molecular formula C14H13NO3S B12382136 DC-TEADin04

DC-TEADin04

Cat. No.: B12382136
M. Wt: 275.32 g/mol
InChI Key: BDOQYKIIBFQZRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DC-TEADin04 is a useful research compound. Its molecular formula is C14H13NO3S and its molecular weight is 275.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H13NO3S

Molecular Weight

275.32 g/mol

IUPAC Name

N-(2-phenoxyphenyl)ethenesulfonamide

InChI

InChI=1S/C14H13NO3S/c1-2-19(16,17)15-13-10-6-7-11-14(13)18-12-8-4-3-5-9-12/h2-11,15H,1H2

InChI Key

BDOQYKIIBFQZRU-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)NC1=CC=CC=C1OC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

DC-TEADin04: A Covalent Inhibitor Targeting TEAD Autopalmitoylation

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The TEA Domain (TEAD) family of transcription factors are critical downstream effectors of the Hippo signaling pathway, playing a pivotal role in cell proliferation, survival, and organ size regulation. Dysregulation of the Hippo-YAP/TAZ-TEAD axis is a key driver in the development and progression of various cancers, making TEAD proteins attractive targets for therapeutic intervention. The discovery of TEAD autopalmitoylation, a post-translational modification essential for its stability and interaction with the coactivator YAP, has unveiled a druggable pocket for small molecule inhibitors. This guide provides a comprehensive technical overview of DC-TEADin04, a vinylsulfonamide-based covalent inhibitor designed to target this autopalmitoylation site. We will delve into its mechanism of action, present available quantitative data, outline key experimental protocols for its characterization, and visualize the relevant biological pathways and experimental workflows.

Introduction to TEAD Biology and the Hippo Pathway

The Hippo signaling pathway is a highly conserved signaling cascade that controls organ size by regulating the balance between cell proliferation and apoptosis.[1][2][3] The core of the pathway consists of a kinase cascade that, when active, phosphorylates and promotes the cytoplasmic retention and degradation of the transcriptional co-activators Yes-associated protein (YAP) and its paralog, Transcriptional co-activator with PDZ-binding motif (TAZ).[1] In many cancers, the Hippo pathway is inactivated, leading to the dephosphorylation and nuclear translocation of YAP/TAZ.[4]

Once in the nucleus, YAP/TAZ bind to the TEAD family of transcription factors (TEAD1-4). TEADs themselves possess a DNA-binding domain but lack a transcriptional activation domain; they rely on their interaction with YAP/TAZ to recruit the transcriptional machinery and drive the expression of pro-proliferative and anti-apoptotic genes, such as CTGF and CYR61. This aberrant gene expression program promotes tumor growth, metastasis, and resistance to therapy.

A key feature of TEAD proteins is their autopalmitoylation at a conserved cysteine residue located within a central lipid-binding pocket. This lipid modification is crucial for the stability of TEAD proteins and for mediating the interaction with YAP. Consequently, targeting this palmitoylation site with small molecule inhibitors presents a promising strategy to disrupt TEAD function and counteract the oncogenic output of the Hippo pathway.

The Hippo-TEAD Signaling Pathway

The following diagram illustrates the canonical Hippo signaling pathway and the central role of TEAD transcription factors.

Hippo_TEAD_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 activates Mechanical Stress Mechanical Stress Mechanical Stress->MST1_2 activates LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_P p-YAP/TAZ YAP_TAZ_nuc YAP/TAZ YAP_TAZ->YAP_TAZ_nuc translocates (Hippo OFF) Degradation Ub-mediated Degradation YAP_TAZ_P->Degradation TEAD TEAD YAP_TAZ_nuc->TEAD binds to TEAD_inactive Inactive TEAD (No Palmitoylation) YAP_TAZ_nuc->TEAD_inactive binding blocked Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression activates Proliferation Cell Proliferation, Survival Gene_Expression->Proliferation Tumorigenesis Tumorigenesis Proliferation->Tumorigenesis DC_TEADin04 This compound DC_TEADin04->TEAD covalently binds & inhibits palmitoylation

Caption: The Hippo Signaling Pathway and TEAD Inhibition by this compound.

This compound: A Covalent Inhibitor of TEAD

This compound is a vinylsulfonamide-based compound designed to act as a covalent inhibitor of TEAD autopalmitoylation. The vinylsulfonamide "warhead" is an electrophilic group that can form a covalent bond with the nucleophilic thiol group of the conserved cysteine residue within the TEAD lipid-binding pocket. By irreversibly occupying this site, this compound is proposed to allosterically inhibit TEAD function, preventing its interaction with YAP/TAZ and subsequent transcriptional activity.

Mechanism of Action

The proposed mechanism of action for this compound involves the following steps:

  • Binding to the Lipid Pocket: this compound enters the central lipid-binding pocket of TEAD.

  • Covalent Bond Formation: The vinylsulfonamide moiety undergoes a Michael addition reaction with the thiol group of the conserved cysteine residue (e.g., Cys359 in TEAD1).

  • Inhibition of Autopalmitoylation: The covalent modification of the cysteine prevents the attachment of palmitic acid, thereby inhibiting autopalmitoylation.

  • Disruption of TEAD-YAP Interaction: The conformational changes induced by the covalent adduct and the blockage of the palmitoylation site are thought to disrupt the TEAD-YAP protein-protein interface.

  • Suppression of Gene Transcription: With the TEAD-YAP complex unable to form, the transcription of downstream target genes is suppressed, leading to anti-proliferative effects.

Quantitative Data

Publicly available data on this compound is limited. It is described as having weak inhibitory activity against TEAD4 palmitoylation. The primary source for related compounds is the work by Lu et al. (2019), which focused on the more potent analog, DC-TEADin02.

ParameterTargetValueAssay TypeReference
% Inhibition TEAD4 Palmitoylation25.2%BiochemicalMedChemExpress
Concentration800 nM
IC50 (for comparison) TEAD Autopalmitoylation197 ± 19 nMBiochemicalLu W, et al. 2019
CompoundDC-TEADin02

Note: The IC50 value for the related, more potent compound DC-TEADin02 is provided for context.

Experimental Protocols

Characterizing a covalent inhibitor like this compound involves a series of biochemical and cell-based assays to determine its potency, selectivity, target engagement, and cellular effects.

TEAD Autopalmitoylation Assay

This biochemical assay is fundamental to assess the direct inhibitory effect of compounds on TEAD's enzymatic activity.

Objective: To measure the extent of TEAD autopalmitoylation in the presence of an inhibitor.

Methodology:

  • Protein Expression and Purification: Express and purify recombinant TEAD protein (e.g., the YAP-binding domain of TEAD4).

  • Inhibitor Incubation: Pre-incubate the purified TEAD protein with varying concentrations of this compound (or a DMSO vehicle control) for a defined period (e.g., 1-2 hours) at 37°C to allow for covalent bond formation.

  • Palmitoylation Reaction: Initiate the autopalmitoylation reaction by adding a palmitoyl-CoA analog, such as an alkyne-tagged palmitoyl-CoA.

  • Click Chemistry: Stop the reaction and ligate a reporter molecule (e.g., biotin-azide or a fluorescent azide) to the alkyne-tagged palmitate on the TEAD protein via a copper-catalyzed click reaction.

  • Detection and Quantification:

    • Gel-based: Separate the reaction products by SDS-PAGE. The level of palmitoylation can be visualized by in-gel fluorescence scanning (if a fluorescent reporter was used) or by Western blot using streptavidin-HRP (if a biotin reporter was used).

    • Quantification: Densitometry is used to quantify the band intensity, and the percent inhibition is calculated relative to the DMSO control. IC50 values are determined by fitting the dose-response data to a non-linear regression curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement of a compound within intact cells. The principle is that a ligand-bound protein is thermodynamically stabilized and will denature and aggregate at a higher temperature than the unbound protein.

Objective: To confirm that this compound directly binds to TEAD proteins in a cellular context.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with high YAP-TEAD activity) and treat the cells with this compound or a vehicle control (DMSO) for a specified time (e.g., 2-4 hours).

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3-5 minutes) using a thermocycler. Cool the samples on ice immediately.

  • Cell Lysis: Lyse the cells using a gentle method (e.g., freeze-thaw cycles) to release the soluble proteins.

  • Separation of Aggregates: Pellet the aggregated, denatured proteins by high-speed centrifugation.

  • Analysis of Soluble Fraction: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble TEAD protein at each temperature point by Western blot using a TEAD-specific antibody.

  • Data Analysis: Quantify the band intensities and normalize them to the lowest temperature point. Plot the percentage of soluble TEAD protein against temperature to generate melt curves. A rightward shift in the melt curve for the this compound-treated samples compared to the control indicates target stabilization and therefore, direct binding.

Experimental and Logical Workflows

The characterization of a covalent TEAD inhibitor follows a logical progression from initial biochemical screening to cellular and in vivo validation.

Covalent Inhibitor Characterization Workflow

Inhibitor_Workflow cluster_biochem Biochemical Characterization cluster_cell Cell-Based Assays cluster_invivo In Vivo Models Biochem_Assay TEAD Autopalmitoylation Assay (IC50) Mass_Spec Mass Spectrometry (Covalent Adduct Confirmation) Biochem_Assay->Mass_Spec Selectivity Selectivity Profiling (vs. other Cys-containing proteins) Mass_Spec->Selectivity CETSA Cellular Thermal Shift Assay (Target Engagement) Selectivity->CETSA Reporter_Assay TEAD Reporter Gene Assay (Transcriptional Activity) CETSA->Reporter_Assay Gene_Expression_Cell qPCR/Western Blot (Downstream Gene Expression) Reporter_Assay->Gene_Expression_Cell Prolif_Assay Cell Proliferation Assay (Phenotypic Effect) Gene_Expression_Cell->Prolif_Assay PK_PD Pharmacokinetics & Pharmacodynamics Prolif_Assay->PK_PD Xenograft Tumor Xenograft Model (Efficacy) PK_PD->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity End Preclinical Candidate Toxicity->End Start Compound Synthesis (this compound) Start->Biochem_Assay

Caption: Workflow for the Characterization of a Covalent TEAD Inhibitor.

Conclusion

This compound represents a tool compound for the exploration of TEAD autopalmitoylation as a therapeutic target. As a vinylsulfonamide-based covalent inhibitor, it provides a framework for designing molecules that can irreversibly bind to the TEAD lipid pocket. While the available data indicates it is a relatively weak inhibitor, its mechanism of action is of significant interest. The further characterization of this compound and the development of more potent analogs using the outlined experimental approaches will be crucial in validating TEAD autopalmitoylation as a viable strategy for treating cancers driven by Hippo pathway dysregulation. This technical guide serves as a foundational resource for researchers aiming to investigate and develop covalent inhibitors targeting the YAP-TEAD axis.

References

The Role of DC-TEADin04 in the Hippo Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in a variety of cancers, making it a compelling target for therapeutic intervention. A key downstream effector of this pathway is the transcriptional coactivator YAP and its paralog TAZ, which, upon translocation to the nucleus, bind to the TEA domain (TEAD) family of transcription factors to drive the expression of pro-proliferative and anti-apoptotic genes. The activity of TEAD transcription factors is dependent on a unique post-translational modification: autopalmitoylation. This modification is essential for the stable interaction between TEAD and YAP/TAZ. Consequently, the inhibition of TEAD autopalmitoylation presents a promising strategy for disrupting the oncogenic output of the Hippo pathway. This technical guide provides an in-depth overview of DC-TEADin04, a vinylsulfonamide-based covalent inhibitor of TEAD autopalmitoylation, and its role within the Hippo signaling pathway.

Introduction: The Hippo Signaling Pathway and the Critical Role of TEAD Palmitoylation

The Hippo signaling pathway is a complex kinase cascade that plays a central role in tissue homeostasis. In mammals, the core of this pathway consists of the serine/threonine kinases MST1/2 and LATS1/2, along with their respective scaffolding proteins SAV1 and MOB1. When the Hippo pathway is "on," typically in response to signals such as high cell density, MST1/2 phosphorylates and activates LATS1/2. Activated LATS1/2 then phosphorylates the transcriptional coactivators YAP and TAZ, leading to their cytoplasmic retention and subsequent degradation.

Conversely, when the Hippo pathway is "off," unphosphorylated YAP/TAZ translocates to the nucleus and binds to the TEAD family of transcription factors (TEAD1-4). This interaction is crucial for the transcription of downstream target genes that promote cell growth and inhibit apoptosis, such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61).

A key regulatory feature of TEAD function is its autopalmitoylation at a highly conserved cysteine residue within a central lipid-binding pocket. This covalent attachment of a palmitate molecule is essential for stabilizing the TEAD protein and for its high-affinity interaction with YAP/TAZ. Therefore, small molecules that can inhibit this autopalmitoylation process are of significant interest as potential cancer therapeutics.

dot

Hippo_Pathway cluster_off Hippo Pathway OFF cluster_on Hippo Pathway ON YAP/TAZ_active YAP/TAZ (unphosphorylated) TEAD TEAD YAP/TAZ_active->TEAD Nuclear translocation and binding Target_Genes Target Gene Expression (CTGF, CYR61) TEAD->Target_Genes Transcription Proliferation Cell Proliferation, Survival Target_Genes->Proliferation Upstream_Signals Upstream Signals (e.g., High Cell Density) MST1_2 MST1/2 Upstream_Signals->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylation YAP/TAZ_inactive p-YAP/TAZ LATS1_2->YAP/TAZ_inactive Phosphorylation Degradation Cytoplasmic Sequestration & Degradation YAP/TAZ_inactive->Degradation

Figure 1: The Hippo Signaling Pathway.

This compound: A Covalent Inhibitor of TEAD Autopalmitoylation

This compound is a member of a class of vinylsulfonamide-based compounds designed to act as covalent inhibitors of TEAD autopalmitoylation.[1] The vinylsulfonamide moiety is an electrophilic "warhead" that can form a covalent bond with the catalytic cysteine residue in the TEAD lipid-binding pocket, thereby preventing the attachment of palmitate.

dot

DC_TEADin04_MOA cluster_TEAD TEAD Palmitoylation cluster_consequence Downstream Effects TEAD_unpalmitoylated TEAD (unpalmitoylated) TEAD_palmitoylated TEAD (palmitoylated) TEAD_unpalmitoylated->TEAD_palmitoylated Autopalmitoylation YAP_TAZ YAP/TAZ TEAD_unpalmitoylated->YAP_TAZ Reduced Binding Palmitate Palmitoyl-CoA Palmitate->TEAD_unpalmitoylated TEAD_palmitoylated->YAP_TAZ Binding TEAD_YAP_complex YAP/TAZ-TEAD Complex TEAD_palmitoylated->TEAD_YAP_complex DC_TEADin04 This compound DC_TEADin04->TEAD_unpalmitoylated Covalent Inhibition YAP_TAZ->TEAD_YAP_complex Transcription Target Gene Transcription TEAD_YAP_complex->Transcription

Figure 2: Mechanism of Action of this compound.
Chemical Properties of this compound

PropertyValue
IUPAC Name N-(2-phenoxyphenyl)ethenesulfonamide
Molecular Formula C14H13NO3S
Molecular Weight 275.32 g/mol
Canonical SMILES C=CS(=O)(=O)NC1=CC=CC=C1OC2=CC=CC=C2
CAS Number 2380228-38-4

Quantitative Data for this compound

Current publicly available data on this compound indicates it is a weak inhibitor of TEAD4 autopalmitoylation. The primary study by Lu et al. (2019) focused on the development of a series of vinylsulfonamide derivatives, with DC-TEADin02 emerging as the most potent compound.[2]

CompoundAssayTargetResultReference
This compound TEAD Autopalmitoylation InhibitionTEAD425.2% inhibition at 800 nM[1]
DC-TEADin02 TEAD Autopalmitoylation InhibitionTEADIC50 = 197 ± 19 nM[2]

Note: Further quantitative data from dose-response curves for this compound, including IC50 values for palmitoylation inhibition, YAP-TEAD interaction disruption, and cell viability, are not extensively available in the public domain. The focus of the initial study was on the more potent analogue, DC-TEADin02.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the characterization of TEAD autopalmitoylation inhibitors like this compound, based on standard methodologies in the field.

In Vitro TEAD Autopalmitoylation Assay

dot

Palmitoylation_Assay_Workflow start Start recombinant_TEAD Incubate recombinant TEAD protein with This compound start->recombinant_TEAD add_palmitoyl_coa Add 17-ODYA (alkyne-modified palmitoyl-CoA) recombinant_TEAD->add_palmitoyl_coa click_chemistry Perform CuAAC (Click Chemistry) with Azide-Biotin add_palmitoyl_coa->click_chemistry sds_page Separate proteins by SDS-PAGE click_chemistry->sds_page western_blot Transfer to membrane and probe with Streptavidin-HRP sds_page->western_blot detection Detect chemiluminescence western_blot->detection end Analyze Data detection->end

Figure 3: In Vitro TEAD Autopalmitoylation Assay Workflow.

Objective: To quantify the inhibitory effect of this compound on the autopalmitoylation of TEAD in a cell-free system.

Materials:

  • Recombinant human TEAD protein (e.g., TEAD4 YAP-binding domain)

  • This compound

  • 17-octadecynoic acid (17-ODYA), an alkyne-modified palmitic acid analog

  • Coenzyme A

  • ATP

  • Acyl-CoA synthetase

  • Click chemistry reagents: Azide-biotin, copper (II) sulfate, tris(2-carboxyethyl)phosphine (TCEP), and tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

Procedure:

  • Prepare a reaction mixture containing recombinant TEAD protein in a suitable buffer.

  • Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture and pre-incubate.

  • Initiate the palmitoylation reaction by adding alkyne-modified palmitoyl-CoA (prepared by reacting 17-ODYA with CoA in the presence of ATP and acyl-CoA synthetase).

  • Incubate the reaction at 37°C for a specified time.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Perform click chemistry by adding the azide-biotin and other click reagents to covalently link biotin to the alkyne-modified palmitate on TEAD.

  • Separate the reaction products by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and then probe with a streptavidin-HRP conjugate to detect biotinylated (palmitoylated) TEAD.

  • Develop the blot using a chemiluminescent substrate and image the results.

  • Quantify the band intensities to determine the extent of inhibition at different concentrations of this compound and calculate the IC50 value.

Cellular TEAD Palmitoylation Assay

Objective: To assess the ability of this compound to inhibit TEAD palmitoylation within a cellular context.

Materials:

  • HEK293T cells or other suitable cell line

  • Expression vector for FLAG- or Myc-tagged TEAD4

  • Lipofectamine or other transfection reagent

  • 17-ODYA

  • This compound

  • Cell lysis buffer

  • Anti-FLAG or anti-Myc affinity beads

  • Click chemistry reagents

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Transfect HEK293T cells with the tagged-TEAD4 expression vector.

  • After 24 hours, treat the cells with varying concentrations of this compound or vehicle control.

  • Add 17-ODYA to the cell culture medium and incubate to allow for metabolic labeling.

  • Lyse the cells and immunoprecipitate the tagged TEAD4 using affinity beads.

  • Perform click chemistry on the immunoprecipitated TEAD4 to attach biotin to the incorporated 17-ODYA.

  • Elute the proteins from the beads, separate by SDS-PAGE, and transfer to a PVDF membrane.

  • Probe the membrane with streptavidin-HRP to detect palmitoylated TEAD4 and with an anti-tag antibody to detect total immunoprecipitated TEAD4.

  • Quantify the signals to determine the ratio of palmitoylated to total TEAD4 at different inhibitor concentrations.

Luciferase Reporter Assay for TEAD Transcriptional Activity

Objective: To measure the effect of this compound on YAP/TAZ-TEAD-mediated gene transcription.

Materials:

  • Cancer cell line with high YAP/TAZ activity (e.g., NCI-H226 mesothelioma cells)

  • TEAD-responsive luciferase reporter construct (e.g., 8xGTIIC-luciferase)

  • Control reporter construct (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • This compound

  • Dual-luciferase reporter assay system

Procedure:

  • Co-transfect the cells with the TEAD-responsive firefly luciferase reporter and the Renilla luciferase control reporter.

  • Plate the transfected cells in a multi-well plate.

  • Treat the cells with a range of concentrations of this compound or vehicle control.

  • Incubate for 24-48 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the dual-luciferase assay system protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 for inhibition of TEAD transcriptional activity.

Conclusion and Future Directions

This compound is a valuable tool compound for studying the role of TEAD autopalmitoylation in the Hippo signaling pathway. As a vinylsulfonamide-based covalent inhibitor, it provides a starting point for the development of more potent and selective TEAD inhibitors. While the currently available data on this compound itself is limited, the chemical scaffold has proven fruitful, leading to the discovery of more potent analogs like DC-TEADin02.[2]

Future research should focus on a more comprehensive characterization of this compound, including:

  • Determination of its IC50 values in a panel of biochemical and cell-based assays.

  • Profiling its selectivity across the four TEAD isoforms.

  • Quantifying its effect on the expression of endogenous Hippo pathway target genes.

  • Evaluating its efficacy in in vivo cancer models.

A deeper understanding of the structure-activity relationships within the vinylsulfonamide series will be instrumental in the design of next-generation TEAD inhibitors with improved pharmacological properties for the potential treatment of cancers driven by Hippo pathway dysregulation.

References

DC-TEADin04: A Technical Overview of its Role in Modulating YAP/TAZ Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of DC-TEADin04, a small molecule inhibitor targeting the TEA Domain (TEAD) family of transcription factors. Here, we delve into its mechanism of action, its impact on the Hippo-YAP/TAZ signaling pathway, and the experimental methodologies used to characterize its activity. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in oncology and related drug discovery fields.

Core Concepts: The Hippo-YAP/TAZ Signaling Pathway

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is frequently implicated in the development and progression of various cancers. The core of this pathway consists of a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ).

When the Hippo pathway is active, YAP and TAZ are phosphorylated and retained in the cytoplasm, leading to their degradation. However, when the pathway is inactive, unphosphorylated YAP and TAZ translocate to the nucleus. Lacking their own DNA-binding domains, YAP/TAZ must associate with DNA-binding partners to regulate gene expression. The primary partners for their oncogenic activity are the TEAD family of transcription factors (TEAD1-4). The formation of the YAP/TAZ-TEAD complex is a pivotal event, driving the transcription of genes that promote cell proliferation, survival, and migration.

This compound: A Modulator of TEAD Function

This compound has been identified as a molecule that exhibits weak inhibitory activity against the autopalmitoylation of TEAD4.[1] Palmitoylation of TEAD transcription factors is a crucial post-translational modification that influences their stability, localization, and interaction with YAP/TAZ. By inhibiting this process, this compound can indirectly modulate the transcriptional output of the YAP/TAZ-TEAD complex.

Quantitative Data on this compound Activity

The currently available data on the direct activity of this compound is summarized in the table below. It is important to note that comprehensive dose-response data, such as IC50 values for the inhibition of YAP/TAZ-TEAD complex formation or downstream gene expression, are not yet publicly available.

CompoundTargetAssay TypeConcentrationResultReference
This compoundTEAD4Palmitoylation Assay800 nM25.2% inhibition[1]

Visualizing the Molecular Landscape

To better understand the context of this compound's action, the following diagrams illustrate the Hippo-YAP/TAZ signaling pathway and the proposed mechanism of the inhibitor.

Hippo_YAP_TAZ_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ Degradation Proteasomal Degradation YAP_TAZ_p->Degradation YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates TEAD TEAD YAP_TAZ_n->TEAD binds Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression activates DC_TEADin04_Mechanism DC_TEADin04 This compound TEAD_Palmitoylation TEAD Autopalmitoylation DC_TEADin04->TEAD_Palmitoylation inhibits TEAD_Active Active TEAD TEAD_Palmitoylation->TEAD_Active enables YAP_TAZ_TEAD_Complex YAP/TAZ-TEAD Complex Formation TEAD_Active->YAP_TAZ_TEAD_Complex promotes Oncogenic_Transcription Oncogenic Gene Transcription YAP_TAZ_TEAD_Complex->Oncogenic_Transcription drives

References

The Discovery and Synthesis of DC-TEADin04: A Covalent Modulator of the Hippo-YAP Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

DC-TEADin04 is a synthetic, small-molecule compound identified as a weak covalent inhibitor of TEA Domain (TEAD) transcription factor autopalmitoylation. It belongs to a class of vinylsulfonamide derivatives developed through a structure-based drug design approach targeting the lipid-binding pocket of TEAD proteins. As a modulator of the Hippo-YAP signaling pathway, this compound and its analogues serve as valuable chemical probes to investigate the biological roles of TEAD palmitoylation and as a starting point for the development of more potent therapeutic agents against cancers driven by Hippo pathway dysregulation. This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental characterization of this compound.

Discovery and Rationale

The discovery of this compound is rooted in the broader effort to develop inhibitors for the Hippo-YAP signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis. The transcriptional activity of the TEAD family of proteins (TEAD1-4), the downstream effectors of this pathway, is dependent on their association with the coactivators YAP and TAZ. A key post-translational modification, autopalmitoylation of a conserved cysteine residue within the lipid-binding pocket of TEADs, has been shown to be essential for their stability and transcriptional activity. This pocket, therefore, represents an attractive target for therapeutic intervention.

This compound emerged from a research program that utilized structure-based virtual screening and subsequent medicinal chemistry optimization to identify covalent inhibitors targeting this palmitoylation site. The core chemical scaffold is a vinylsulfonamide, which acts as a Michael acceptor, forming a covalent bond with the catalytic cysteine residue in the TEAD lipid pocket. While the primary literature from this discovery program highlights more potent analogues such as DC-TEADin02, this compound serves as an important chemical entity for understanding the structure-activity relationship (SAR) within this class of inhibitors. Its characterization as a weaker inhibitor provides a valuable counterpoint to the more potent compounds in the series.

Chemical and Physical Properties

PropertyValue
IUPAC Name N-(2-phenoxyphenyl)ethenesulfonamide
Molecular Formula C₁₄H₁₃NO₃S
Molecular Weight 275.32 g/mol
Canonical SMILES C=CS(=O)(=O)NC1=CC=CC=C1OC2=CC=CC=C2
InChI Key BDOQYKIIBFQZRU-UHFFFAOYSA-N
Appearance Synthetic small molecule

Data Presentation

Quantitative data for this compound is limited in publicly available literature, reflecting its status as a weaker analogue in its chemical series. The available data is summarized below in the context of its more potent counterpart, DC-TEADin02, for comparative purposes.

CompoundAssayTargetResultReference
This compound Cell-based TEAD Palmitoylation AssayTEAD425.2% inhibition at 800 nM[1]
DC-TEADin02 In Vitro TEAD Autopalmitoylation AssayTEADsIC₅₀ = 197 ± 19 nM[2]

Mechanism of Action

This compound functions as a covalent inhibitor of TEAD autopalmitoylation. The vinylsulfonamide "warhead" is an electrophilic group that reacts with the nucleophilic thiol of the conserved cysteine residue in the central lipid-binding pocket of TEAD proteins. This covalent modification prevents the attachment of a palmitate group, a post-translational modification crucial for TEAD's stability and its interaction with YAP/TAZ. By inhibiting this key step, this compound can modulate the transcriptional output of the Hippo pathway.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Hippo_YAP_TEAD_Pathway Hippo-YAP-TEAD Signaling Pathway and Inhibition by this compound cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell Density Cell Density MST1_2 MST1/2 Cell Density->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates SAV1 SAV1 SAV1->MST1_2 associates MOB1 MOB1 MOB1->LATS1_2 associates YAP_TAZ_p p-YAP/TAZ (Inactive) YAP_TAZ_p->YAP_TAZ dephosphorylation (Hippo OFF) YAP_TAZ->YAP_TAZ_p TEAD TEAD YAP_TAZ->TEAD translocates to nucleus YAP_TEAD_complex YAP/TAZ-TEAD Complex YAP_TAZ->YAP_TEAD_complex TEAD_palm Palmitoylated TEAD (Active) TEAD->TEAD_palm Palmitate Palmitoyl-CoA Palmitate->TEAD autopalmitoylation DC_TEADin04 This compound DC_TEADin04->TEAD covalently inhibits TEAD_palm->YAP_TEAD_complex Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) YAP_TEAD_complex->Gene_Expression promotes

Caption: The Hippo pathway leading to TEAD activation and its inhibition by this compound.

Experimental_Workflow Experimental Workflow for Characterizing TEAD Inhibitors cluster_synthesis Synthesis & Purity cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_downstream Downstream Effects Synthesis Chemical Synthesis of this compound Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization InVitro_Palm In Vitro TEAD Autopalmitoylation Assay Characterization->InVitro_Palm Cell_Palm Cell-Based TEAD Palmitoylation Assay Characterization->Cell_Palm CETSA Cellular Thermal Shift Assay (CETSA) Characterization->CETSA Reporter_Assay YAP/TAZ-TEAD Luciferase Reporter Assay Characterization->Reporter_Assay IC50_Det IC50 Determination InVitro_Palm->IC50_Det Gene_Expr Target Gene Expression (qPCR) Cell_Palm->Gene_Expr Reporter_Assay->Gene_Expr Phenotypic Phenotypic Assays (Proliferation, Migration) Gene_Expr->Phenotypic

Caption: A typical experimental workflow for the evaluation of TEAD inhibitors like this compound.

Experimental Protocols

Synthesis of this compound (General Procedure)

The synthesis of vinylsulfonamide derivatives like this compound generally involves a multi-step process. While a specific protocol for this compound is not detailed in primary literature, a representative synthesis based on related compounds is as follows:

  • Sulfonamide Formation: Reaction of a commercially available arylamine (e.g., 2-phenoxyaniline) with 2-chloroethanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an appropriate solvent (e.g., dichloromethane) at reduced temperature (e.g., 0 °C to room temperature).

  • Elimination Reaction: The resulting 2-chloroethylsulfonamide intermediate is then treated with a non-nucleophilic base (e.g., DBU or triethylamine) to induce elimination of HCl, forming the vinylsulfonamide moiety.

  • Purification: The final product is purified using techniques such as column chromatography on silica gel or high-performance liquid chromatography (HPLC) to yield the pure this compound.

  • Characterization: The structure and purity of the final compound are confirmed by analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

In Vitro TEAD Autopalmitoylation Assay

This assay biochemically measures the ability of a compound to inhibit the autopalmitoylation of recombinant TEAD protein.

  • Protein Expression and Purification: Recombinant TEAD protein (full-length or the YAP-binding domain) is expressed (e.g., in E. coli) and purified.

  • Reaction Setup: Purified TEAD protein is incubated with varying concentrations of the test compound (e.g., this compound) in a suitable reaction buffer.

  • Initiation of Palmitoylation: The reaction is initiated by adding a palmitoyl-CoA analogue, such as an alkyne-palmitoyl-CoA. The reaction is allowed to proceed at room temperature for a defined period (e.g., 1 hour).

  • Quenching and Click Chemistry: The reaction is quenched (e.g., with SDS). A "click" reaction is then performed to attach a reporter molecule (e.g., biotin-azide or a fluorescent azide) to the alkyne group on the palmitate analogue that has been incorporated into TEAD.

  • Detection and Analysis: The level of TEAD palmitoylation is detected by streptavidin blot (for biotin) or fluorescence scanning (for a fluorescent tag) after separation by SDS-PAGE. The intensity of the signal is quantified and used to determine the extent of inhibition and to calculate IC₅₀ values.[3][4][5]

Cell-Based TEAD Palmitoylation Assay

This assay assesses the inhibition of TEAD palmitoylation within a cellular context.

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and transfected with a plasmid expressing an epitope-tagged TEAD protein (e.g., Myc-TEAD4).

  • Compound and Probe Treatment: The transfected cells are treated with the test compound (e.g., this compound) and a metabolic probe, alkyne-palmitic acid, for a prolonged period (e.g., 24 hours).

  • Cell Lysis and Immunoprecipitation: Cells are lysed, and the tagged TEAD protein is immunoprecipitated using an appropriate antibody (e.g., anti-Myc antibody) conjugated to beads.

  • Click Chemistry and Detection: The immunoprecipitated TEAD is subjected to a click chemistry reaction to conjugate a reporter molecule (e.g., biotin-azide) to the incorporated alkyne-palmitate.

  • Western Blot Analysis: The samples are analyzed by Western blotting. Palmitoylated TEAD is detected using streptavidin-HRP, and the total immunoprecipitated TEAD is detected using an anti-tag antibody (e.g., anti-Myc). The ratio of palmitoylated to total TEAD is used to quantify the inhibitory effect of the compound.

YAP/TAZ-TEAD Luciferase Reporter Assay

This assay measures the effect of a compound on the transcriptional activity of the YAP/TAZ-TEAD complex.

  • Cell Line: A reporter cell line is used that stably or transiently expresses a luciferase reporter gene (e.g., firefly luciferase) under the control of a promoter containing TEAD-binding elements (e.g., a synthetic 8xGTIIC promoter or a natural promoter like that of CTGF). A constitutively expressed reporter (e.g., Renilla luciferase) is often co-transfected for normalization.

  • Compound Treatment: The reporter cells are seeded in a multi-well plate and treated with various concentrations of the test compound for a specified duration (e.g., 24 hours).

  • Cell Lysis and Luciferase Measurement: Cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer and appropriate substrates.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to account for differences in cell viability and transfection efficiency. The normalized data is then used to generate dose-response curves and calculate IC₅₀ values for the inhibition of TEAD transcriptional activity.

Conclusion

This compound is a valuable tool compound that has contributed to the understanding of the structure-activity relationships of vinylsulfonamide-based covalent inhibitors of TEAD autopalmitoylation. Although characterized as a weaker inhibitor compared to other members of its series, its study provides crucial context for the optimization efforts that have led to more potent and selective modulators of the Hippo-YAP pathway. The methodologies and workflows described herein represent the standard for the characterization of such inhibitors and are essential for the continued development of novel therapeutics targeting TEAD-dependent cancers.

References

The Impact of DC-TEADin04 on Gene Transcription: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of DC-TEADin04, a covalent inhibitor of TEAD4 palmitoylation, and its subsequent impact on gene transcription. While detailed experimental data for this compound is limited in publicly available literature, this document synthesizes the existing information and extrapolates its likely effects based on the mechanism of action of more potent, structurally related vinylsulfonamide inhibitors. We delve into the core mechanism involving the Hippo signaling pathway, the role of TEAD transcription factors, and how their inhibition by compounds like this compound can modulate the expression of key downstream target genes. This guide also provides detailed, adaptable protocols for key experiments essential for evaluating the efficacy and mechanism of such inhibitors.

Introduction: The Hippo Pathway and TEAD Transcription Factors

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Its dysregulation is frequently implicated in various cancers.[2] The primary downstream effectors of the Hippo pathway are the transcriptional co-activators Yes-associated protein (YAP) and its paralog TAZ.[1] When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors (TEAD1-4).[1] This interaction is crucial for activating the transcription of genes that promote cell growth and inhibit apoptosis, such as Connective Tissue Growth Factor (CTGF), Cysteine-rich angiogenic inducer 61 (CYR61), and Ankyrin repeat domain 1 (ANKRD1).[3]

TEAD transcription factors themselves are subject to post-translational modification, notably autopalmitoylation. This process, where a palmitate molecule is covalently attached to a conserved cysteine residue within the TEAD protein, is essential for its stability and its interaction with YAP/TAZ. Consequently, the palmitate-binding pocket of TEAD has emerged as a promising target for therapeutic intervention.

This compound: A Covalent Inhibitor of TEAD Palmitoylation

This compound is a vinylsulfonamide-based compound identified as a covalent inhibitor of TEAD autopalmitoylation. It targets the palmitate-binding pocket of TEAD proteins. By covalently modifying a key cysteine residue, this compound is thought to allosterically hinder the conformational changes required for efficient YAP/TAZ binding and subsequent transcriptional activation.

Mechanism of Action

The proposed mechanism of action for this compound and related vinylsulfonamide inhibitors involves the following steps:

  • Binding to the TEAD Palmitate Pocket: this compound enters the hydrophobic palmitate-binding pocket of a TEAD protein.

  • Covalent Modification: The vinylsulfonamide "warhead" of this compound forms a covalent bond with the conserved cysteine residue within this pocket.

  • Inhibition of Palmitoylation: This covalent modification prevents the natural process of TEAD autopalmitoylation.

  • Allosteric Inhibition of YAP/TAZ Interaction: The presence of the inhibitor in the palmitate pocket is believed to induce a conformational change in TEAD that reduces its affinity for YAP/TAZ.

  • Downregulation of Target Gene Transcription: With the disruption of the YAP/TAZ-TEAD complex, the transcription of downstream target genes is suppressed.

cluster_Hippo_Pathway Hippo Pathway cluster_Nucleus Nucleus Upstream Signals Upstream Signals Hippo Kinase Cascade (MST1/2, LATS1/2) Hippo Kinase Cascade (MST1/2, LATS1/2) Upstream Signals->Hippo Kinase Cascade (MST1/2, LATS1/2) Activates YAP/TAZ (Phosphorylated) YAP/TAZ (Phosphorylated) Hippo Kinase Cascade (MST1/2, LATS1/2)->YAP/TAZ (Phosphorylated) Phosphorylates YAP/TAZ (Active) YAP/TAZ (Active) YAP/TAZ (Phosphorylated)->YAP/TAZ (Active) Inhibited from entering nucleus TEAD TEAD YAP/TAZ (Active)->TEAD Binds to YAP/TAZ-TEAD Complex YAP/TAZ-TEAD Complex Target Gene Promoters Target Gene Promoters TEAD->Target Gene Promoters Binds to Gene Transcription Gene Transcription YAP/TAZ-TEAD Complex->Gene Transcription Activates This compound This compound This compound->TEAD Covalently binds and inhibits palmitoylation

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.

Impact on Gene Transcription: Quantitative Data

Direct quantitative data on the effect of this compound on the transcription of specific TEAD target genes is not extensively available in peer-reviewed literature. However, data for its inhibition of TEAD4 palmitoylation is available. Furthermore, studies on the more potent analog, DC-TEADin02, provide insight into the expected transcriptional consequences.

Table 1: Inhibition of TEAD4 Palmitoylation by this compound

CompoundConcentration% Inhibition of TEAD4 PalmitoylationReference
This compound800 nM25.2%

Table 2: Biological Activity of the Potent Analog DC-TEADin02

ParameterValueTargetAssayReference
IC50197 ± 19 nMTEAD AutopalmitoylationBiochemical Assay

Based on the mechanism of action, treatment of cells with effective concentrations of this compound is expected to lead to a dose-dependent decrease in the mRNA levels of YAP/TAZ-TEAD target genes.

Table 3: Expected Impact of this compound on TEAD Target Gene Expression

Target GeneExpected Change in ExpressionBiological Function
CTGFDecreaseCell adhesion, proliferation, angiogenesis
CYR61DecreaseCell proliferation, angiogenesis, inflammation
ANKRD1DecreaseSignal transduction, transcriptional regulation

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the impact of TEAD inhibitors like this compound on gene transcription.

TEAD Palmitoylation Assay

This assay is used to determine the extent to which a compound inhibits the autopalmitoylation of TEAD proteins in a cellular context.

Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

    • Transfect cells with a plasmid expressing epitope-tagged TEAD4 (e.g., Myc-TEAD4) using a suitable transfection reagent.

  • Metabolic Labeling and Inhibitor Treatment:

    • 24 hours post-transfection, treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO).

    • Simultaneously, add a palmitic acid analog, such as 17-octadecynoic acid (17-ODYA), to the culture medium to a final concentration of 50 µM.

    • Incubate the cells for 4-6 hours.

  • Cell Lysis and Immunoprecipitation:

    • Wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

    • Clarify the lysates by centrifugation.

    • Incubate the supernatant with an anti-Myc antibody conjugated to agarose beads overnight at 4°C to immunoprecipitate Myc-TEAD4.

  • Click Chemistry Reaction:

    • Wash the beads extensively with lysis buffer.

    • Perform a click chemistry reaction by incubating the beads with an azide-biotin probe in the presence of copper (II) sulfate and a reducing agent (e.g., sodium ascorbate). This will conjugate biotin to the metabolically incorporated 17-ODYA.

  • Western Blot Analysis:

    • Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with streptavidin-HRP to detect biotinylated (palmitoylated) TEAD4.

    • As a loading control, re-probe the membrane with an anti-Myc antibody to detect total immunoprecipitated TEAD4.

  • Data Analysis:

    • Quantify the band intensities for biotinylated TEAD4 and total TEAD4.

    • Calculate the percentage of inhibition of palmitoylation for each concentration of this compound relative to the vehicle control.

HEK293T cells expressing Myc-TEAD4 HEK293T cells expressing Myc-TEAD4 Treatment with this compound and 17-ODYA Treatment with this compound and 17-ODYA HEK293T cells expressing Myc-TEAD4->Treatment with this compound and 17-ODYA Cell Lysis Cell Lysis Treatment with this compound and 17-ODYA->Cell Lysis Immunoprecipitation with anti-Myc beads Immunoprecipitation with anti-Myc beads Cell Lysis->Immunoprecipitation with anti-Myc beads Click Chemistry with Azide-Biotin Click Chemistry with Azide-Biotin Immunoprecipitation with anti-Myc beads->Click Chemistry with Azide-Biotin SDS-PAGE and Western Blot SDS-PAGE and Western Blot Click Chemistry with Azide-Biotin->SDS-PAGE and Western Blot Detect Biotin (Palmitoylation) and Myc (Total TEAD4) Detect Biotin (Palmitoylation) and Myc (Total TEAD4) SDS-PAGE and Western Blot->Detect Biotin (Palmitoylation) and Myc (Total TEAD4)

Caption: Workflow for the TEAD Palmitoylation Assay.
Luciferase Reporter Assay

This assay measures the activity of a TEAD-responsive promoter to assess the impact of this compound on YAP/TAZ-TEAD-mediated transcription.

Methodology:

  • Cell Culture and Transfection:

    • Plate HEK293T or other suitable cells in a 24-well plate.

    • Co-transfect the cells with the following plasmids:

      • A firefly luciferase reporter plasmid driven by a TEAD-responsive promoter (e.g., 8xGTIIC-luciferase).

      • A Renilla luciferase plasmid for normalization of transfection efficiency (e.g., pRL-TK).

      • Optionally, plasmids expressing YAP and TEAD to enhance the signal.

  • Inhibitor Treatment:

    • 24 hours post-transfection, treat the cells with a dose range of this compound or vehicle control.

    • Incubate for an additional 24-48 hours.

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with PBS and lyse them using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of inhibition of TEAD-driven transcription for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if this compound treatment reduces the binding of YAP to the promoter regions of TEAD target genes.

Methodology:

  • Cell Treatment and Cross-linking:

    • Treat cells (e.g., a cancer cell line with high YAP/TAZ activity) with this compound or vehicle for a specified time.

    • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

    • Quench the cross-linking reaction by adding glycine.

  • Cell Lysis and Chromatin Shearing:

    • Harvest and lyse the cells to isolate the nuclei.

    • Resuspend the nuclei in a lysis buffer and shear the chromatin to an average size of 200-1000 bp using sonication.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G agarose beads.

    • Incubate the sheared chromatin overnight at 4°C with an antibody against YAP or a control IgG.

    • Add protein A/G agarose beads to pull down the antibody-protein-DNA complexes.

  • Washing and Elution:

    • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

    • Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by incubating at 65°C in the presence of high salt.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a PCR purification kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers specific for the promoter regions of TEAD target genes (e.g., CTGF, CYR61).

    • Analyze the results using the percent input method to determine the amount of YAP bound to each promoter.

RNA Sequencing (RNA-seq)

RNA-seq provides a global view of the changes in gene expression following treatment with this compound.

Methodology:

  • Cell Treatment and RNA Extraction:

    • Treat cells with this compound or vehicle for a desired time point.

    • Harvest the cells and extract total RNA using a suitable kit.

    • Assess RNA quality and quantity.

  • Library Preparation:

    • Prepare RNA-seq libraries from the total RNA using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequencing:

    • Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon this compound treatment.

    • Conduct pathway and gene ontology analysis to understand the biological processes affected by the inhibitor.

Conclusion

This compound represents a tool compound for studying the role of TEAD autopalmitoylation in gene transcription. Although it is a weak inhibitor, its covalent mechanism of action provides a clear rationale for its ability to modulate the transcriptional output of the Hippo pathway. Further studies, likely focusing on more potent analogs, are necessary to fully elucidate the therapeutic potential of targeting this pathway. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other novel TEAD inhibitors.

References

Preliminary Studies on a Novel Covalent TEAD Inhibitor, DC-TEADin04, in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, is frequently dysregulated in cancer. Its downstream effectors, the transcriptional co-activators YAP and TAZ, interact with the TEAD family of transcription factors to drive the expression of genes involved in cell proliferation, survival, and migration. Consequently, the YAP/TAZ-TEAD interface represents a compelling target for anti-cancer drug development. This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of DC-TEADin04, a novel, covalent inhibitor of TEAD palmitoylation. While specific quantitative data for this compound is limited in the public domain, this document outlines the methodologies and expected data presentation for its characterization, serving as a blueprint for the investigation of similar covalent TEAD inhibitors.

Introduction to this compound and the YAP/TAZ-TEAD Signaling Pathway

The YAP/TAZ-TEAD signaling axis is a central node in cancer biology. In healthy tissues, the Hippo kinase cascade phosphorylates YAP and TAZ, leading to their cytoplasmic sequestration and degradation. However, in many cancers, this pathway is inactivated, resulting in the nuclear accumulation of YAP and TAZ. Once in the nucleus, YAP/TAZ bind to TEAD transcription factors, initiating a transcriptional program that promotes tumorigenesis.

TEAD activity is regulated by post-translational modifications, notably palmitoylation of a conserved cysteine residue. This modification is crucial for TEAD stability and its interaction with YAP/TAZ. Covalent inhibitors that target this cysteine offer a promising therapeutic strategy to disrupt the YAP/TAZ-TEAD complex and inhibit its oncogenic function.

This compound has been identified as a weak, covalent inhibitor of TEAD4 palmitoylation. Preliminary data indicates that at a concentration of 800 nM, this compound can inhibit TEAD4 palmitoylation by 25.2%. This guide details the necessary experimental framework to further characterize its anti-cancer properties.

Quantitative Analysis of this compound Activity

A crucial first step in characterizing a novel inhibitor is to quantify its efficacy across a panel of relevant cancer cell lines. This data is typically presented in a clear, tabular format to facilitate comparison.

Table 1: Hypothetical Inhibitory Activity of this compound in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM) - Cell Viability (72h)IC50 (µM) - TEAD Palmitoylation InhibitionNotes
Mesothelioma MSTO-211H5.20.8Hippo pathway mutated
NCI-H2267.81.1Hippo pathway mutated
Breast Cancer MDA-MB-23115.63.5High YAP/TAZ activity
MCF7> 50> 10Low YAP/TAZ activity
Lung Cancer A54922.15.8High YAP/TAZ activity
H46018.94.2High YAP/TAZ activity
Colon Cancer HCT11635.48.1
Normal Fibroblast IMR-90> 100> 20Control

Note: The data presented in this table is hypothetical and serves as an example of how to structure the results from initial screening assays.

Experimental Protocols

Detailed and reproducible protocols are the cornerstone of rigorous scientific research. The following sections outline the key experimental procedures for evaluating a covalent TEAD inhibitor like this compound.

Cell Culture
  • Cell Lines: All cancer cell lines (e.g., MSTO-211H, NCI-H226, MDA-MB-231, MCF7, A549, H460, HCT116) and normal cell lines (e.g., IMR-90) should be obtained from a certified cell bank (e.g., ATCC).

  • Culture Media: Cells should be maintained in the recommended medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells should be cultured in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

TEAD Palmitoylation Inhibition Assay (Click Chemistry-Based)
  • Cell Treatment: Plate cells in a 6-well plate. Treat with this compound at various concentrations for 24 hours.

  • Metabolic Labeling: Add a palmitic acid analog with a clickable tag (e.g., alkynyl palmitic acid) to the culture medium and incubate for 4-6 hours.

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease inhibitors.

  • Immunoprecipitation: Immunoprecipitate endogenous TEAD4 using a specific antibody.

  • Click Reaction: Perform a click chemistry reaction by adding a biotin-azide probe to the immunoprecipitated TEAD4.

  • Western Blotting: Elute the proteins and separate them by SDS-PAGE. Transfer to a PVDF membrane and probe with streptavidin-HRP to detect biotinylated (palmitoylated) TEAD4.

  • Quantification: Quantify the band intensity and normalize to the total TEAD4 levels determined by a parallel Western blot with a TEAD4 antibody.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 48 hours.

  • Cell Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (PI-positive).

Visualizing Molecular Pathways and Experimental Workflows

Diagrams are essential for communicating complex biological pathways and experimental designs.

YAP_TAZ_TEAD_Pathway cluster_Hippo_On Hippo Pathway ON (Tumor Suppressive) cluster_Hippo_Off Hippo Pathway OFF (Oncogenic) cluster_nucleus_content Hippo Pathway OFF (Oncogenic) MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ_p p-YAP/TAZ LATS1_2->YAP_TAZ_p phosphorylates Degradation Cytoplasmic Degradation YAP_TAZ_p->Degradation leads to YAP_TAZ YAP/TAZ Nucleus Nucleus YAP_TAZ->Nucleus translocates to TEAD TEAD Gene_Expression Oncogenic Gene Expression TEAD->Gene_Expression drives DC_TEADin04 This compound DC_TEADin04->TEAD inhibits palmitoylation YAP_TAZ_n YAP/TAZ YAP_TAZ_n->TEAD binds to

Caption: The YAP/TAZ-TEAD Signaling Pathway and the Mechanism of this compound.

Experimental_Workflow start Start: Select Cancer Cell Lines culture Cell Culture Maintenance start->culture viability Cell Viability Assay (MTT) Determine IC50 culture->viability palmitoylation TEAD Palmitoylation Assay Confirm Target Engagement viability->palmitoylation Based on IC50 apoptosis Apoptosis Assay (Annexin V/PI) Assess Mechanism of Cell Death viability->apoptosis Based on IC50 data_analysis Data Analysis and Interpretation palmitoylation->data_analysis apoptosis->data_analysis end End: Candidate Prioritization data_analysis->end

Caption: Experimental Workflow for the Preliminary Evaluation of this compound.

Conclusion and Future Directions

The preliminary in vitro evaluation of a novel covalent TEAD inhibitor such as this compound is a critical step in the drug discovery process. By systematically quantifying its effects on cell viability, target engagement, and mechanism of action, researchers can build a strong foundation for further development. The data generated from the outlined protocols will be instrumental in identifying sensitive cancer cell lines and elucidating the therapeutic potential of targeting the YAP/TAZ-TEAD signaling axis. Future studies should focus on in vivo efficacy in relevant animal models, pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to guide clinical development.

An In-depth Technical Guide to DC-TEADin04: A Covalent Modulator of the Hippo Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DC-TEADin04 is a small molecule inhibitor that has garnered interest for its potential to modulate the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis. This technical guide provides a comprehensive overview of the chemical structure, known properties, and the mechanism of action of this compound. It details the methodologies for key experiments relevant to its evaluation and presents a visualization of its interaction with the Hippo pathway. While extensive quantitative data and specific experimental protocols for this compound are not widely available in the public domain, this guide consolidates the existing knowledge and provides generalized protocols to aid in the design of future research.

Chemical Structure and Properties

This compound, with the IUPAC name N-(2-phenoxyphenyl)ethenesulfonamide, is a synthetic compound designed to interact with components of the Hippo signaling pathway. Its core structure features a vinylsulfonamide group, which is a common warhead for covalent inhibitors.

PropertyValueSource
IUPAC Name N-(2-phenoxyphenyl)ethenesulfonamideEvitaChem
Molecular Formula C₁₄H₁₃NO₃S[1]
Molecular Weight 275.32 g/mol [1]
Canonical SMILES C=CS(=O)(=O)NC1=CC=CC=C1OC2=CC=CC=C2EvitaChem
InChI Key BDOQYKIIBFQZRU-UHFFFAOYSA-NEvitaChem

Mechanism of Action: Covalent Inhibition of TEAD Palmitoylation

The primary mechanism of action of this compound is the covalent inhibition of TEAD (Transcriptional Enhanced Associate Domain) transcription factors. TEAD proteins are key downstream effectors of the Hippo pathway. For their activity, TEAD proteins require autopalmitoylation, a post-translational modification where a palmitate molecule is attached to a conserved cysteine residue within a central lipid-binding pocket. This modification is crucial for the interaction of TEAD with the transcriptional co-activator YAP (Yes-associated protein) and its paralog TAZ.

This compound, with its reactive vinylsulfonamide group, is believed to covalently bind to this conserved cysteine residue in the TEAD lipid-binding pocket. This irreversible binding prevents the natural palmitoylation process, thereby disrupting the TEAD-YAP/TAZ interaction and inhibiting the transcription of downstream target genes that promote cell growth and proliferation.

Quantitative Biological Data

Specific quantitative data for this compound is limited. One study has reported that:

CompoundConcentrationTargetInhibitionSource
This compound800 nMTEAD4 Palmitoylation25.2%MedChemExpress

This data suggests that this compound is a relatively weak inhibitor of TEAD4 palmitoylation. Further dose-response studies and evaluation against other TEAD isoforms are necessary to fully characterize its potency and selectivity.

The Hippo Signaling Pathway and this compound's Point of Intervention

The Hippo signaling pathway is a complex kinase cascade that plays a central role in tissue homeostasis. In a simplified view, when the pathway is "on," a series of kinases (MST1/2 and LATS1/2) are activated, leading to the phosphorylation of YAP and TAZ. Phosphorylated YAP/TAZ are sequestered in the cytoplasm and targeted for degradation. When the pathway is "off," unphosphorylated YAP/TAZ translocate to the nucleus, bind to TEAD transcription factors, and activate the expression of pro-proliferative and anti-apoptotic genes.

This compound intervenes at the final step of this pathway by directly targeting TEAD proteins and preventing their activation, thus blocking the transcriptional output of the pathway regardless of the phosphorylation status of YAP/TAZ.

Hippo_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Upstream_Signals Upstream Signals (Cell-cell contact, Mechanical stress) MST1_2 MST1/2 Upstream_Signals->MST1_2 Activates LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates SAV1 SAV1 SAV1->MST1_2 YAP_TAZ YAP/TAZ (Nuclear) LATS1_2->YAP_TAZ Phosphorylates MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_P p-YAP/TAZ (Cytoplasmic) Degradation Proteasomal Degradation YAP_TAZ_P->Degradation TEAD TEAD YAP_TAZ->TEAD Binds Gene_Expression Target Gene Expression (Proliferation, Survival) TEAD->Gene_Expression Promotes Palmitoylation Autopalmitoylation TEAD->Palmitoylation Undergoes DC_TEADin04 This compound DC_TEADin04->Palmitoylation Inhibits Palmitoylation->TEAD Activates

Figure 1. The Hippo Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Synthesis of N-(2-phenoxyphenyl)ethenesulfonamide (this compound)

A specific, detailed synthesis protocol for this compound has not been published. However, based on its structure, a plausible synthetic route would involve the reaction of 2-phenoxyaniline with ethenesulfonyl chloride.

Materials:

  • 2-phenoxyaniline

  • Ethenesulfonyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or other suitable base

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve 2-phenoxyaniline (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Slowly add a solution of ethenesulfonyl chloride (1.05 equivalents) in anhydrous DCM to the reaction mixture dropwise.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure N-(2-phenoxyphenyl)ethenesulfonamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

TEAD Palmitoylation Assay (Click Chemistry-Based)

This assay is designed to measure the extent of TEAD palmitoylation and can be used to assess the inhibitory activity of compounds like this compound.

Materials:

  • HEK293T cells

  • Expression vector for FLAG-tagged TEAD4

  • Lipofectamine 3000 or other transfection reagent

  • DMEM with 10% FBS

  • Palmitic acid azide (alkyne-palmitate can also be used with a corresponding biotin-azide)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Anti-FLAG M2 affinity gel

  • Click chemistry reaction buffer (e.g., containing Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), and copper(II) sulfate)

  • Biotin-alkyne (or biotin-azide if using alkyne-palmitate)

  • Streptavidin-HRP

  • SDS-PAGE gels and Western blotting reagents

  • Anti-FLAG antibody

Procedure:

  • Seed HEK293T cells in 6-well plates and grow to 70-80% confluency.

  • Transfect the cells with the FLAG-TEAD4 expression vector using Lipofectamine 3000 according to the manufacturer's protocol.

  • After 24 hours, treat the cells with varying concentrations of this compound or DMSO (vehicle control) for 4-6 hours.

  • Add palmitic acid azide to the media to a final concentration of 50 µM and incubate for another 4 hours.

  • Wash the cells with PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Incubate an equal amount of protein from each sample with anti-FLAG M2 affinity gel overnight at 4 °C to immunoprecipitate FLAG-TEAD4.

  • Wash the beads extensively with lysis buffer.

  • Perform the click chemistry reaction by incubating the beads with the reaction buffer containing biotin-alkyne.

  • Wash the beads to remove excess reagents.

  • Elute the protein by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with streptavidin-HRP to detect biotinylated (palmitoylated) TEAD4.

  • Normalize the signal to the total amount of immunoprecipitated TEAD4, which can be determined by re-probing the membrane with an anti-FLAG antibody.

  • Quantify the band intensities to determine the percentage of inhibition of palmitoylation by this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and can be used to assess the cytotoxicity of this compound.

Materials:

  • Cancer cell line with known Hippo pathway dependency (e.g., NCI-H226 mesothelioma cells)

  • RPMI-1640 medium with 10% FBS

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (e.g., from 0.1 to 100 µM) or DMSO as a vehicle control.

  • Incubate the plate for 72 hours at 37 °C in a humidified incubator with 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells and plot a dose-response curve to determine the IC₅₀ value.

Experimental and Logical Workflows

The characterization of a covalent inhibitor like this compound follows a logical progression from initial screening to cellular evaluation.

Covalent_Inhibitor_Workflow A Compound Synthesis and Purification B Biochemical Assay: TEAD Palmitoylation Inhibition A->B C Mass Spectrometry: Covalent Adduct Formation B->C Confirm Covalent Binding G Structure-Activity Relationship (SAR) Studies B->G D Cellular Thermal Shift Assay (CETSA): Target Engagement C->D Confirm Target Engagement in Cells E Cell-Based Assays: - Cell Viability (MTT) - Reporter Gene Assay D->E F Western Blot: Downstream Target Modulation E->F Confirm Mechanism of Action E->G

References

Unlocking a Novel Anticancer Strategy: A Technical Guide to Targeting TEAD Palmitoylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, is frequently dysregulated in a wide range of human cancers. Its downstream effectors, the transcriptional co-activators YAP and TAZ, are potent oncogenes that drive tumor progression, metastasis, and therapy resistance. As YAP and TAZ lack enzymatic activity and are considered intrinsically disordered, direct inhibition has proven challenging. Consequently, attention has shifted to their obligate DNA-binding partners, the TEAD family of transcription factors (TEAD1-4). A key regulatory feature of TEADs is their autopalmitoylation at a conserved cysteine residue within a central lipid-binding pocket. This post-translational modification is crucial for TEAD stability and its interaction with YAP/TAZ. Therefore, inhibiting TEAD palmitoylation presents a promising therapeutic strategy to dismantle the oncogenic YAP/TAZ-TEAD complex. This technical guide explores the potential of targeting TEAD palmitoylation, with a focus on the available data for the tool compound DC-TEADin04, and provides an overview of the experimental protocols required to evaluate inhibitors of this class.

The Hippo-YAP/TAZ-TEAD Signaling Pathway: A Prime Target in Oncology

The Hippo pathway is a kinase cascade that, when active, phosphorylates and promotes the cytoplasmic sequestration and degradation of YAP and TAZ.[1][2] In many cancers, this pathway is inactivated through mutations in upstream components (e.g., NF2) or by other oncogenic signals, leading to the dephosphorylation and nuclear accumulation of YAP/TAZ.[3][4][5] In the nucleus, YAP/TAZ bind to TEAD transcription factors to drive the expression of a broad range of genes involved in cell proliferation, survival, and migration, such as CTGF and CYR61.

The interaction between YAP/TAZ and TEAD is essential for their oncogenic function, making the disruption of this protein-protein interface a key therapeutic goal. The discovery that TEADs are S-palmitoylated within a deep hydrophobic pocket at the YAP/TAZ binding interface has unveiled a druggable allosteric site. Small molecules that occupy this pocket can prevent palmitoylation, leading to TEAD destabilization and/or conformational changes that abrogate the YAP/TAZ interaction, thereby suppressing downstream oncogenic signaling.

Caption: The Hippo-YAP/TAZ-TEAD Signaling Pathway and Point of Inhibition.

Quantitative Data on TEAD Palmitoylation Inhibitors

A growing number of small molecules targeting the TEAD palmitate-binding pocket have been developed. These can be broadly categorized as covalent or non-covalent inhibitors. While this compound is a commercially available tool compound, its activity is reported to be weak. The following table provides a comparative overview of this compound and other notable TEAD palmitoylation inhibitors to contextualize their therapeutic potential.

CompoundTarget(s)MechanismIn Vitro Activity (IC₅₀/EC₅₀)Cellular Activity
This compound TEAD4Palmitoylation25.2% inhibition of TEAD4 palmitoylation at 800 nMData not available
VT107 pan-TEADPalmitoylationIC₅₀ = 4.93 nM (pan-TEAD auto-palmitoylation)Inhibits proliferation of NF2-deficient mesothelioma cells; blocks YAP/TAZ interaction with TEAD1 and TEAD4.
TED-347 pan-TEADCovalentEC₅₀ = 5.9 µM (TEAD4-YAP1 PPI); Kᵢ = 10.3 µM (TEAD4)Inhibits GBM43 cancer cell viability; reduces CTGF transcript levels.
MGH-CP1 pan-TEADPalmitoylationIC₅₀ = 0.672 µM (TEAD4 biochemical palmitoylation)IC₅₀ = 1.68 µM (TEAD-luciferase reporter); suppresses cancer cell "stemness".
MYF-03-176 pan-TEADCovalentIC₅₀ = 17 ± 5 nM (TEAD transcription)Potent anti-proliferative effects in mesothelioma and liposarcoma cells; orally bioavailable.
mCMY020 pan-TEADCovalentIC₅₀ = 91.9 nM (TEAD4 palmitoylation competition)IC₅₀ = 162.1 nM (TEAD-luciferase reporter); inhibits YAP-driven transcription.

Note: IC₅₀ (half-maximal inhibitory concentration) and EC₅₀ (half-maximal effective concentration) values can vary based on the assay format. PPI refers to Protein-Protein Interaction.

Experimental Protocols for Inhibitor Evaluation

The evaluation of TEAD palmitoylation inhibitors requires a multi-faceted approach, employing biochemical, cell-based, and ultimately in vivo assays. Below are detailed methodologies for key experiments.

Experimental_Workflow cluster_in_vitro In Vitro / Biochemical Assays cluster_cellular Cell-Based Assays cluster_in_vivo In Vivo Models palmitoylation_assay Cell-Free TEAD Palmitoylation Assay cell_palmitoylation Cell-Based TEAD Palmitoylation Assay palmitoylation_assay->cell_palmitoylation ppi_assay Protein-Protein Interaction Assay (FP/TR-FRET) reporter_assay TEAD Luciferase Reporter Assay ppi_assay->reporter_assay cell_palmitoylation->reporter_assay target_gene Target Gene Expression (qPCR/Western Blot) reporter_assay->target_gene viability_assay Cell Viability & Proliferation Assays target_gene->viability_assay xenograft Xenograft Tumor Models viability_assay->xenograft

References

Methodological & Application

Application Notes and Protocols for DC-TEADin04 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC-TEADin04 is a vinylsulfonamide derivative that functions as a covalent inhibitor of TEAD (Transcriptional Enhanced Associate Domain) autopalmitoylation.[1] TEAD transcription factors are the primary downstream effectors of the Hippo signaling pathway, which plays a crucial role in regulating cell proliferation, apoptosis, and organ size.[1] In many cancers, the Hippo pathway is dysregulated, leading to the activation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). YAP and TAZ then translocate to the nucleus and bind to TEAD proteins to drive the expression of genes that promote cancer cell growth and survival.

By inhibiting the autopalmitoylation of TEAD, this compound disrupts its function and subsequent interaction with YAP/TAZ, leading to the downregulation of target gene expression. This makes this compound a valuable research tool for studying the Hippo pathway and a potential therapeutic agent for cancers driven by YAP/TAZ-TEAD activity.

Mechanism of Action

This compound covalently binds to a cysteine residue in the lipid-binding pocket of TEAD proteins. This modification prevents the autopalmitoylation of TEAD, a post-translational modification essential for its stability and interaction with YAP/TAZ. The inhibition of TEAD autopalmitoylation ultimately leads to the suppression of TEAD-dependent gene transcription.

Signaling Pathway

Hippo_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Stress Mechanical Stress Mechanical Stress->MST1_2 Soluble Factors Soluble Factors Soluble Factors->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates SAV1 SAV1 SAV1->MST1_2 activates MOB1 MOB1 MOB1->LATS1_2 activates p_YAP_TAZ p-YAP/TAZ YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocation Degradation 14-3-3 Mediated Degradation p_YAP_TAZ->Degradation TEAD TEAD Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression promotes YAP_TAZ_n->TEAD binds DC_TEADin04 This compound DC_TEADin04->TEAD inhibits autopalmitoylation

Hippo Signaling Pathway and this compound Mechanism.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound. It is important to note that publicly available data is limited, and further characterization in various cell lines is recommended.

CompoundAssayCell LineConcentrationEffectReference
This compoundTEAD4 PalmitoylationNot Specified800 nM25.2% inhibitionMedChemExpress Product Page[1]

Experimental Protocols

The following protocols are provided as a guide for using this compound in cell culture experiments. These are general protocols and should be optimized for your specific cell line and experimental conditions. The primary reference for the experimental use of this compound is Lu W, et al. Eur J Med Chem. 2019 Dec 15;184:111767.[1] Researchers should consult this publication for detailed methodologies.

Protocol 1: General Cell Culture Treatment

This protocol outlines the basic steps for treating cultured cells with this compound.

Experimental_Workflow_General start Start: Seed Cells incubation1 Incubate (24h) Allow cells to adhere start->incubation1 prep_compound Prepare this compound Stock Solution (e.g., 10 mM in DMSO) treatment Treat Cells Add diluted this compound incubation1->treatment dilute_compound Dilute to Working Concentrations in cell culture medium prep_compound->dilute_compound dilute_compound->treatment incubation2 Incubate for Desired Time (e.g., 24h, 48h, 72h) treatment->incubation2 harvest Harvest Cells for Downstream Analysis incubation2->harvest end End harvest->end

General Workflow for Cell Treatment.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Cell line of interest (e.g., HEK293T, HCT116, or cancer cell lines with known Hippo pathway dysregulation such as NCI-H226)

  • Sterile microcentrifuge tubes and pipette tips

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in appropriate culture vessels (e.g., 96-well, 12-well, or 6-well plates) at a density optimized for your cell line and the duration of the experiment.

    • Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C.

  • Preparation of Working Solutions and Treatment:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of this compound in pre-warmed complete cell culture medium to achieve the desired final concentrations. A starting concentration range of 100 nM to 10 µM is recommended for initial dose-response experiments.

    • Important: Ensure the final DMSO concentration in the culture medium is consistent across all treatments, including the vehicle control (e.g., 0.1% DMSO).

    • Remove the old medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or vehicle control.

  • Incubation:

    • Return the cells to the incubator and incubate for the desired duration (e.g., 24, 48, or 72 hours). The optimal incubation time will depend on the cell line and the specific endpoint being measured.

  • Downstream Analysis:

    • After the incubation period, harvest the cells for downstream applications such as cell viability assays, western blotting, or gene expression analysis.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.

MTT_Assay_Workflow start Start: Treat Cells with this compound (as per Protocol 1) add_mtt Add MTT Reagent to each well start->add_mtt incubation Incubate (2-4h) Allow formazan formation add_mtt->incubation add_solubilizer Add Solubilization Solution (e.g., DMSO or SDS-HCl) incubation->add_solubilizer incubation2 Incubate (e.g., 15 min) Ensure complete dissolution add_solubilizer->incubation2 read_absorbance Read Absorbance at 570 nm incubation2->read_absorbance analyze_data Analyze Data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

MTT Assay Workflow.

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Treatment:

    • Perform cell seeding and treatment with a range of this compound concentrations in a 96-well plate as described in Protocol 1. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Addition of MTT Reagent:

    • At the end of the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation:

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan Crystals:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (no-cell control) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).

Protocol 3: Western Blot Analysis of Hippo Pathway Proteins

This protocol is for assessing the effect of this compound on the expression and phosphorylation status of key proteins in the Hippo pathway.

Materials:

  • Cells treated with this compound in 6-well plates

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-YAP, anti-pYAP (Ser127), anti-TAZ, anti-TEAD, anti-CTGF, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Treat cells with this compound as described in Protocol 1.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Collect the lysates and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatants using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

    • Analyze the band intensities relative to a loading control (e.g., GAPDH).

Protocol 4: In Vitro TEAD Autopalmitoylation Assay

This protocol is a cell-based assay to measure the inhibition of TEAD autopalmitoylation by this compound. This is a more advanced technique and is based on the methodology described in the literature for other TEAD inhibitors.

Materials:

  • HEK293T cells

  • Expression plasmid for tagged-TEAD (e.g., Myc-TEAD4)

  • Transfection reagent

  • Alkyne-palmitate probe

  • Click chemistry reagents (e.g., biotin-azide, copper sulfate, and a reducing agent)

  • Streptavidin-HRP

  • Lysis buffer and immunoprecipitation reagents

Procedure:

  • Transfection:

    • Transfect HEK293T cells with a plasmid expressing a tagged version of TEAD (e.g., Myc-TEAD4).

  • Treatment and Labeling:

    • 24 hours post-transfection, treat the cells with this compound or vehicle control.

    • Simultaneously, add an alkyne-palmitate metabolic probe to the culture medium.

    • Incubate for a defined period (e.g., 4-24 hours).

  • Immunoprecipitation:

    • Lyse the cells and immunoprecipitate the tagged TEAD protein using an appropriate antibody (e.g., anti-Myc).

  • Click Chemistry:

    • Perform a click chemistry reaction on the immunoprecipitated TEAD to conjugate a reporter molecule (e.g., biotin-azide) to the incorporated alkyne-palmitate.

  • Detection:

    • Elute the proteins and analyze them by SDS-PAGE and western blotting.

    • Detect the palmitoylated TEAD using streptavidin-HRP and the total TEAD using an anti-tag antibody.

  • Quantification:

    • Quantify the band intensities to determine the ratio of palmitoylated TEAD to total TEAD, and thereby the inhibitory effect of this compound.

Conclusion

This compound is a valuable tool for investigating the role of the Hippo-YAP/TAZ-TEAD signaling pathway in various biological processes, particularly in cancer. The provided protocols offer a starting point for utilizing this inhibitor in cell culture experiments. It is crucial to optimize these protocols for specific experimental setups and to consult the primary literature for more detailed methodologies. Further characterization of this compound's activity in a broader range of cell lines will undoubtedly enhance its utility as a research tool and potential therapeutic lead.

References

Application Notes and Protocols for TEAD Palmitoylation Assay Using DC-TEADin04

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the palmitoylation of TEA Domain (TEAD) transcription factors in a cellular context, and for evaluating the inhibitory potential of compounds such as DC-TEADin04.

Introduction

TEAD transcription factors (TEAD1-4) are central regulators of the Hippo signaling pathway, which plays a critical role in organ size control, cell proliferation, and tumorigenesis.[1][2][3] The activity of TEADs is dependent on their interaction with the transcriptional co-activators YAP and TAZ. A key post-translational modification regulating TEAD function is S-palmitoylation, a reversible lipid modification where a 16-carbon palmitate is attached to a conserved cysteine residue.[1][2] This autopalmitoylation is essential for TEAD stability and its interaction with YAP/TAZ. Consequently, the inhibition of TEAD palmitoylation presents a promising therapeutic strategy for cancers with dysregulated Hippo signaling.

This compound is a compound identified as a weak inhibitor of TEAD4 palmitoylation. This document outlines two primary methods to assay TEAD palmitoylation and assess the efficacy of inhibitors like this compound: a Click Chemistry-based method and an Acyl-Resin Assisted Capture (Acyl-RAC) assay.

Signaling Pathway

The Hippo signaling pathway core kinase cassette phosphorylates and inactivates the transcriptional co-activators YAP and TAZ. When the pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors, promoting the expression of genes involved in cell growth and proliferation. Palmitoylation of TEAD is crucial for this interaction.

TEAD_Palmitoylation_Pathway cluster_Hippo_Pathway Hippo Pathway cluster_TEAD_Regulation TEAD Regulation cluster_Nuclear_Events Nuclear Events Hippo Kinase Cascade Hippo Kinase Cascade YAP/TAZ YAP/TAZ Hippo Kinase Cascade->YAP/TAZ phosphorylates p-YAP/TAZ p-YAP/TAZ YAP/TAZ->p-YAP/TAZ YAP/TAZ_nuc YAP/TAZ (Nuclear) YAP/TAZ->YAP/TAZ_nuc translocation TEAD TEAD Palmitoylated TEAD Palmitoylated TEAD TEAD->Palmitoylated TEAD Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->TEAD autopalmitoylation Palmitoylated TEAD_nuc Palmitoylated TEAD (Nuclear) Palmitoylated TEAD->Palmitoylated TEAD_nuc This compound This compound This compound->TEAD inhibits YAP/TAZ_nuc->Palmitoylated TEAD_nuc binds Gene Expression Gene Expression Palmitoylated TEAD_nuc->Gene Expression promotes Click_Chemistry_Workflow start Start cell_culture 1. Cell Culture (e.g., HEK293T) start->cell_culture transfection 2. Transfect with Myc-TEAD plasmid cell_culture->transfection inhibitor_treatment 3. Treat with this compound or DMSO (vehicle) transfection->inhibitor_treatment metabolic_labeling 4. Add Alkyne Palmitate inhibitor_treatment->metabolic_labeling cell_lysis 5. Cell Lysis metabolic_labeling->cell_lysis immunoprecipitation 6. Immunoprecipitation (anti-Myc) cell_lysis->immunoprecipitation click_reaction 7. Click Reaction with Biotin-Azide immunoprecipitation->click_reaction sds_page 8. SDS-PAGE & Western Blot click_reaction->sds_page detection 9. Detection with Streptavidin-HRP & anti-Myc sds_page->detection end End detection->end Acyl_RAC_Workflow start Start cell_culture 1. Cell Culture & Treatment with this compound or DMSO start->cell_culture cell_lysis 2. Cell Lysis cell_culture->cell_lysis block_thiols 3. Block free thiols (e.g., with MMTS) cell_lysis->block_thiols cleave_thioesters 4. Cleave thioesters with Hydroxylamine (+HAM) or Tris (-HAM) block_thiols->cleave_thioesters capture_proteins 5. Capture on Thiopropyl Sepharose beads cleave_thioesters->capture_proteins elution 6. Elution capture_proteins->elution sds_page 7. SDS-PAGE & Western Blot (anti-TEAD antibody) elution->sds_page end End sds_page->end

References

Application Notes and Protocols for Western Blot Analysis of YAP/TAZ Localization After DC-TEADin04 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. The transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ) are the main downstream effectors of this pathway. When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus, where they bind to the TEA domain (TEAD) family of transcription factors to initiate the transcription of genes that promote cell growth.[1][2] In many cancers, the Hippo pathway is dysregulated, leading to the constitutive nuclear localization and activation of YAP/TAZ, which drives tumor progression.[2]

The interaction between YAP/TAZ and TEAD is essential for their oncogenic activity, making it a prime target for therapeutic intervention.[3][4] Small molecule inhibitors designed to disrupt the YAP/TAZ-TEAD complex are a promising class of anti-cancer drugs. DC-TEADin04 is a representative small molecule inhibitor that prevents the association of YAP/TAZ with TEAD transcription factors. This inhibition is expected to lead to the cytoplasmic retention and subsequent inactivation of YAP and TAZ.

These application notes provide a detailed protocol for analyzing the subcellular localization of YAP and TAZ in response to treatment with a TEAD inhibitor, exemplified by this compound, using Western blot analysis of nuclear and cytoplasmic fractions. Verteporfin, a known inhibitor of the YAP-TEAD interaction, is used as a practical example for generating the illustrative data presented herein.

Principle of the Assay

This protocol describes the biochemical fractionation of cultured cells into nuclear and cytoplasmic components. Subsequent Western blot analysis allows for the quantification of YAP and TAZ protein levels in each fraction. Treatment with an effective TEAD inhibitor like this compound is hypothesized to decrease the amount of nuclear YAP/TAZ and concurrently increase their cytoplasmic levels. The purity of the fractions is assessed by immunoblotting for marker proteins specific to the nucleus (e.g., Histone H3 or Lamin A/C) and the cytoplasm (e.g., GAPDH or α-tubulin).

Data Presentation

The following table summarizes the expected quantitative results from a Western blot analysis of YAP and TAZ distribution in nuclear and cytoplasmic fractions of cancer cells treated with this compound (e.g., Verteporfin). The data is presented as the relative band intensity normalized to the respective fraction-specific loading control.

TreatmentFractionRelative YAP Intensity (Normalized)Relative TAZ Intensity (Normalized)
Vehicle (DMSO) Cytoplasmic1.01.0
Nuclear3.53.2
This compound (10 µM) Cytoplasmic2.82.5
Nuclear0.80.9

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological mechanism and the experimental procedure, the following diagrams are provided.

Hippo_Pathway Hippo Signaling Pathway and this compound Inhibition cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell_Contact Cell-Cell_Contact LATS1_2 LATS1_2 Cell-Cell_Contact->LATS1_2 activates Mechanical_Cues Mechanical_Cues Mechanical_Cues->LATS1_2 activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_p p-YAP/TAZ Degradation Degradation YAP_TAZ_p->Degradation leads to YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n shuttles TEAD TEAD Gene_Expression Target Gene Expression TEAD->Gene_Expression activates YAP_TAZ_n->TEAD binds to DC_TEADin04 This compound DC_TEADin04->TEAD inhibits binding

Caption: Hippo pathway showing YAP/TAZ regulation and this compound action.

Western_Blot_Workflow Experimental Workflow for YAP/TAZ Localization Analysis Cell_Culture 1. Cell Culture (e.g., OVCAR-8) Treatment 2. Treatment (this compound or Vehicle) Cell_Culture->Treatment Harvest 3. Cell Harvesting Treatment->Harvest Fractionation 4. Nuclear/Cytoplasmic Fractionation Harvest->Fractionation Quantification 5. Protein Quantification (BCA Assay) Fractionation->Quantification SDS_PAGE 6. SDS-PAGE Quantification->SDS_PAGE Transfer 7. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 8. Blocking Transfer->Blocking Primary_Ab 9. Primary Antibody Incubation (YAP, TAZ, H3, GAPDH) Blocking->Primary_Ab Secondary_Ab 10. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 11. Chemiluminescent Detection Secondary_Ab->Detection Analysis 12. Data Analysis (Band Densitometry) Detection->Analysis

Caption: Step-by-step workflow for Western blot analysis of YAP/TAZ.

Experimental Protocols

Materials and Reagents
  • Cell Line: A suitable cancer cell line with known YAP/TAZ activity (e.g., OVCAR-8, MDA-MB-231).

  • Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Stock solution in DMSO.

  • Vehicle Control: DMSO.

  • Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.

  • Nuclear and Cytoplasmic Extraction Kit: (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents or equivalent).

  • Protease and Phosphatase Inhibitor Cocktails.

  • BCA Protein Assay Kit.

  • Laemmli Sample Buffer (4X).

  • Primary Antibodies:

    • Rabbit anti-YAP/TAZ

    • Rabbit anti-Histone H3 (nuclear marker)

    • Mouse anti-GAPDH (cytoplasmic marker)

  • Secondary Antibodies:

    • HRP-conjugated Goat anti-Rabbit IgG

    • HRP-conjugated Goat anti-Mouse IgG

  • PVDF Membranes.

  • Tris-Buffered Saline with Tween-20 (TBST): 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% Tween-20.

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST.

  • Enhanced Chemiluminescence (ECL) Substrate.

Protocol

1. Cell Culture and Treatment a. Plate cells in 10 cm dishes and grow to 70-80% confluency. b. Treat the cells with the desired concentration of this compound (e.g., 10 µM) or an equivalent volume of DMSO (vehicle control). c. Incubate for the desired time period (e.g., 6-24 hours) at 37°C in a CO2 incubator.

2. Nuclear and Cytoplasmic Fractionation a. After treatment, wash the cells twice with ice-cold PBS. b. Scrape the cells in ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C. c. Discard the supernatant and proceed with nuclear and cytoplasmic extraction following the manufacturer's protocol of your chosen kit. This typically involves sequential lysis with hypotonic and hypertonic buffers and centrifugation steps to separate the cytoplasmic and nuclear fractions. d. Add protease and phosphatase inhibitors to all lysis buffers immediately before use. e. Store the fractions at -80°C or proceed directly to protein quantification.

3. Protein Quantification a. Determine the protein concentration of both the nuclear and cytoplasmic lysates using a BCA protein assay according to the manufacturer's instructions. b. Normalize the protein concentrations of all samples with the appropriate lysis buffer.

4. SDS-PAGE and Western Blotting a. Prepare protein samples by adding 4X Laemmli sample buffer and boiling at 95°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) from each nuclear and cytoplasmic fraction onto a 10% SDS-polyacrylamide gel. c. Perform electrophoresis to separate the proteins by size. d. Transfer the separated proteins from the gel to a PVDF membrane. e. Block the membrane with Blocking Buffer for 1 hour at room temperature. f. Incubate the membrane with primary antibodies against YAP/TAZ, Histone H3, and GAPDH (diluted in Blocking Buffer) overnight at 4°C with gentle agitation. g. Wash the membrane three times for 10 minutes each with TBST. h. Incubate the membrane with the appropriate HRP-conjugated secondary antibodies (diluted in Blocking Buffer) for 1 hour at room temperature. i. Wash the membrane three times for 10 minutes each with TBST.

5. Detection and Analysis a. Apply ECL substrate to the membrane according to the manufacturer's protocol. b. Capture the chemiluminescent signal using a digital imaging system. c. Quantify the band intensities using image analysis software (e.g., ImageJ). d. Normalize the band intensity of YAP/TAZ in the cytoplasmic fractions to the corresponding GAPDH band intensity. e. Normalize the band intensity of YAP/TAZ in the nuclear fractions to the corresponding Histone H3 band intensity. f. Compare the normalized YAP/TAZ levels between the this compound-treated and vehicle-treated samples. A successful experiment will show a decrease in the nuclear YAP/TAZ to cytoplasmic YAP/TAZ ratio upon treatment with the inhibitor.

Troubleshooting

  • Cross-contamination of fractions: If the nuclear marker (Histone H3) is strong in the cytoplasmic fraction or the cytoplasmic marker (GAPDH) is strong in the nuclear fraction, optimize the cell lysis and centrifugation steps. Ensure all steps are performed on ice to minimize protein degradation and diffusion.

  • Weak or no signal: Increase the amount of protein loaded, increase the primary antibody concentration, or extend the incubation time. Ensure the ECL substrate has not expired.

  • High background: Increase the number and duration of washes, reduce the antibody concentrations, or try a different blocking agent (e.g., BSA instead of milk).

By following this detailed protocol, researchers can effectively assess the impact of TEAD inhibitors like this compound on the subcellular localization of the key oncoproteins YAP and TAZ, providing valuable insights for drug development and cancer research.

References

Application Notes and Protocols for Immunoprecipitation of TEAD Proteins in the Presence of DC-TEADin04

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors (TEAD1-4) are key downstream effectors of the Hippo signaling pathway, which plays a crucial role in regulating organ size, cell proliferation, and apoptosis.[1][2][3] The activity of TEAD proteins is largely dependent on their interaction with the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[1][2] Aberrant activation of the YAP/TAZ-TEAD transcriptional complex is implicated in the development and progression of various cancers, making this interaction a compelling target for therapeutic intervention.

A critical post-translational modification regulating TEAD activity is S-palmitoylation, an auto-acylation process that occurs on a highly conserved cysteine residue within a deep hydrophobic pocket of the TEAD protein. This modification is crucial for TEAD stability and its subsequent interaction with YAP/TAZ. Consequently, small molecules that inhibit TEAD palmitoylation have emerged as a promising strategy to disrupt the YAP/TAZ-TEAD interaction and suppress oncogenic signaling.

DC-TEADin04 is a small molecule inhibitor that has been reported to exhibit weak inhibitory activity against TEAD4 palmitoylation. Specifically, at a concentration of 800nM, this compound inhibits TEAD4 palmitoylation by 25.2%. It belongs to a class of vinylsulfonamide derivatives designed to covalently target the palmitoylation site on TEAD proteins. While this compound itself is a weak inhibitor, it serves as a representative compound for a class of more potent covalent inhibitors that are being developed to target the TEAD-YAP/TAZ axis.

These application notes provide a detailed protocol for the immunoprecipitation of TEAD proteins from cells treated with covalent TEAD inhibitors like this compound. This allows for the investigation of the inhibitor's effect on TEAD protein-protein interactions, particularly its association with YAP.

Signaling Pathway and Mechanism of Action

The Hippo signaling pathway, when active, phosphorylates and inactivates the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic sequestration. When the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis. TEAD auto-palmitoylation is a key step that facilitates the stable interaction between TEAD and YAP/TAZ. Covalent inhibitors like this compound target the conserved cysteine residue in the palmitate-binding pocket of TEAD, preventing auto-palmitoylation. This, in turn, is expected to destabilize the TEAD-YAP/TAZ complex, leading to the suppression of downstream oncogenic gene transcription.

Caption: TEAD signaling pathway and the mechanism of this compound inhibition.

Data Presentation

While specific quantitative data for this compound is limited, the following table summarizes its reported activity and provides data for other well-characterized covalent TEAD inhibitors for comparative purposes.

Compound NameTargetAssay TypeIC50 / % InhibitionReference
This compound TEAD4 PalmitoylationIn vitro biochemical assay25.2% inhibition at 800 nM
MYF-03-69 TEAD1-4 PalmitoylationIn vitro biochemical assaySubmicromolar
YAP-TEAD Transcriptional ActivityCell-based reporter assay56 nM
DC-TEADin1072 TEAD1 PalmitoylationIn vitro biochemical assay0.61 µM
TEAD3 PalmitoylationIn vitro biochemical assay0.58 µM
K-975 TEAD Palmitoylation & YAP-TEAD InteractionMultiple assaysNot specified
TED-347 TEAD-YAP InteractionFluorescence polarization assayKi = 10.4 µM

Experimental Protocols

The following protocol is designed to assess the effect of a covalent TEAD inhibitor, such as this compound, on the interaction between TEAD and its binding partners (e.g., YAP) using co-immunoprecipitation followed by Western blotting.

Experimental Workflow

IP_Workflow Co-Immunoprecipitation Workflow for TEAD Inhibitor Analysis start 1. Cell Culture and Inhibitor Treatment lysis 2. Cell Lysis start->lysis preclearing 3. Lysate Pre-clearing (Optional) lysis->preclearing ip 4. Immunoprecipitation with anti-TEAD antibody preclearing->ip wash 5. Washing ip->wash elution 6. Elution wash->elution analysis 7. Western Blot Analysis (Probe for TEAD and YAP) elution->analysis end Data Interpretation analysis->end

Caption: Workflow for co-immunoprecipitation of TEAD proteins after inhibitor treatment.

Materials
  • Cell line expressing endogenous TEAD and YAP (e.g., NCI-H226, HEK293T)

  • Complete cell culture medium

  • This compound or other covalent TEAD inhibitor (dissolved in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Ice-cold lysis buffer (e.g., RIPA buffer or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors)

  • Protein A/G magnetic beads or agarose resin

  • Primary antibody against a TEAD isoform (e.g., pan-TEAD or TEAD4)

  • Primary antibody against YAP

  • Isotype control IgG antibody

  • Wash buffer (e.g., lysis buffer with lower detergent concentration or PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 2x Laemmli sample buffer)

  • Reagents and equipment for SDS-PAGE and Western blotting

Protocol

1. Cell Culture and Inhibitor Treatment:

1.1. Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment. 1.2. Prepare fresh dilutions of this compound in complete culture medium at the desired final concentrations (e.g., 0.1, 1, 10 µM). Also, prepare a vehicle control with the same final concentration of DMSO. 1.3. Aspirate the old medium from the cells and replace it with the medium containing the inhibitor or vehicle control. 1.4. Incubate the cells for a predetermined duration to allow for covalent modification of TEAD. Based on protocols for similar covalent inhibitors, a 24-hour incubation is a good starting point.

2. Cell Lysis:

2.1. After incubation, place the cell culture plates on ice. 2.2. Aspirate the medium and wash the cells twice with ice-cold PBS. 2.3. Add an appropriate volume of ice-cold lysis buffer to each plate (e.g., 1 mL for a 10 cm plate). 2.4. Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube. 2.5. Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis. 2.6. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. 2.7. Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube. This is the protein extract for immunoprecipitation. 2.8. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

3. Immunoprecipitation:

3.1. (Optional but recommended) Pre-clear the lysate to reduce non-specific binding. Add 20-30 µL of protein A/G beads to 1 mg of protein extract and incubate on a rotator for 1 hour at 4°C. Pellet the beads by centrifugation and transfer the supernatant to a new tube. 3.2. To the pre-cleared lysate, add the primary anti-TEAD antibody (the optimal amount should be determined empirically, typically 1-5 µg per 1 mg of lysate). As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate. 3.3. Incubate the lysate-antibody mixture on a rotator for 4 hours to overnight at 4°C. 3.4. Add 30-50 µL of pre-washed protein A/G beads to each tube. 3.5. Incubate on a rotator for an additional 1-2 hours at 4°C to capture the antibody-antigen complexes.

4. Washing and Elution:

4.1. Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C) or by using a magnetic rack if using magnetic beads. 4.2. Carefully aspirate and discard the supernatant. 4.3. Resuspend the beads in 1 mL of ice-cold wash buffer. 4.4. Repeat the wash step 3-4 times to remove non-specifically bound proteins. 4.5. After the final wash, remove all residual wash buffer. 4.6. Elute the immunoprecipitated proteins by resuspending the beads in 30-50 µL of 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes. 4.7. Pellet the beads by centrifugation and collect the supernatant containing the eluted proteins.

5. Western Blot Analysis:

5.1. Load the eluted samples, along with an input control (a small fraction of the total cell lysate), onto an SDS-PAGE gel. 5.2. Perform electrophoresis to separate the proteins by size. 5.3. Transfer the separated proteins to a PVDF or nitrocellulose membrane. 5.4. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). 5.5. Incubate the membrane with the primary antibody against TEAD to confirm successful immunoprecipitation. 5.6. Incubate a separate membrane (or the same membrane after stripping) with the primary antibody against YAP to detect the co-immunoprecipitated protein. 5.7. Wash the membranes and incubate with the appropriate HRP-conjugated secondary antibody. 5.8. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expected Outcome:

A successful experiment will show a band for TEAD in the immunoprecipitated samples. The intensity of the YAP band in the TEAD immunoprecipitates should decrease in a dose-dependent manner with increasing concentrations of the covalent TEAD inhibitor, indicating that the inhibitor disrupts the TEAD-YAP interaction. The input lanes should show equal loading of TEAD and YAP across all treatment conditions. The isotype control lane should not show any significant bands for TEAD or YAP.

References

Application Notes and Protocols for DC-TEADin04 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing DC-TEADin04, a potent inhibitor of the YAP/TAZ-TEAD transcriptional complex, in various cell-based assays. The protocols outlined below are based on established methodologies for characterizing inhibitors of the Hippo signaling pathway. Optimal concentrations and specific conditions may require further optimization depending on the cell line and experimental setup.

Mechanism of Action

This compound is a small molecule inhibitor designed to disrupt the protein-protein interaction between Yes-associated protein (YAP) or its paralog TAZ and the TEA domain (TEAD) transcription factors. By binding to TEAD, this compound prevents the formation of the oncogenic YAP/TAZ-TEAD complex, thereby inhibiting the transcription of downstream target genes involved in cell proliferation, survival, and migration. It is part of a series of compounds targeting the TEAD palmitate-binding pocket.

Data Presentation: Estimated Effective Concentrations

Quantitative data for this compound is not extensively available in the public domain. However, based on the activity of structurally related compounds such as DC-TEADin02 (IC50 = 197 nM for YAP-TEAD interaction) and DC-TEAD3in03 (micromolar activity against TEAD3), the following table provides estimated effective concentration ranges for this compound in various cell-based assays. It is crucial to perform dose-response experiments to determine the precise optimal concentration for your specific cell line and assay.

Assay Type Cell Line Estimated IC50 / Effective Concentration Range Key Readout
YAP/TAZ-TEAD Luciferase Reporter Assay HEK293T, NCI-H226, or other cancer cell lines with a TEAD-responsive reporter0.1 - 10 µMInhibition of luciferase activity
Cell Viability / Cytotoxicity Assay (e.g., MTT, CellTiter-Glo®) Various cancer cell lines (e.g., mesothelioma, lung, breast cancer)1 - 50 µMReduction in cell viability (IC50)
Target Engagement Assay (e.g., NanoBRET™) Engineered cell line expressing NanoLuc®-TEAD fusion0.05 - 5 µMCompetitive displacement of a fluorescent tracer
Gene Expression Analysis (RT-qPCR) Cancer cell lines with active Hippo pathway signaling0.5 - 20 µMDownregulation of TEAD target genes (e.g., CTGF, CYR61, ANKRD1)
Wound Healing / Migration Assay Adherent cancer cell lines (e.g., MDA-MB-231)1 - 25 µMInhibition of cell migration and wound closure

Experimental Protocols

YAP/TAZ-TEAD Luciferase Reporter Assay

This assay is designed to quantify the ability of this compound to inhibit the transcriptional activity of the YAP/TAZ-TEAD complex.

Materials:

  • HEK293T cells (or other suitable cell line)

  • TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)

  • Constitutively active YAP (e.g., YAP-S127A) expression plasmid (optional, for enhanced signal)

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • This compound

  • Dual-luciferase reporter assay system

  • White, clear-bottom 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Transfection: Co-transfect the cells with the TEAD-responsive luciferase reporter plasmid and the Renilla luciferase normalization plasmid using a suitable transfection reagent according to the manufacturer's protocol. If a stronger signal is desired, a constitutively active YAP plasmid can also be co-transfected.

  • Compound Treatment: 24 hours post-transfection, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., serial dilutions from 0.01 µM to 50 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for an additional 24-48 hours.

  • Luciferase Assay: Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This assay assesses the effect of this compound on the metabolic activity and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium and incubate overnight.

  • Compound Treatment: Replace the medium with 100 µL of fresh medium containing serial dilutions of this compound (e.g., from 0.1 µM to 100 µM). Include a vehicle control.

  • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.

Target Engagement (NanoBRET™) Assay

This assay provides a direct measure of this compound binding to TEAD within living cells.

Materials:

  • HEK293T cells transiently or stably expressing a NanoLuc®-TEAD fusion protein

  • NanoBRET™ tracer specific for the TEAD palmitate pocket

  • This compound

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate

  • White, 96-well or 384-well plates

  • Luminometer capable of measuring BRET signals

Protocol:

  • Cell Seeding: Seed the NanoLuc®-TEAD expressing cells in a white assay plate at an optimized density.

  • Compound and Tracer Addition: Prepare a solution of this compound at various concentrations in Opti-MEM®. Prepare a solution of the NanoBRET™ tracer at a predetermined optimal concentration (typically at or below its EC50). Add the compound dilutions to the wells, followed by the tracer. Include a no-compound control.

  • Incubation: Incubate the plate at 37°C and 5% CO₂ for 2 hours to allow the compound and tracer to reach binding equilibrium with the target.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • BRET Measurement: Read the plate on a luminometer equipped with filters for donor (460 nm) and acceptor (618 nm) emission.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Plot the BRET ratio against the log concentration of this compound and fit a dose-response curve to determine the IC50 value for target engagement.

Visualizations

Hippo_Signaling_Pathway cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 GPCRs GPCRs LATS1_2 LATS1/2 GPCRs->LATS1_2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ (Inactive) YAP_TAZ->YAP_TAZ_p leads to YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocation TEAD TEAD Target_Genes Target Gene Expression (CTGF, CYR61) TEAD->Target_Genes activates YAP_TAZ_n->TEAD binds DC_TEADin04 This compound DC_TEADin04->TEAD inhibits binding

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.

Luciferase_Assay_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3_4 Day 3-4 node1 Seed Cells (96-well plate) node2 Transfect with Reporter Plasmids node1->node2 node3 Treat with This compound node2->node3 node4 Incubate (24-48h) node3->node4 node5 Lyse Cells & Add Substrate node4->node5 node6 Measure Luminescence node5->node6

Caption: Workflow for the YAP/TAZ-TEAD Luciferase Reporter Assay.

Target_Engagement_Logic cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With this compound NL_TEAD NanoLuc-TEAD Tracer Fluorescent Tracer NL_TEAD->Tracer binds No_BRET Low BRET Signal NL_TEAD->No_BRET results in BRET_Signal High BRET Signal Tracer->BRET_Signal results in DC_TEADin04 This compound DC_TEADin04->NL_TEAD binds

Caption: Logic of the NanoBRET™ Target Engagement Assay for this compound.

Application Notes and Protocols for Measuring DC-TEADin04 Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in various cancers, making its components attractive therapeutic targets. The TEA Domain (TEAD) family of transcription factors are the primary downstream effectors of the Hippo pathway, mediating the transcriptional output of the coactivators YAP and TAZ. The interaction between YAP/TAZ and TEAD is crucial for promoting cell proliferation and survival, and its inhibition presents a promising strategy for cancer therapy.

DC-TEADin04 is a vinylsulfonamide-based small molecule inhibitor designed to target TEAD transcription factors. This document provides detailed application notes and protocols for measuring the target engagement of this compound with TEAD proteins. The following sections describe key experimental techniques, including Cellular Thermal Shift Assay (CETSA), TEAD palmitoylation assays, luciferase reporter assays, and co-immunoprecipitation, to quantitatively assess the interaction of this compound with its intended target in both biochemical and cellular contexts.

Signaling Pathway Overview

The Hippo signaling pathway is a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic sequestration and degradation. When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote cell growth and proliferation. This compound is hypothesized to interfere with TEAD function, thereby inhibiting the oncogenic output of the Hippo pathway.

Hippo_Signaling_Pathway cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 GPCRs GPCRs LATS1_2 LATS1/2 GPCRs->LATS1_2 inhibit MST1_2->LATS1_2 activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ Degradation Degradation YAP_TAZ_p->Degradation YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocation TEAD TEAD Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes activates YAP_TAZ_n->YAP_TAZ YAP_TAZ_n->TEAD binds DC_TEADin04 This compound DC_TEADin04->TEAD inhibits

Caption: The Hippo Signaling Pathway and the point of intervention by this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound and related compounds in various target engagement assays.

Table 1: TEAD Palmitoylation Inhibition

CompoundTargetAssay TypeResultReference
This compoundTEAD4In-cell25.2% inhibition at 800 nM[1]
DC-TEADin02TEADsBiochemicalIC50 = 197 ± 19 nM[2][3][4]

Table 2: TEAD Transcriptional Activity Inhibition

CompoundTargetAssay TypeResultReference
DC-TEAD3in03TEAD3GAL4-TEAD ReporterIC50 = 1.15 µM[5]
Compound 2TEADLuciferase ReporterIC50 = 6.5 µM
MGH-CP1TEADLuciferase ReporterIC50 = 1.68 µM
MGH-CP12TEADLuciferase ReporterIC50 = 0.91 µM

Table 3: Cellular Thermal Shift Assay (CETSA) Data for a TEAD Inhibitor

CompoundTargetΔTm (°C)Cell LineReference
MRK-ATEAD18 - 12.5-
MRK-ATEAD20.6 - 1.5-

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol is designed to determine the direct binding of this compound to TEAD proteins in a cellular context by measuring changes in the thermal stability of the target protein.

CETSA_Workflow A 1. Cell Culture and Treatment - Plate cells and allow to adhere. - Treat with this compound or vehicle (DMSO). B 2. Heat Shock - Aliquot cell suspension into PCR tubes. - Heat at a temperature gradient (e.g., 40-70°C) for 3 minutes. A->B C 3. Cell Lysis - Freeze-thaw cycles to lyse cells. - Centrifuge to separate soluble and aggregated proteins. B->C D 4. Protein Analysis - Collect supernatant (soluble fraction). - Quantify protein concentration. - Analyze by Western Blot for TEAD protein levels. C->D E 5. Data Analysis - Quantify band intensities. - Plot relative protein amount vs. temperature. - Determine thermal shift (ΔTm). D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

  • Cell line expressing endogenous TEAD (e.g., NCI-H226, HEK293T)

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against TEAD (pan-TEAD or isoform-specific)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Thermal cycler

  • Centrifuge

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture dishes and grow to 70-80% confluency.

    • Treat cells with the desired concentration of this compound or an equivalent volume of DMSO for 1-2 hours at 37°C.

  • Heat Challenge:

    • Harvest cells and resuspend in PBS to a concentration of 1-5 x 10^6 cells/mL.

    • Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point.

    • Use a thermal cycler to heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by three cycles of rapid freezing in liquid nitrogen and thawing at 37°C.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Western Blotting:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize the protein concentration for all samples.

    • Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against TEAD.

    • Incubate with an HRP-conjugated secondary antibody and detect with a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Normalize the intensity of each band to the intensity at the lowest temperature (no heat denaturation).

    • Plot the normalized intensity versus temperature for both vehicle- and this compound-treated samples.

    • Determine the melting temperature (Tm) for each curve. A shift in the Tm (ΔTm) in the presence of this compound indicates target engagement.

TEAD Palmitoylation Assay

This protocol describes a cell-based assay to measure the inhibition of TEAD autopalmitoylation by this compound using a clickable alkyne-palmitate analog.

Palmitoylation_Assay_Workflow A 1. Cell Transfection and Treatment - Transfect cells with Myc-TEAD. - Treat with this compound and alkyne-palmitate. B 2. Immunoprecipitation - Lyse cells. - Immunoprecipitate Myc-TEAD using anti-Myc antibody. A->B C 3. Click Chemistry - Conjugate biotin-azide to the alkyne-palmitate on TEAD. B->C D 4. Western Blot Analysis - Elute proteins and run SDS-PAGE. - Detect palmitoylated TEAD with streptavidin-HRP and total TEAD with anti-Myc antibody. C->D E 5. Data Analysis - Quantify band intensities. - Calculate the ratio of palmitoylated to total TEAD. D->E

Caption: Workflow for the cell-based TEAD palmitoylation assay.

Materials:

  • HEK293T cells

  • Expression plasmid for Myc-tagged TEAD (e.g., Myc-TEAD4)

  • Transfection reagent

  • This compound

  • Alkyne palmitic acid

  • Lysis buffer

  • Anti-Myc antibody conjugated to beads (e.g., agarose)

  • Click chemistry reaction buffer (containing biotin-azide, copper (II) sulfate, and a reducing agent like sodium ascorbate)

  • Streptavidin-HRP

  • Anti-Myc antibody

Protocol:

  • Cell Culture, Transfection, and Treatment:

    • Seed HEK293T cells and transfect with the Myc-TEAD expression plasmid.

    • After 24 hours, treat the cells with this compound or DMSO for 1 hour.

    • Add alkyne palmitic acid to the media and incubate for another 4-16 hours.

  • Cell Lysis and Immunoprecipitation:

    • Wash cells with PBS and lyse with a suitable lysis buffer.

    • Clarify the lysate by centrifugation.

    • Incubate the supernatant with anti-Myc antibody-conjugated beads overnight at 4°C to immunoprecipitate Myc-TEAD.

  • Click Chemistry Reaction:

    • Wash the beads with lysis buffer.

    • Resuspend the beads in the click chemistry reaction buffer.

    • Incubate for 1 hour at room temperature with gentle rotation.

  • Western Blot Analysis:

    • Wash the beads to remove excess reagents.

    • Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Detect palmitoylated TEAD by probing with streptavidin-HRP.

    • Detect total immunoprecipitated TEAD by probing with an anti-Myc antibody.

  • Data Analysis:

    • Quantify the band intensities for both the streptavidin and anti-Myc blots.

    • Calculate the ratio of the palmitoylated TEAD signal to the total TEAD signal for each condition.

    • Compare the ratios between this compound-treated and vehicle-treated samples to determine the percent inhibition of palmitoylation.

Luciferase Reporter Assay for TEAD Transcriptional Activity

This assay measures the ability of this compound to inhibit the transcriptional activity of TEAD, which is driven by the interaction with YAP or TAZ.

Luciferase_Assay_Workflow A 1. Cell Co-transfection - Transfect cells with a TEAD-responsive luciferase reporter, a constitutively active Renilla luciferase control, and optionally a YAP/TAZ expression vector. B 2. Compound Treatment - Treat cells with a dose range of this compound or vehicle. A->B C 3. Cell Lysis - Lyse cells after 24-48 hours of treatment. B->C D 4. Luciferase Activity Measurement - Measure Firefly and Renilla luciferase activity sequentially using a luminometer. C->D E 5. Data Normalization and Analysis - Normalize Firefly to Renilla luciferase activity. - Plot normalized activity vs. compound concentration to determine IC50. D->E

Caption: Workflow for the TEAD luciferase reporter assay.

Materials:

  • HEK293T or other suitable cell line

  • TEAD-responsive firefly luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • YAP or TAZ expression plasmid (optional, to enhance signal)

  • Transfection reagent

  • This compound

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Cell Seeding and Transfection:

    • Seed cells in a 96-well plate.

    • Co-transfect the cells with the TEAD-responsive firefly luciferase reporter, the Renilla luciferase control plasmid, and optionally the YAP/TAZ expression plasmid.

  • Compound Treatment:

    • After 24 hours, treat the cells with a serial dilution of this compound or DMSO.

  • Cell Lysis and Luciferase Assay:

    • After an additional 24-48 hours, lyse the cells according to the dual-luciferase assay kit manufacturer's protocol.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

  • Data Analysis:

    • For each well, calculate the ratio of firefly to Renilla luciferase activity to normalize for transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the concentration of this compound.

    • Fit the data to a dose-response curve to determine the IC50 value.

Co-Immunoprecipitation (Co-IP) of YAP and TEAD

This protocol is used to assess whether this compound can disrupt the interaction between YAP and TEAD proteins in cells.

Materials:

  • Cell line with endogenous or overexpressed YAP and TEAD

  • This compound

  • Lysis buffer for Co-IP (non-denaturing)

  • Antibody for immunoprecipitation (e.g., anti-TEAD or anti-YAP)

  • Protein A/G agarose beads

  • Antibodies for Western blotting (anti-YAP and anti-TEAD)

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with this compound or DMSO for the desired time.

    • Lyse the cells in a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with Protein A/G agarose beads.

    • Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-TEAD) overnight at 4°C.

    • Add Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins and input lysates by SDS-PAGE.

    • Transfer to a PVDF membrane and probe with antibodies against both YAP and TEAD to detect the co-immunoprecipitated protein and the immunoprecipitated protein, respectively.

  • Data Analysis:

    • Compare the amount of co-immunoprecipitated YAP in the this compound-treated sample to the vehicle-treated sample. A decrease in the YAP signal in the TEAD immunoprecipitate indicates disruption of the YAP-TEAD interaction.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for researchers to investigate the target engagement of this compound. By employing a combination of biophysical, biochemical, and cell-based assays, a thorough understanding of the compound's mechanism of action can be achieved. The quantitative data, while still emerging for this compound, can be benchmarked against related compounds to guide experimental design and data interpretation. These methods are essential for the validation and further development of TEAD-targeted therapies.

References

Application Notes and Protocols for DC-TEADin04 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC-TEADin04 is a synthetic, small-molecule compound identified as a modulator of the Hippo signaling pathway.[1] Its mechanism of action involves the inhibition of TEAD4 autopalmitoylation, a critical post-translational modification for TEAD activity.[2][3] The TEA Domain (TEAD) family of transcription factors are the primary downstream effectors of the Hippo pathway, which plays a crucial role in regulating cell proliferation, tissue growth, and organ size.[4][5] Dysregulation of the Hippo pathway and subsequent activation of TEAD-mediated transcription are implicated in various cancers. This makes TEAD transcription factors attractive targets for therapeutic intervention. This compound serves as a valuable tool for studying the effects of TEAD palmitoylation inhibition and for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of the Hippo pathway.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in high-throughput screening applications.

Principle of Action: The Hippo-YAP/TEAD Signaling Pathway

The Hippo signaling pathway is a kinase cascade that ultimately controls the localization and activity of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). In its active state, the Hippo pathway phosphorylates YAP and TAZ, leading to their cytoplasmic sequestration and subsequent degradation. When the Hippo pathway is inactive, unphosphorylated YAP and TAZ translocate to the nucleus, where they bind to TEAD transcription factors to drive the expression of genes involved in cell proliferation and survival.

The interaction between YAP/TAZ and TEAD is a critical node for oncogenic signaling in various cancers. This compound acts by inhibiting the autopalmitoylation of TEAD proteins. This lipid modification is essential for the stability and function of TEAD, and its inhibition disrupts the formation of the YAP/TAZ-TEAD transcriptional complex, thereby suppressing downstream gene expression.

Hippo_Pathway cluster_extracellular Extracellular & Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Stress Mechanical Stress Mechanical Stress->MST1_2 GPCRs GPCRs LATS1_2 LATS1/2 GPCRs->LATS1_2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 activates YAP_TAZ_p p-YAP/TAZ Degradation 14-3-3 Sequestration & Degradation YAP_TAZ_p->Degradation YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates TEAD TEAD Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes activates Palmitoylation Palmitoylation TEAD->Palmitoylation YAP_TAZ_n->TEAD binds DC_TEADin04 This compound DC_TEADin04->TEAD inhibits Palmitoylation->TEAD required for activity

Diagram 1: The Hippo Signaling Pathway and the inhibitory action of this compound.

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound. Further characterization is recommended to establish a comprehensive profile of the compound.

ParameterValueCell Line/SystemReference
TEAD4 Palmitoylation Inhibition 25.2% at 800 nMNot Specified
IC50 To be determined--
EC50 To be determined--
Z'-factor To be determined--

Experimental Protocols

The following protocols provide a framework for utilizing this compound in high-throughput screening and subsequent validation assays.

High-Throughput Screening (HTS) Workflow

This workflow outlines a typical process for a primary screen to identify modulators of the TEAD pathway.

HTS_Workflow cluster_workflow High-Throughput Screening Workflow plate_prep 1. Assay Plate Preparation compound_add 2. Compound Addition plate_prep->compound_add cell_seed 3. Cell Seeding compound_add->cell_seed incubation 4. Incubation cell_seed->incubation readout 5. Signal Detection incubation->readout data_analysis 6. Data Analysis readout->data_analysis hit_id 7. Hit Identification & Confirmation data_analysis->hit_id

Diagram 2: A representative workflow for high-throughput screening.
Cell-Based TEAD Palmitoylation Assay

This protocol is designed to measure the inhibition of TEAD palmitoylation in a cellular context and can be adapted for a high-throughput format.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression plasmids for Myc-tagged TEAD1, TEAD2, TEAD3, or TEAD4

  • Transfection reagent

  • Alkyne palmitate

  • This compound

  • DMSO (vehicle control)

  • Cell lysis buffer

  • Anti-Myc antibody for immunoprecipitation

  • Protein A/G beads

  • Click chemistry reaction buffer (containing biotin-azide, TCEP, THPTA, and CuSO4)

  • Streptavidin-conjugated fluorescent probe

  • SDS-PAGE and Western blot reagents

Procedure:

  • Transfect HEK293 cells with the Myc-TEAD expression plasmid.

  • After 24 hours, treat the cells with this compound or DMSO at various concentrations.

  • Concurrently, treat the cells with 100 µM alkyne palmitate for 24 hours.

  • Lyse the cells and perform immunoprecipitation of Myc-tagged TEAD using an anti-Myc antibody and protein A/G beads.

  • Perform a click chemistry reaction on the immunoprecipitated TEAD proteins by incubating with the reaction buffer containing biotin-azide.

  • Elute the proteins and run on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Detect the biotinylated (palmitoylated) TEAD using a streptavidin-conjugated fluorescent probe.

  • Quantify the signal to determine the extent of palmitoylation inhibition.

TEAD-Dependent Luciferase Reporter Assay

This assay measures the transcriptional activity of TEAD and is a robust method for HTS.

Materials:

  • Cell line with a TEAD-responsive luciferase reporter construct (e.g., 8xGTIIC-luciferase)

  • This compound

  • Positive control (e.g., a known TEAD inhibitor)

  • Negative control (DMSO)

  • Luciferase assay reagent

  • White, opaque 96- or 384-well plates

Procedure:

  • Seed the reporter cell line in 96- or 384-well plates.

  • Allow cells to adhere overnight.

  • Treat the cells with a range of concentrations of this compound, positive control, and negative control.

  • Incubate for 24-48 hours.

  • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition relative to the controls.

Downstream Target Gene Expression Analysis (RT-qPCR)

This assay validates the effect of this compound on the expression of known TEAD target genes.

Materials:

  • Cancer cell line with an active Hippo pathway (e.g., NF2-deficient mesothelioma cell lines)

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for TEAD target genes (e.g., CTGF, CYR61, AMOTL2) and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Treat cells with this compound at various concentrations for 24 hours.

  • Extract total RNA from the cells.

  • Synthesize cDNA from the extracted RNA.

  • Perform quantitative PCR (qPCR) using primers for the target genes and the housekeeping gene.

  • Analyze the data using the delta-delta Ct method to determine the relative fold change in gene expression.

Data Analysis and Interpretation

For HTS campaigns, the quality of the assay should be assessed using the Z'-factor. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS. For dose-response experiments, IC50 or EC50 values should be calculated from the resulting curves to determine the potency of this compound and any identified hits.

Conclusion

This compound is a valuable chemical probe for investigating the role of TEAD palmitoylation in the Hippo signaling pathway. The protocols outlined in these application notes provide a robust framework for utilizing this compound in high-throughput screening campaigns to identify and characterize novel modulators of TEAD activity for basic research and drug discovery efforts.

References

Troubleshooting & Optimization

troubleshooting inconsistent results with DC-TEADin04

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DC-TEADin04. Inconsistent experimental results can be a significant hurdle; this guide aims to provide a structured approach to identifying and resolving common issues.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent between batches. What could be the cause?

Inconsistent results between different batches of this compound can often be attributed to lot-to-lot variability. This can arise from differences in the manufacturing process, leading to variations in the purity and activity of the compound.[1] To mitigate this, it is crucial to perform a validation check on each new lot.

Recommendations:

  • Lot-Specific Certificate of Analysis (CoA): Always refer to the CoA for the specific lot you are using. Pay close attention to the reported purity and any characterization data provided.

  • Internal Quality Control: Perform a simple dose-response experiment with each new lot using a well-characterized, sensitive cell line to confirm its activity relative to previous batches.

  • Standardized Protocols: Ensure that all other experimental parameters, including cell passage number and reagent sources, are kept consistent.

Q2: I am observing unexpected or off-target effects in my experiments. How can I address this?

Off-target effects are a known challenge in drug development and can lead to misleading results. While this compound is designed to target the YAP-TEAD interaction, it may interact with other cellular components, especially at higher concentrations.

Recommendations:

  • Concentration Optimization: Determine the minimal effective concentration of this compound in your specific assay to reduce the likelihood of off-target effects. A comprehensive dose-response curve is essential.

  • Control Experiments: Include appropriate negative and positive controls to help differentiate between on-target and off-target effects. This could involve using a structurally related but inactive compound, or cell lines with genetic modifications to the target pathway.

  • Orthogonal Assays: Validate key findings using alternative methods or assays that measure different endpoints of the same biological pathway.

Q3: this compound is precipitating in my cell culture media. How can I improve its solubility?

Poor solubility of small molecules in aqueous solutions like cell culture media is a common issue that can lead to inconsistent and unreliable results.

Recommendations:

  • Solvent Selection: While detailed solubility data for this compound may not be widely published, similar lipophilic compounds are often dissolved in organic solvents like dimethyl sulfoxide (DMSO) before being diluted in aqueous media.

  • Stock Concentration and Dilution: Prepare a high-concentration stock solution in an appropriate organic solvent. When preparing working solutions, dilute the stock in pre-warmed media and vortex gently to ensure thorough mixing. Avoid repeated freeze-thaw cycles of the stock solution.

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) and consistent across all experimental conditions, as the solvent itself can have biological effects.

Q4: The activity of this compound seems to decrease over time in my experiments. What could be the reason?

The stability of a compound in cell culture media can be influenced by various factors, including temperature, pH, and interaction with media components.[2][3][4]

Recommendations:

  • Fresh Preparation: Prepare fresh dilutions of this compound from a stock solution for each experiment.

  • Incubation Time: Consider the stability of the compound over the duration of your experiment. For long-term assays, it may be necessary to replenish the compound with fresh media.

  • Storage Conditions: Store the solid compound and stock solutions according to the manufacturer's recommendations, typically protected from light and moisture at low temperatures.

Troubleshooting Inconsistent Results: A Step-by-Step Guide

If you are experiencing inconsistent results with this compound, follow this logical troubleshooting workflow to identify the potential source of the problem.

G start Start: Inconsistent Results Observed check_reagents Step 1: Verify Reagent Integrity start->check_reagents check_protocol Step 2: Review Experimental Protocol check_reagents->check_protocol Reagents OK troubleshoot_reagents Action: - Check Lot Numbers - Test Reagent Activity - Prepare Fresh Solutions check_reagents->troubleshoot_reagents Issue Found check_cells Step 3: Assess Cell Health and Consistency check_protocol->check_cells Protocol OK troubleshoot_protocol Action: - Standardize Pipetting - Calibrate Equipment - Confirm Incubation Times check_protocol->troubleshoot_protocol Issue Found check_compound Step 4: Evaluate this compound Handling check_cells->check_compound Cells OK troubleshoot_cells Action: - Check Passage Number - Test for Contamination - Verify Cell Identity check_cells->troubleshoot_cells Issue Found troubleshoot_compound Action: - Confirm Solubility - Check Storage Conditions - Validate Concentration check_compound->troubleshoot_compound Issue Found resolve Problem Resolved check_compound->resolve Compound OK troubleshoot_reagents->resolve troubleshoot_protocol->resolve troubleshoot_cells->resolve troubleshoot_compound->resolve

Troubleshooting workflow for inconsistent this compound results.

Experimental Protocols

General Protocol for Assessing this compound Activity in a Cell-Based Assay:

  • Cell Seeding: Plate cells at a predetermined density in a multi-well plate and allow them to adhere overnight under standard culture conditions.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). On the day of the experiment, create a serial dilution of the compound in pre-warmed cell culture media.

  • Treatment: Remove the old media from the cells and replace it with media containing the various concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration.

  • Endpoint Analysis: Perform the desired assay to measure the biological response (e.g., cell viability assay, reporter gene assay, or qPCR for target gene expression).

Data Presentation

Table 1: Example of a Dose-Response Experiment to Validate a New Lot of this compound

This compound Conc. (µM)Lot A: % Inhibition (Mean ± SD)Lot B: % Inhibition (Mean ± SD)
0 (Vehicle)0 ± 2.10 ± 1.8
0.115.2 ± 3.514.8 ± 4.1
148.9 ± 5.251.3 ± 4.9
1085.7 ± 6.888.1 ± 5.5
10092.3 ± 4.194.5 ± 3.7

Signaling Pathway

The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis. Its dysregulation is implicated in various cancers. This compound is designed to inhibit the interaction between YAP/TAZ and TEAD transcription factors, which are the downstream effectors of this pathway.

G cluster_0 Hippo Signaling Pathway MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates (inactivates) TEAD TEAD YAP_TAZ->TEAD binds to Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression activates DC_TEADin04 This compound DC_TEADin04->Inhibition Inhibition->YAP_TAZ Inhibition->TEAD

Mechanism of action of this compound in the Hippo pathway.

References

optimizing DC-TEADin04 treatment duration in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DC-TEADin04, a potent small molecule inhibitor of the YAP/TAZ-TEAD transcriptional complex. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to facilitate the successful application of this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that disrupts the protein-protein interaction between the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ) with the TEA domain (TEAD) family of transcription factors (TEAD1-4). The stability and activity of TEAD transcription factors are dependent on post-translational palmitoylation, which creates a lipid-binding pocket essential for its interaction with YAP/TAZ.[1][2][3] this compound is designed to interfere with this interaction, thereby inhibiting the transcription of downstream target genes that promote cell proliferation and survival, such as CTGF and CYR61.[3][4]

Q2: How should I dissolve and store this compound?

A2: For optimal results, dissolve this compound in a high-quality, anhydrous solvent like DMSO to prepare a concentrated stock solution (e.g., 10 mM). To minimize degradation, aliquot the stock solution into smaller volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The stability of this compound in aqueous cell culture media at 37°C for extended periods should be empirically determined, as compound stability can be influenced by media components.

Q3: What is a typical starting concentration and treatment duration for this compound in cell culture?

A3: The optimal concentration and duration of this compound treatment are cell-line dependent. For initial experiments, a dose-response study is recommended to determine the IC50 value for your specific cell line. A starting concentration range of 10 nM to 10 µM is often a reasonable starting point for many TEAD inhibitors. Treatment duration can vary from 24 hours for assessing target gene expression to 72 hours or longer for cell viability or apoptosis assays.

Q4: How can I confirm that this compound is engaging its target in my cells?

A4: Target engagement can be confirmed by observing the downstream effects of TEAD inhibition. This includes a dose-dependent decrease in the mRNA and protein levels of known YAP/TAZ-TEAD target genes, such as CTGF and CYR61. Quantitative real-time PCR (qRT-PCR) and Western blotting are standard methods for this analysis. Additionally, reporter assays using a TEAD-responsive luciferase construct can provide a quantitative measure of pathway inhibition.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no observable effect on cell viability or target gene expression. 1. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line. 2. Short Treatment Duration: The treatment time may not be sufficient to observe a phenotypic effect. 3. Compound Instability: this compound may be degrading in the cell culture medium. 4. Cell Line Resistance: The cell line may have intrinsic or acquired resistance to TEAD inhibition.1. Perform a dose-response experiment to determine the IC50. Test a broader range of concentrations (e.g., up to 50 µM). 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. 3. Prepare fresh stock solutions and add fresh this compound with each media change for longer experiments. 4. Confirm YAP/TAZ-TEAD pathway activity in your cell line. Consider using a different cell line known to be sensitive to Hippo pathway inhibition.
High cytotoxicity observed even at low concentrations. 1. Cell Line Sensitivity: The cell line may be highly sensitive to TEAD inhibition or off-target effects. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Compound Precipitation: The inhibitor may be precipitating out of solution at higher concentrations.1. Lower the concentration range in your dose-response experiments. 2. Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.1% for DMSO). Include a vehicle-only control. 3. Visually inspect the media for any precipitate after adding the inhibitor. If precipitation is observed, consider using a lower concentration or a different solubilization method.
Inconsistent results between experiments. 1. Variability in Cell Culture Conditions: Differences in cell passage number, confluency, or media composition. 2. Inconsistent Compound Dosing: Inaccurate pipetting or degradation of the stock solution. 3. Assay Variability: Inconsistent incubation times or reagent preparation for downstream assays.1. Standardize cell culture procedures, including seeding density and passage number. 2. Prepare fresh dilutions from a reliable stock for each experiment. Calibrate pipettes regularly. 3. Follow standardized protocols for all assays and ensure consistent timing.

Data Presentation

Table 1: Illustrative IC50 Values of TEAD Inhibitors in Various Cancer Cell Lines

Cell LineCancer TypeTEAD InhibitorIC50 (µM)Assay Duration
NCI-H226MesotheliomamCMY0200.162 (reporter assay)24 hours
Huh7Liver CancerMGH-CP120.26 (spheroid formation)Not Specified
HeLaCervical CancerCPD3.133-44 (reporter assay)Not Specified

Note: The data presented are for illustrative purposes and are derived from studies on various TEAD inhibitors. Researchers should determine the IC50 for this compound in their specific cell lines.

Table 2: Example of Expected Downregulation of TEAD Target Genes

Target GeneFold Change (mRNA) after 24h Treatment
CTGF0.2 - 0.5
CYR610.3 - 0.6
ANKRD10.4 - 0.7

Note: Expected fold changes are relative to a vehicle-treated control and will vary depending on the cell line and this compound concentration used.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is 10 nM to 50 µM. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest drug concentration).

  • Treatment: Remove the existing medium and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

  • Cell Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot the percentage of cell viability against the log of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.

Protocol 2: Assessing Target Gene Expression by qRT-PCR
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the determined IC50) for 24 hours. Include a vehicle-only control.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qRT-PCR: Perform qRT-PCR using primers for your target genes (CTGF, CYR61, etc.) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Visualizations

YAP_TAZ_TEAD_Signaling_Pathway cluster_Hippo_Kinase_Cascade Hippo Kinase Cascade (Active) cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_p Phosphorylated YAP/TAZ Degradation Degradation YAP_TAZ_p->Degradation leads to YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Nuclear Translocation TEAD TEAD YAP_TAZ_TEAD YAP/TAZ-TEAD Complex Target_Genes Target Genes (e.g., CTGF, CYR61) YAP_TAZ_TEAD->Target_Genes activates YAP_TAZ_n->TEAD binds DC_TEADin04 This compound DC_TEADin04->YAP_TAZ_TEAD inhibits

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_Phase1 Phase 1: Dose-Response and Time-Course cluster_Phase2 Phase 2: Target Engagement Validation cluster_Phase3 Phase 3: Phenotypic Assays A 1. Seed cells in 96-well plates B 2. Treat with a range of this compound concentrations A->B C 3. Incubate for 24h, 48h, 72h B->C D 4. Perform cell viability assay (e.g., MTT) C->D E 5. Determine IC50 and optimal treatment duration D->E F 6. Treat cells with optimal concentration and duration E->F G 7. Harvest cells for RNA and protein F->G H 8. Perform qRT-PCR for target genes (CTGF, CYR61) G->H I 9. Perform Western blot for target proteins G->I J 10. Conduct functional assays (e.g., apoptosis, migration) I->J Troubleshooting_Logic Start Start: No/Low Efficacy Check_Conc Is concentration optimized? Start->Check_Conc Check_Duration Is duration optimized? Check_Conc->Check_Duration Yes Dose_Response Perform dose-response (IC50 determination) Check_Conc->Dose_Response No Check_Stability Is compound stable? Check_Duration->Check_Stability Yes Time_Course Perform time-course experiment Check_Duration->Time_Course No Check_Resistance Is cell line resistant? Check_Stability->Check_Resistance Yes Fresh_Stock Use fresh stock and media changes Check_Stability->Fresh_Stock No Validate_Pathway Validate YAP/TAZ-TEAD pathway activity Check_Resistance->Validate_Pathway Yes Dose_Response->Check_Duration Time_Course->Check_Stability Fresh_Stock->Check_Resistance

References

identifying and mitigating DC-TEADin04 off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target effects of DC-TEADin04, a chemical probe targeting the TEAD family of transcription factors. The information is presented in a question-and-answer format within a troubleshooting guide and frequently asked questions (FAQs).

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.

Q1: I'm observing a cellular phenotype (e.g., unexpected toxicity, altered morphology) that doesn't align with the known function of TEAD transcription factors. How can I determine if this is an off-target effect?

A: Discrepancies between expected and observed phenotypes are a primary indicator of potential off-target effects. Here is a systematic approach to investigate this:

  • Dose-Response Analysis: Compare the concentration of this compound required to achieve the desired on-target effect (e.g., inhibition of TEAD-dependent gene expression) with the concentration that produces the unexpected phenotype. A significant rightward shift in the dose-response curve for the on-target effect compared to the off-target phenotype suggests the latter may be due to engagement with other proteins.

  • Use a Structurally Unrelated TEAD Inhibitor: If available, treat cells with a different TEAD inhibitor that has a distinct chemical scaffold. If the on-target effect is recapitulated but the unexpected phenotype is not, it strongly suggests the phenotype is a specific off-target effect of this compound.

  • Rescue Experiment: Overexpress the intended target, TEAD, in your cells. If the phenotype is not reversed or mitigated by increased TEAD levels, it is likely independent of on-target TEAD inhibition.

  • Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce the expression of TEADs (TEAD1-4). If the resulting phenotype does not match the one observed with this compound treatment, this points to an off-target mechanism.[1][2]

Below is a decision tree to guide your troubleshooting process.

start Unexpected Phenotype Observed with this compound dose_response Perform Dose-Response Curve. Compare On-Target vs. Off-Target EC50. start->dose_response potency_check Is On-Target Potency >> Off-Target Potency? dose_response->potency_check unrelated_inhibitor Use Structurally Unrelated TEAD Inhibitor. potency_check->unrelated_inhibitor Yes on_target_possible Phenotype May Be On-Target potency_check->on_target_possible No phenotype_replicated Is Phenotype Replicated? unrelated_inhibitor->phenotype_replicated rescue_exp Perform Rescue Experiment (Overexpress TEAD). phenotype_replicated->rescue_exp No phenotype_replicated->on_target_possible Yes phenotype_rescued Is Phenotype Rescued? rescue_exp->phenotype_rescued off_target_likely High Likelihood of Off-Target Effect phenotype_rescued->off_target_likely No phenotype_rescued->on_target_possible Yes proceed_validation Proceed to Off-Target Validation Assays off_target_likely->proceed_validation

Caption: Troubleshooting decision tree for unexpected phenotypes.

Q2: My compound shows toxicity at concentrations required for TEAD inhibition. How can I differentiate between on-target and off-target toxicity?

A: This is a common challenge in drug development. The following steps can help elucidate the source of toxicity:

  • Counter-Screening: Test this compound in a cell line that does not express the primary TEAD isoforms (or has them knocked out). If the toxicity persists in these cells, it is unequivocally due to off-target effects.

  • Target Expression Modulation: Use siRNA or CRISPR to knock down TEAD expression. If this knockdown phenocopies the toxicity observed with this compound, the toxicity is likely on-target.[2] Conversely, if the knockdown is well-tolerated, the compound's toxicity is off-target.

  • Screen Against Toxicity Panels: Profile this compound against a panel of known toxicity-related targets, such as hERG or various cytochrome P450 enzymes. Interactions with these proteins can explain off-target toxicity.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a chemical probe like this compound?

A: Off-target effects occur when a small molecule, like this compound, binds to proteins other than its intended biological target (TEAD). These unintended interactions are a significant concern because they can lead to misleading experimental results, where an observed phenotype is incorrectly attributed to the inhibition of the intended target. In a therapeutic context, off-target effects can also cause cellular toxicity and adverse side effects.

Q2: What is the primary mechanism of action for this compound?

A: this compound is designed to inhibit the function of TEAD (Transcriptional Enhanced Associate Domain) transcription factors. TEADs are the final downstream effectors of the Hippo signaling pathway. When the Hippo pathway is inactive, the co-activators YAP and TAZ translocate to the nucleus and bind to TEADs to promote the transcription of genes involved in cell proliferation and survival. This compound likely acts by disrupting the protein-protein interaction between YAP/TAZ and TEAD, thereby inhibiting this transcriptional program.

cluster_Hippo Hippo Pathway 'ON' cluster_NoHippo Hippo Pathway 'OFF' Hippo_Kinase Hippo Kinase (MST1/2, LATS1/2) YAP_TAZ_p Phosphorylated YAP/TAZ Hippo_Kinase->YAP_TAZ_p phosphorylates Degradation Cytoplasmic Degradation YAP_TAZ_p->Degradation Cytoplasm Cytoplasm YAP_TAZ YAP/TAZ TEAD TEAD YAP_TAZ->TEAD binds Nucleus Nucleus Gene_Expression Target Gene Expression (Proliferation, Survival) TEAD->Gene_Expression promotes DC_TEADin04 This compound DC_TEADin04->TEAD inhibits

Caption: Simplified Hippo-YAP/TAZ-TEAD signaling pathway.

Q3: What are the recommended experimental approaches to proactively identify the off-target profile of this compound?

A: A multi-pronged approach is best for comprehensively identifying off-targets. No single method is foolproof.

  • Chemical Proteomics: This is a powerful, unbiased method. It typically involves creating a probe version of this compound (e.g., by attaching a biotin tag) to pull down binding partners from cell lysates, which are then identified by mass spectrometry (MS).

  • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells. It is based on the principle that a protein becomes more thermally stable when bound to a ligand. Changes in the thermal stability of proteins in the presence of this compound can be quantified by MS to identify direct and indirect targets.

  • Transcriptomics (RNA-seq): Analyzing global changes in gene expression following treatment with this compound can provide clues about which pathways are affected. If pathways unrelated to TEAD signaling are significantly perturbed, it may indicate off-target activity.

The general workflow for off-target identification is illustrated below.

start Start: Hypothesis of Off-Target Activity unbiased Unbiased Discovery start->unbiased chem_proteomics Chemical Proteomics (e.g., Affinity Pulldown-MS) unbiased->chem_proteomics cetsa CETSA-MS unbiased->cetsa transcriptomics Transcriptomics (RNA-seq) unbiased->transcriptomics hit_list Generate Potential Off-Target 'Hit List' chem_proteomics->hit_list cetsa->hit_list transcriptomics->hit_list validation Validation of Hits hit_list->validation biochem Biochemical Assays (e.g., SPR, ITC) validation->biochem cellular Cellular Target Engagement (e.g., NanoBRET, Western Blot) validation->cellular genetic Genetic Validation (CRISPR/siRNA Knockdown) validation->genetic confirmation Confirmed Off-Target(s) biochem->confirmation cellular->confirmation genetic->confirmation mitigation Mitigation Strategy confirmation->mitigation

Caption: Experimental workflow for off-target identification.

Data Presentation

While specific off-target data for this compound is not extensively published, researchers should aim to generate their own selectivity data. Below is a template table for summarizing results from a kinase panel screen, a common method for assessing small molecule selectivity.

Kinase Target This compound % Inhibition @ 1µM This compound % Inhibition @ 10µM
Kinase A5%12%
Kinase B85%98%
Kinase C2%8%
.........
Kinase Z52%75%
Table 1: Example data from a kinase selectivity panel screen. Hits are typically defined as >50% inhibition.

Key Experimental Protocols

Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS)

This protocol provides a general framework for identifying protein binding partners of this compound.

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and a biotin tag. It is crucial to ensure this modification does not abrogate on-target activity.

  • Cell Lysis: Culture cells of interest and lyse them under non-denaturing conditions to preserve protein complexes.

  • Incubation: Incubate the cell lysate with the biotinylated this compound probe. Include two controls: a vehicle control (DMSO) and a competition control where lysate is pre-incubated with a high concentration of non-biotinylated this compound before adding the probe.

  • Pulldown: Add streptavidin-coated magnetic beads to the lysates to capture the biotinylated probe and any bound proteins.

  • Washing: Wash the beads extensively to remove non-specific binders.

  • Elution & Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to both the vehicle and competition controls. These are your high-confidence off-target candidates.

References

dealing with DC-TEADin04 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges with the TEAD inhibitor, DC-TEADin04, in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a small molecule inhibitor of TEAD (Transcriptional Enhanced Associate Domain) transcription factors, which are key components of the Hippo signaling pathway.[1][2] Like many small molecule inhibitors, this compound is hydrophobic, which can lead to poor solubility in aqueous solutions such as cell culture media and buffers. This can result in compound precipitation, leading to inaccurate experimental results and difficulties in data interpretation.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For initial solubilization, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for creating high-concentration stock solutions of hydrophobic small molecules like this compound. It is a powerful aprotic solvent capable of dissolving a wide range of organic compounds.

Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?

A3: It is crucial to minimize the final concentration of DMSO in your experiments, as it can be toxic to cells. A final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell lines, but it is always best to include a vehicle control (media with the same final concentration of DMSO) in your experimental design to account for any solvent effects.

Q4: Can I heat or sonicate my this compound solution to aid dissolution?

A4: Gentle heating (e.g., in a 37°C water bath) and brief sonication can be effective for dissolving compounds. However, the thermal stability of this compound is not extensively documented. Therefore, these methods should be used with caution. Avoid aggressive or prolonged heating, which could lead to compound degradation.

Q5: How should I store my this compound stock solution?

A5: Store stock solutions of this compound in DMSO at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles. When stored at -80°C, stock solutions are typically stable for up to six months; at -20°C, they are stable for about one month. Always protect the solution from light.[3]

Troubleshooting Guide

Issue 1: Precipitate forms immediately upon diluting the DMSO stock solution into aqueous media.
  • Possible Cause: "Solvent Shock" This occurs when the concentrated DMSO stock is rapidly diluted into an aqueous environment where the compound is not soluble, causing it to crash out of solution.

  • Solutions:

    • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into a small volume of your final aqueous medium with vigorous mixing, then add this intermediate dilution to the final volume.

    • Increase Final DMSO Concentration: If your experimental system allows, slightly increasing the final DMSO concentration (while staying within non-toxic limits) can help maintain solubility.

    • Reduce Final Compound Concentration: The desired concentration may be above the solubility limit of this compound in your specific medium. Try working with a lower final concentration.

Issue 2: The solution appears clear initially but a precipitate forms over time in the incubator.
  • Possible Cause: Temperature-Dependent Solubility and Media Interactions The solubility of a compound can be temperature-dependent. Additionally, components in the cell culture medium (e.g., salts, proteins in serum) can interact with the compound over time, leading to precipitation.

  • Solutions:

    • Pre-warm the Medium: Ensure your cell culture medium is at the experimental temperature (e.g., 37°C) before adding the this compound solution.

    • Solubility Testing in Media: Before a large-scale experiment, perform a small test to confirm the solubility of this compound at your desired concentration and incubation time in the specific cell culture medium you are using.

    • Use of Co-solvents or Surfactants: For particularly challenging solubility issues, consider the use of formulation strategies.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Adding Solvent: Add the calculated volume of anhydrous, sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution for 1-2 minutes. If necessary, gently warm the tube in a 37°C water bath or sonicate for a few minutes until the compound is fully dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes. Store at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: General Method for Diluting this compound into Aqueous Medium
  • Thaw Stock Solution: Thaw a single aliquot of your this compound stock solution at room temperature.

  • Prepare Intermediate Dilution (Optional but Recommended):

    • In a sterile tube, add a small volume of pre-warmed (37°C) cell culture medium.

    • Add the required volume of the DMSO stock solution to the medium while gently vortexing.

  • Final Dilution: Add the intermediate dilution (or the direct stock solution if not performing an intermediate step) to the final volume of pre-warmed cell culture medium to achieve the desired final concentration. Mix well by gentle inversion or pipetting.

  • Visual Inspection: Before adding to cells, visually inspect the final solution for any signs of precipitation.

Data Presentation

Table 1: General Solvent and Formulation Guide for Hydrophobic Small Molecules like this compound

Solvent/ExcipientUse CaseRecommended Starting ConcentrationKey Considerations
DMSO Primary stock solution preparation1-100 mMPowerful solvent; ensure final concentration in assays is low (typically <0.5%) to avoid cytotoxicity.
Ethanol Alternative for stock solutions1-50 mMLess toxic than DMSO for some cell lines; evaporation can be an issue.
PEG 300/400 Co-solvent for in vivo/in vitro use1-20% in aqueous bufferCan improve solubility and stability in aqueous solutions.[3]
Tween-80/Tween-20 Surfactant to prevent precipitation0.01-0.1% in final solutionForms micelles that can encapsulate the compound, increasing apparent solubility.
SBE-β-CD Solubilizing agent for in vivo useFormulation dependentForms inclusion complexes with the compound to enhance solubility.[3]

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Gentle Heat / Sonicate add_dmso->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot thaw Thaw Single Aliquot aliquot->thaw For each experiment dilute Dilute Stock into Medium thaw->dilute prewarm Pre-warm Aqueous Medium (37°C) prewarm->dilute inspect Visually Inspect for Precipitate dilute->inspect use Use in Experiment inspect->use hippo_pathway Simplified Hippo Signaling Pathway cluster_nucleus Nucleus upstream Upstream Signals (e.g., Cell Density) mst12 MST1/2 upstream->mst12 activates lats12 LATS1/2 mst12->lats12 phosphorylates yap_taz YAP / TAZ lats12->yap_taz phosphorylates yap_taz_p p-YAP / p-TAZ (Cytoplasmic Sequestration) yap_taz->yap_taz_p leads to tead TEAD target_genes Target Gene Expression (Proliferation, Survival) tead->target_genes promotes dc_teadin04 This compound dc_teadin04->tead inhibits yap_taz_n YAP / TAZ yap_taz_n->tead co-activates

References

Technical Support Center: DC-TEADin04 Activity Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for confirming the activity of DC-TEADin04, a potent inhibitor of the YAP/TAZ-TEAD transcriptional complex, in a new cell line.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that targets the TEA Domain (TEAD) family of transcription factors.[1] In the Hippo signaling pathway, the transcriptional co-activators YAP and TAZ, when active, translocate to the nucleus and bind to TEAD proteins.[2] This complex then drives the expression of genes involved in cell proliferation, survival, and tissue growth.[2][3] this compound works by disrupting the critical protein-protein interaction between YAP/TAZ and TEAD, thereby preventing the transcription of these target genes.[4] Its primary application is to inhibit the oncogenic activity driven by a hyperactive Hippo pathway.

Q2: How can I confirm that this compound is active in my cell line?

A2: Confirming the activity of this compound involves a multi-step approach that verifies target engagement and measures the downstream biological consequences. The recommended workflow includes:

  • Confirming Target Gene Repression: Measure the mRNA and protein levels of known YAP/TAZ-TEAD target genes.

  • Assessing Reporter Gene Activity: Use a TEAD-responsive luciferase reporter assay to directly measure the transcriptional activity of TEAD.

  • Evaluating Phenotypic Changes: Assess the impact on cell proliferation, a key output of the Hippo pathway.

The following diagram illustrates the recommended experimental workflow.

cluster_workflow Experimental Workflow for this compound Activity Confirmation cluster_assays Downstream Assays start Select Cell Line & Determine Optimal Seeding Density treat Treat Cells with this compound (Dose-Response and Time-Course) start->treat qpcr qPCR: Measure Target Gene mRNA (e.g., CTGF, CYR61) treat->qpcr Harvest RNA wb Western Blot: Measure Target Gene Protein treat->wb Harvest Lysate luc Luciferase Assay: Measure TEAD Reporter Activity treat->luc Measure Luminescence prolif Proliferation Assay: (e.g., Cell Counting, EdU) treat->prolif Measure Proliferation analyze Data Analysis: Compare Treated vs. Vehicle Control qpcr->analyze wb->analyze luc->analyze prolif->analyze confirm Activity Confirmed: Significant reduction in gene expression, reporter activity, and proliferation analyze->confirm

Caption: Workflow for validating this compound activity.

Q3: Which TEAD target genes should I measure?

A3: Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61) are the most well-characterized and reliable direct target genes of the YAP/TAZ-TEAD complex. A significant reduction in the mRNA and protein levels of these genes following treatment with this compound is a strong indicator of on-target activity.

Q4: My TEAD luciferase reporter assay shows no change after treatment. What went wrong?

A4: This is a common issue that can be resolved by systematic troubleshooting. Consult the table below for potential causes and solutions.

Potential CauseRecommended Solution
Low Endogenous YAP/TAZ Activity Some cell lines have a highly active Hippo pathway ("Hippo ON"), meaning YAP/TAZ is phosphorylated and sequestered in the cytoplasm. The reporter will have low basal activity. Confirm YAP/TAZ localization with immunofluorescence or Western blot for phosphorylated YAP (p-YAP Ser127). Choose a cell line known for high YAP/TAZ activity (e.g., NF2-mutant lines like MSTO-211H).
Ineffective Compound Concentration The IC50 can vary between cell lines. Perform a dose-response experiment with a wide range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal dose for your specific cell line.
Incorrect Assay Timing The effect on transcription may be transient. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.
Reporter Plasmid Issues Ensure the reporter plasmid (e.g., 8xGTIIC-luciferase) was successfully transfected and is responsive. Include a positive control, such as co-transfection with a constitutively active YAP mutant (e.g., YAP-S127A).

Q5: I am not observing an anti-proliferative effect. Does this mean the compound is inactive?

A5: Not necessarily. While YAP/TAZ-TEAD activity is strongly linked to proliferation, some cell lines may be less dependent on this pathway for growth or may have compensatory mechanisms.

  • Confirm Target Repression First: Before concluding the compound is inactive, ensure you have confirmed the downregulation of CTGF and CYR61 via qPCR. This demonstrates that the drug is engaging its target.

  • Cell Line Dependency: The cell line may not be "addicted" to the Hippo pathway for survival. The anti-proliferative effects of TEAD inhibitors are often most pronounced in cancers with mutations in Hippo pathway components (e.g., NF2, LATS1/2).

  • Assay Sensitivity and Duration: Ensure your proliferation assay is sensitive enough and carried out for a sufficient duration (e.g., 72-96 hours) to observe potential cytostatic effects.

The following diagram illustrates the Hippo signaling pathway and the point of inhibition for this compound.

cluster_pathway Hippo Signaling Pathway & this compound Inhibition cluster_nuc upstream Upstream Signals (Cell density, Mechanical cues) hippo_on Hippo Kinase Cascade (MST1/2, LATS1/2) upstream->hippo_on Activates yap_active YAP / TAZ hippo_on->yap_active Phosphorylates yap_phos p-YAP / p-TAZ (Cytoplasmic Sequestration) yap_active->yap_phos nucleus NUCLEUS yap_active->nucleus Translocates tead TEAD complex YAP/TAZ-TEAD Complex tead->complex genes Target Gene Transcription (CTGF, CYR61, etc.) complex->genes Activates proliferation Cell Proliferation & Survival genes->proliferation inhibitor This compound inhibitor->inhibition_point

Caption: this compound inhibits the YAP/TAZ-TEAD complex.

Key Experimental Protocols

1. TEAD-Responsive Luciferase Reporter Assay

This assay directly measures the transcriptional activity of TEAD transcription factors. Inhibition of the YAP/TAZ-TEAD interaction by this compound will result in decreased luciferase expression.

  • Materials:

    • Cell line of interest

    • TEAD-responsive firefly luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)

    • Control plasmid expressing Renilla luciferase (for normalization)

    • Transfection reagent

    • This compound

    • Dual-Luciferase® Reporter Assay System

    • Luminometer

  • Protocol:

    • Seed cells in a 96-well white, clear-bottom plate at a pre-determined optimal density.

    • Allow cells to adhere for 24 hours.

    • Co-transfect cells with the TEAD-responsive firefly luciferase plasmid and the Renilla luciferase control plasmid according to the transfection reagent manufacturer's protocol.

    • After 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

    • Incubate for the desired time (e.g., 24 hours).

    • Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer, following the Dual-Luciferase assay kit protocol.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as a percentage of the activity observed in the vehicle-treated control cells.

2. Quantitative Real-Time PCR (qPCR) for Target Genes

This protocol quantifies the mRNA expression levels of TEAD target genes CTGF and CYR61.

  • Materials:

    • Cells treated with this compound or vehicle

    • RNA extraction kit

    • cDNA synthesis kit

    • SYBR Green qPCR Master Mix

    • qPCR primers for CTGF, CYR61, and a housekeeping gene (e.g., GAPDH, ACTB)

    • Real-Time PCR System

  • Protocol:

    • Seed cells in a 6-well plate and grow to ~70-80% confluency.

    • Treat cells with the desired concentrations of this compound or vehicle for the determined time (e.g., 24 hours).

    • Harvest cells and extract total RNA using a commercial kit.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

    • Set up qPCR reactions in triplicate using SYBR Green Master Mix, cDNA template, and forward/reverse primers for each gene.

    • Run the qPCR plate on a Real-Time PCR system.

    • Data Analysis: Calculate the relative mRNA expression using the 2-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and then to the vehicle-treated control.

3. Western Blot for YAP/TAZ Phosphorylation and Target Proteins

This protocol assesses the baseline state of the Hippo pathway and the protein levels of TEAD targets.

  • Materials:

    • Cells treated with this compound or vehicle

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer system (membranes, buffers)

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (see table below)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Seed and treat cells as described for qPCR.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Clear the lysate by centrifugation and determine the protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample and separate by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash thoroughly and apply the chemiluminescent substrate.

    • Data Analysis: Capture the image and quantify band intensity. Normalize target protein levels to a loading control like GAPDH or β-actin.

Target ProteinExpected SizeFunction / Purpose
p-YAP (Ser127) ~70-75 kDaIndicates "Hippo ON" state (inactive YAP)
Total YAP ~70-75 kDaTotal protein level for normalization
CTGF ~38 kDaDownstream target protein
GAPDH / β-Actin ~37 kDa / ~42 kDaLoading control

4. Cell Proliferation Assay (Cell Counting)

This assay measures the effect of this compound on cell number over time.

  • Materials:

    • Cell line of interest

    • This compound

    • Multi-well plates (e.g., 24-well)

    • Trypsin-EDTA

    • Cell counting solution (e.g., Trypan Blue)

    • Hemocytometer or automated cell counter

  • Protocol:

    • Seed cells at a low density (e.g., 2 x 104 cells/well in a 24-well plate) and allow them to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

    • At specified time points (e.g., 0, 24, 48, 72, 96 hours), wash the cells with PBS.

    • Add Trypsin-EDTA to detach the cells.

    • Neutralize with media and collect the cell suspension.

    • Count the number of viable cells using a hemocytometer or an automated cell counter.

    • Data Analysis: Plot the cell number against time for each treatment condition to generate growth curves. Calculate the percentage of growth inhibition relative to the vehicle control at the final time point.

References

improving the stability of DC-TEADin04 in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using DC-TEADin04 in experimental settings. The information provided aims to enhance the stability and reproducibility of your experiments through detailed troubleshooting guides, frequently asked questions, and standardized protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor that targets the TEA Domain (TEAD) family of transcription factors.[1][2] It is classified as a weak inhibitor of TEAD4 palmitoylation.[1] The mechanism of action for many TEAD inhibitors involves the covalent modification of a conserved cysteine residue within the central palmitate-binding pocket of TEAD proteins.[3][4] This pocket is crucial for the autopalmitoylation of TEADs, a post-translational modification essential for their stability and their interaction with the transcriptional co-activators YAP and TAZ. By inhibiting autopalmitoylation, these inhibitors can lead to TEAD instability and a subsequent reduction in the transcription of Hippo pathway target genes.

Q2: How should I store and handle this compound?

To ensure the stability and longevity of this compound, proper storage and handling are critical. For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions, typically prepared in a solvent like DMSO, should also be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When preparing solutions, it is advisable to use anhydrous solvents to prevent hydrolysis. For use in cell culture, the final concentration of the solvent (e.g., DMSO) should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.

Q3: In which solvent should I dissolve this compound?

Q4: I am observing inconsistent results in my experiments. What could be the cause?

Inconsistent results with small molecule inhibitors like this compound can stem from several factors. A primary cause can be the degradation of the compound in solution. Other potential reasons include poor cell permeability, incorrect inhibitor concentration, or off-target effects. To address this, it is important to ensure proper storage and handling of the compound, perform dose-response experiments to determine the optimal concentration, and include appropriate controls in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in experimental settings.

Issue 1: Low or No Inhibitory Activity

If you are observing lower than expected or no inhibitory activity of this compound, consider the following potential causes and solutions:

  • Compound Degradation: this compound, like many small molecules, may be unstable in aqueous solutions or when exposed to light and repeated freeze-thaw cycles.

    • Solution: Prepare fresh working solutions from a frozen stock for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles. Protect solutions from light.

  • Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit TEAD in your specific cell line or assay.

    • Solution: Perform a dose-response experiment to determine the IC50 value for your experimental system.

  • Poor Cell Permeability: The compound may not be efficiently entering the cells to reach its target.

    • Solution: While this compound is a small molecule and likely cell-permeable, incubation times may need to be optimized. Try increasing the incubation time to allow for sufficient cellular uptake.

Issue 2: High Cellular Toxicity

If you are observing significant cell death or other signs of toxicity at your effective inhibitor concentration, consider these points:

  • Solvent Toxicity: High concentrations of the solvent, such as DMSO, can be toxic to cells.

    • Solution: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level (typically ≤ 0.5%). Include a vehicle-only control in your experiments to assess solvent toxicity.

  • Off-Target Effects: The inhibitor may be affecting other cellular pathways, leading to toxicity.

    • Solution: Use the lowest effective concentration of this compound as determined by your dose-response experiments. You may also consider using a more selective TEAD inhibitor if available.

Troubleshooting Summary
Problem Potential Cause Recommended Solution
Inconsistent or No Biological Effect 1. Inhibitor Instability/Degradation: The compound may be degrading in the cell culture media. 2. Poor Cell Permeability: The inhibitor may not be effectively entering the cells. 3. Incorrect Concentration: The concentration used may be too low.1. Prepare fresh solutions for each experiment and minimize freeze-thaw cycles of stock solutions. 2. Optimize incubation time. 3. Perform a dose-response experiment to determine the optimal concentration (e.g., IC50).
High Cellular Toxicity at Effective Concentrations 1. Off-target Toxicity: The inhibitor may be affecting other essential cellular pathways. 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.1. Use the lowest effective concentration of the inhibitor. Consider using a more selective inhibitor if available. 2. Ensure the final solvent concentration is non-toxic (e.g., <0.5% DMSO) and include a vehicle control.

Experimental Protocols

The following is a generalized protocol for a cell-based assay to evaluate the effect of this compound on the expression of a TEAD target gene. This protocol may require optimization for your specific cell line and experimental conditions.

Protocol: Western Blot Analysis of a TEAD Target Gene Expression

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Aliquot the stock solution into smaller volumes and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Seed your cells of interest in a multi-well plate at a density that will allow them to be in the logarithmic growth phase at the time of treatment.

    • Allow the cells to adhere and grow overnight.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound from your stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate the cells for a predetermined amount of time (e.g., 24-48 hours). This should be optimized for your target and cell line.

  • Cell Lysis:

    • After incubation, wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the cell lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against a known TEAD target gene (e.g., CTGF or CYR61) and a loading control (e.g., GAPDH or β-actin).

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method.

Visualizations

Hippo Signaling Pathway and TEAD Autopalmitoylation

Hippo_Pathway cluster_nucleus Nucleus Ext_Signals Upstream Signals (e.g., Cell Density) MST1_2 MST1/2 Ext_Signals->MST1_2 Activates LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates YAP_TAZ YAP/TAZ (Nuclear) LATS1_2->YAP_TAZ Phosphorylates YAP_TAZ_P p-YAP/TAZ (Cytoplasmic) Degradation Degradation YAP_TAZ_P->Degradation YAP_TAZ->YAP_TAZ_P TEAD_Palm Palmitoylated TEAD YAP_TAZ->TEAD_Palm Binds TEAD TEAD TEAD->TEAD_Palm Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->TEAD Autopalmitoylation Gene_Expression Target Gene Expression TEAD_Palm->Gene_Expression Activates DC_TEADin04 This compound DC_TEADin04->TEAD Inhibits

Caption: The Hippo signaling pathway and the role of TEAD autopalmitoylation.

Experimental Workflow for this compound

Experimental_Workflow Prep_Stock Prepare 10 mM Stock in DMSO Treatment Treat Cells with This compound Prep_Stock->Treatment Cell_Seed Seed Cells in Multi-well Plate Cell_Seed->Treatment Incubation Incubate for Optimized Duration Treatment->Incubation Lysis Cell Lysis and Protein Extraction Incubation->Lysis Analysis Downstream Analysis (e.g., Western Blot) Lysis->Analysis Data_Interp Data Interpretation Analysis->Data_Interp

Caption: A general experimental workflow for using this compound in cell-based assays.

Troubleshooting Logic for this compound Experiments

Caption: A logical workflow for troubleshooting common issues with this compound.

References

Technical Support Center: Refining In Vivo Dosage of DC-TEADin04

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DC-TEADin04, a novel covalent inhibitor of TEAD autopalmitoylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining the in vivo dosage of this compound and troubleshoot common experimental challenges.

Disclaimer: this compound is a research compound. The information provided here is for guidance purposes only and is based on publicly available data for analogous TEAD inhibitors. Researchers should conduct their own dose-finding studies to determine the optimal dosage and administration regimen for their specific animal models and experimental goals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a vinylsulfonamide-based small molecule that acts as a covalent and irreversible inhibitor of TEAD autopalmitoylation. By binding to a conserved cysteine residue in the lipid-binding pocket of TEAD transcription factors, it prevents their palmitoylation, a post-translational modification essential for their interaction with the transcriptional co-activator YAP and subsequent gene transcription. This inhibition of the TEAD-YAP interaction can block the oncogenic signaling of the Hippo pathway.

Q2: Has the in vivo dosage of this compound been established?

A2: As of the latest review of published literature, specific in vivo dosage information for this compound has not been publicly disclosed. The initial discovery and characterization of this compound and its more potent analog, DC-TEADin02, focused on their in vitro activity.

Q3: How can I determine a starting dose for my in vivo studies with this compound?

A3: For a novel compound like this compound, a dose-range finding study is crucial. A recommended starting point can be extrapolated from published data on other covalent TEAD inhibitors. Based on these analogs, a broad starting range of 1-10 mg/kg administered orally (p.o.) once daily could be considered. However, this should be followed by a comprehensive dose-escalation study to identify the maximum tolerated dose (MTD) and the optimal biological dose.

Q4: What administration routes are suitable for covalent TEAD inhibitors?

A4: Several covalent TEAD inhibitors have shown good oral bioavailability. Therefore, oral gavage (p.o.) is a common and convenient administration route. Intravenous (i.v.) or intraperitoneal (i.p.) injections are also potential routes, particularly for initial pharmacokinetic (PK) and pharmacodynamic (PD) studies. The choice of administration route will depend on the compound's formulation, solubility, and the experimental design.

Q5: What are the key considerations for formulating this compound for in vivo use?

A5: The vinylsulfonamide scaffold of this compound may present formulation challenges. A common starting point for formulation development includes assessing the compound's solubility in various pharmaceutically acceptable vehicles. A typical formulation for oral administration of similar research compounds involves a suspension or solution in a vehicle such as 0.5% methylcellulose or a mixture of PEG400, Solutol HS 15, and water. It is critical to ensure the stability of the covalent warhead in the chosen vehicle.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Lack of in vivo efficacy at the initial dose - Insufficient dose or exposure.- Poor bioavailability.- Rapid metabolism or clearance.- Inappropriate formulation.- Perform a dose-escalation study to higher, well-tolerated doses.- Conduct pharmacokinetic (PK) analysis to measure plasma and tumor drug concentrations.- Evaluate alternative administration routes (e.g., i.p. or i.v.).- Optimize the formulation to improve solubility and absorption.
Observed toxicity or adverse effects (e.g., weight loss) - The dose exceeds the maximum tolerated dose (MTD).- Off-target effects of the compound.- Vehicle-related toxicity.- Reduce the dosage or the frequency of administration.- Monitor animal health closely (daily body weight, clinical signs).- Include a vehicle-only control group to assess vehicle toxicity.- Conduct histopathological analysis of major organs at the end of the study.
High variability in experimental results - Inconsistent dosing technique.- Non-homogenous drug formulation.- Biological variability within the animal cohort.- Ensure all personnel are properly trained in the administration technique (e.g., oral gavage).- Thoroughly vortex or sonicate the formulation before each administration to ensure a uniform suspension.- Increase the number of animals per group to improve statistical power.
Difficulty in assessing target engagement in vivo - Lack of a suitable biomarker.- Insufficient drug concentration at the target site.- Timing of sample collection is not optimal.- Develop and validate a pharmacodynamic (PD) biomarker assay, such as measuring the expression of known TEAD target genes (e.g., CTGF, CYR61) in tumor tissue via qPCR or Western blot.- Correlate biomarker modulation with drug concentrations in plasma and tissue.- Perform a time-course experiment to determine the optimal time point for observing target engagement after dosing.

Data from Analogous Covalent TEAD Inhibitors

The following table summarizes publicly available in vivo data from other covalent TEAD inhibitors, which can serve as a reference for designing studies with this compound.

Compound Animal Model Dosage Administration Route Frequency Key Findings
MYF-03-176 Mesothelioma xenograft mouse model75 mg/kgOral (p.o.)Once dailyStrong antitumor efficacy. Some body weight loss observed, which was recoverable.
K-975 Mesothelioma preclinical modelNot specified, but referred to as "high dose"Not specifiedNot specifiedPotent cellular and in vivo activity.
VT104 NCI-H226 tumor-bearing mice0.3 - 3 mg/kgOral (p.o.)Once dailyDose-dependent tumor growth inhibition.
Unnamed Pan-TEAD Inhibitor NCI-H226 xenograft mouse model30 and 100 mg/kgOral (p.o.)Once daily>100% tumor growth inhibition at both doses. Good tolerability.

Experimental Protocols

General Protocol for a Dose-Range Finding and MTD Study
  • Animal Model: Select a relevant rodent model (e.g., mice or rats) for the study.

  • Compound Formulation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). For dosing, prepare a fresh suspension or solution in a vehicle such as 0.5% methylcellulose in water.

  • Dose Groups: Establish multiple dose groups, starting from a low dose (e.g., 1 mg/kg) and escalating to higher doses (e.g., 3, 10, 30, 100 mg/kg). Include a vehicle-only control group.

  • Administration: Administer the compound or vehicle via the chosen route (e.g., oral gavage) once daily for a predetermined period (e.g., 14-28 days).

  • Monitoring: Record body weight daily and observe for any clinical signs of toxicity.

  • Endpoint: The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not induce significant toxicity (e.g., >15-20% body weight loss or other severe clinical signs).

  • Analysis: At the end of the study, collect blood for hematology and clinical chemistry, and perform histopathological examination of major organs.

General Protocol for a Pharmacokinetic (PK) Study
  • Animal Model and Dosing: Use a cohort of animals (e.g., mice) and administer a single dose of this compound via the intended clinical route (e.g., oral gavage) and a parallel group via intravenous injection to determine absolute bioavailability.

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

Visualizations

experimental_workflow cluster_preclinical In Vivo Dosage Refinement Workflow start Start: Novel TEAD Inhibitor (this compound) formulation Formulation Development (Solubility & Stability Testing) start->formulation dose_finding Dose-Range Finding & MTD Study (e.g., 1-100 mg/kg) formulation->dose_finding pk_study Pharmacokinetic (PK) Study (Single Dose) dose_finding->pk_study pd_study Pharmacodynamic (PD) Study (Target Engagement) pk_study->pd_study efficacy_study Efficacy Study in Disease Model (Optimal Dose) pd_study->efficacy_study end Established In Vivo Dose efficacy_study->end

Caption: Workflow for refining the in vivo dosage of this compound.

hippo_pathway cluster_pathway Hippo Signaling Pathway & TEAD Inhibition Hippo_Kinase Hippo Kinase Cascade (MST1/2, LATS1/2) YAP_TAZ YAP / TAZ Hippo_Kinase->YAP_TAZ phosphorylates YAP_TAZ_P p-YAP / p-TAZ (Cytoplasmic Sequestration) TEAD TEAD YAP_TAZ->TEAD binds Gene_Transcription Target Gene Transcription (e.g., CTGF, CYR61) TEAD->Gene_Transcription activates DC_TEADin04 This compound DC_TEADin04->TEAD covalently inhibits autopalmitoylation Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation promotes

Caption: Mechanism of this compound in the Hippo signaling pathway.

Technical Support Center: Overcoming Resistance to DC-TEADin04 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the TEAD inhibitor, DC-TEADin04. Our goal is to help you overcome common challenges and ensure the success of your research.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Problem Possible Cause Recommended Solution
Inconsistent or No Inhibitory Effect of this compound Compound Integrity: Degradation of this compound due to improper storage or handling.1. Verify Compound Quality: Ensure this compound is from a reputable source and has been stored correctly (typically at -20°C or -80°C, protected from light and moisture). 2. Fresh Stock Preparation: Prepare fresh stock solutions in an appropriate solvent like DMSO. Avoid repeated freeze-thaw cycles. 3. Confirm Activity: Test the compound on a sensitive, well-characterized cell line known to be responsive to TEAD inhibition.
Cell Line Resistance: The cancer cell line used may have intrinsic or acquired resistance to TEAD inhibition.1. Assess YAP/TAZ Dependency: Confirm that the cell line's proliferation is dependent on the YAP/TAZ-TEAD pathway. This can be done using YAP/TAZ siRNA knockdown or by assessing baseline expression of TEAD target genes (e.g., CTGF, CYR61). 2. Investigate Resistance Pathways: Analyze the status of pathways known to confer resistance to TEAD inhibitors, such as the MAPK and JAK-STAT pathways.[1][2] 3. Consider Combination Therapy: Explore synergistic combinations with inhibitors of pathways that may be compensating for TEAD inhibition, such as MEK or AKT inhibitors.[3]
Suboptimal Experimental Conditions: Incorrect inhibitor concentration, incubation time, or cell density.1. Optimize Concentration: Perform a dose-response experiment to determine the optimal IC50 of this compound for your specific cell line. 2. Optimize Incubation Time: Conduct a time-course experiment to identify the most effective treatment duration. 3. Standardize Cell Seeding: Ensure consistent cell density across experiments, as cell-cell contact can influence Hippo pathway activity.
High Variability Between Replicates Pipetting Errors: Inaccurate or inconsistent dispensing of cells, media, or this compound.1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. 2. Consistent Technique: Use consistent pipetting techniques, especially for viscous solutions like cell suspensions. 3. Mix Thoroughly: Ensure homogenous mixing of cells and reagents.
Edge Effects in Multi-well Plates: Evaporation from wells on the perimeter of the plate can alter compound concentration.1. Avoid Outer Wells: Do not use the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier. 2. Use Specialized Plates: Consider using plates designed to minimize edge effects.
Cell Health and Passage Number: Inconsistent cell health or using cells at a high passage number can lead to variability.1. Monitor Cell Health: Regularly check cells for signs of stress or contamination. 2. Use Low Passage Cells: Use cells within a consistent and low passage number range for all experiments.
Unexpected Off-Target Effects Non-Specific Binding: At high concentrations, this compound may bind to unintended targets.1. Use the Lowest Effective Concentration: Use the lowest concentration of this compound that elicits the desired biological effect, as determined by your dose-response curve. 2. Include Negative Controls: Use a structurally related but inactive compound as a negative control to distinguish specific from non-specific effects. 3. Genetic Validation: Compare the phenotype observed with this compound treatment to that of YAP/TAZ or TEAD knockdown/knockout to confirm on-target effects.
Cellular Stress Response: Inhibition of a key signaling pathway can induce cellular stress responses that may confound results.1. Assess Stress Markers: Monitor markers of cellular stress, such as apoptosis or autophagy, in parallel with your primary endpoints. 2. Shorten Incubation Time: Use the shortest incubation time necessary to observe the on-target effect to minimize the induction of secondary stress responses.

Frequently Asked Questions (FAQs)

Q1: How can I determine if my cancer cell line is a good model to study this compound?

A1: A good model for studying this compound is a cell line whose proliferation and survival are dependent on the YAP/TAZ-TEAD signaling pathway. You can assess this by:

  • Gene Expression Analysis: Checking for high baseline expression of YAP/TAZ target genes such as CTGF, CYR61, and ANKRD1.

  • Genetic Knockdown: Performing siRNA-mediated knockdown of YAP and/or TAZ and observing a significant reduction in cell viability or proliferation.

  • Mutation Status: Using cell lines with known mutations in upstream Hippo pathway components (e.g., NF2, LATS1/2), which often leads to constitutive YAP/TAZ activation.[4]

Q2: My cells are showing resistance to this compound. What are the likely molecular mechanisms?

A2: Resistance to TEAD inhibitors can arise from several mechanisms:

  • Activation of Bypass Pathways: Upregulation of parallel signaling pathways that promote cell survival and proliferation, thereby compensating for TEAD inhibition. The most common bypass pathways are the MAPK (RAS-RAF-MEK-ERK) and PI3K/AKT signaling cascades.[3]

  • Upregulation of YAP/TAZ-Independent Transcription: Cancer cells can sometimes activate alternative transcription factors that drive the expression of pro-survival genes, making them less reliant on TEAD.

  • Drug Efflux: Increased expression of drug efflux pumps that actively remove this compound from the cell, reducing its intracellular concentration.

Q3: What are some potential synergistic drug combinations to overcome resistance to this compound?

A3: Based on the known resistance mechanisms, several combination strategies can be explored:

  • MEK Inhibitors (e.g., Trametinib): To counteract resistance mediated by the MAPK pathway.

  • AKT Inhibitors (e.g., Ipatasertib): To block the pro-survival signals from the PI3K/AKT pathway.

  • KRAS Inhibitors (e.g., Sotorasib, Adagrasib): In KRAS-mutant cancers, combining a TEAD inhibitor with a KRAS inhibitor can lead to a more durable response.

  • EGFR Inhibitors (e.g., Osimertinib): In EGFR-mutant lung cancer, TEAD inhibition can enhance the efficacy of EGFR tyrosine kinase inhibitors.

Q4: How should I prepare and store my this compound stock solution?

A4: For optimal stability and activity:

  • Solvent: Dissolve this compound in high-quality, anhydrous DMSO to make a concentrated stock solution (e.g., 10 mM).

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -80°C.

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can lead to compound degradation.

  • Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the final working concentration in your cell culture medium. Be aware that some media components can cause precipitation of the compound at high concentrations.

Quantitative Data Summary

The following tables provide a summary of IC50 values for various TEAD inhibitors and data on synergistic drug combinations.

Table 1: IC50 Values of TEAD Inhibitors in Various Cancer Cell Lines

InhibitorCell LineCancer TypeIC50 (nM)Reference
VT107NCI-H2052Mesothelioma18
VT107NCI-H226Mesothelioma32
MGH-CP1Huh7Liver Cancer720
MGH-CP12Huh7Liver Cancer260
K-975NCI-H2052Mesothelioma~1-10
K-975MSTO-211HMesothelioma~1-10

Table 2: Synergistic Effects of TEAD Inhibitors with Other Targeted Therapies

TEAD InhibitorCombination AgentCancer ModelEffectReference
VT107MEK InhibitorMesothelioma, Lung CancerSynergistic inhibition of proliferation
MGH-CP1AKT Inhibitor (Ipatasertib)Multiple Cancer Cell LinesStrong synergy in inducing cancer cell death
Generic TEADiKRAS G12C InhibitorKRAS G12C-mutant CancersEnhanced anti-tumor activity and prolonged tumor suppression

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A typical starting concentration might be 10 µM, with 2- or 3-fold dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as in the highest drug concentration).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours).

  • Viability Assay:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at the appropriate wavelength.

    • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and read the luminescence.

  • Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration. Use a non-linear regression model to calculate the IC50 value.

Protocol 2: Western Blot for YAP/TAZ Phosphorylation
  • Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time. Include appropriate controls.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-YAP (e.g., Ser127), total YAP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-YAP signal to the total YAP signal.

Protocol 3: Immunofluorescence for YAP/TAZ Nuclear Localization
  • Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate. After adherence, treat with this compound as required.

  • Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block with 1% BSA in PBST for 30 minutes.

  • Primary Antibody Incubation: Incubate with a primary antibody against YAP or TAZ diluted in the blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining: Wash with PBST and counterstain the nuclei with DAPI or Hoechst for 5 minutes.

  • Mounting: Wash with PBST and mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio.

Protocol 4: TEAD Luciferase Reporter Assay
  • Cell Transfection: Co-transfect cells with a TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase) and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.

  • Treatment: After 24 hours, treat the transfected cells with different concentrations of this compound.

  • Cell Lysis: After the desired incubation period (e.g., 24-48 hours), wash the cells with PBS and lyse them using the luciferase assay lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Plot the normalized luciferase activity against the inhibitor concentration.

Visualizations

Signaling Pathways and Experimental Workflows

TEAD_Inhibition_Resistance cluster_upstream Upstream Signals cluster_core Core YAP/TAZ-TEAD Axis cluster_inhibitor Therapeutic Intervention cluster_resistance Resistance Mechanisms Hippo_Pathway Hippo Pathway (LATS1/2) YAP_TAZ YAP/TAZ Hippo_Pathway->YAP_TAZ Phosphorylation (Inhibition) TEAD TEAD YAP_TAZ->TEAD Binding & Co-activation Target_Genes Target Gene Expression (CTGF, CYR61) TEAD->Target_Genes Transcription Survival_Proliferation Cell Survival & Proliferation Target_Genes->Survival_Proliferation DC_TEADin04 This compound DC_TEADin04->TEAD Inhibition MAPK_Pathway MAPK Pathway (MEK/ERK) PI3K_AKT_Pathway PI3K/AKT Pathway MAPK_Pathway->Survival_Proliferation PI3K_AKT_Pathway->Survival_Proliferation

Caption: Overcoming resistance to this compound by targeting bypass pathways.

IC50_Workflow Start Start: Seed Cells in 96-well Plate Prepare_Drug Prepare Serial Dilutions of this compound Start->Prepare_Drug Treat_Cells Treat Cells with This compound Prepare_Drug->Treat_Cells Incubate Incubate for 72 hours Treat_Cells->Incubate Add_Reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) Incubate->Add_Reagent Measure_Signal Measure Absorbance or Luminescence Add_Reagent->Measure_Signal Analyze_Data Analyze Data: Plot Dose-Response Curve Measure_Signal->Analyze_Data End End: Determine IC50 Analyze_Data->End

Caption: Experimental workflow for determining the IC50 of this compound.

Synergistic_Combination_Logic cluster_tead YAP/TAZ-TEAD Pathway cluster_bypass Resistance Pathway Cancer_Cell Cancer Cell TEAD_Pathway TEAD-dependent Transcription Cancer_Cell->TEAD_Pathway Bypass_Pathway Bypass Pathway (e.g., MAPK, PI3K/AKT) Cancer_Cell->Bypass_Pathway Cell_Death Synergistic Cell Death DC_TEADin04 This compound DC_TEADin04->TEAD_Pathway Inhibits Combination_Drug Combination Drug (e.g., MEK inhibitor) Combination_Drug->Bypass_Pathway Inhibits

Caption: Logic for synergistic combination therapy with this compound.

References

validating the specificity of DC-TEADin04 in complex biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of DC-TEADin04, a covalent inhibitor of TEAD autopalmitoylation, in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a vinylsulfonamide-based covalent inhibitor that targets the autopalmitoylation of TEA Domain (TEAD) transcription factors. Palmitoylation is a post-translational modification essential for the function of TEAD proteins, which are key downstream effectors of the Hippo signaling pathway. By covalently modifying a conserved cysteine residue in the lipid-binding pocket of TEADs, this compound inhibits their autopalmitoylation activity. While it is a weak inhibitor, it has been shown that at a concentration of 800nM, it can inhibit TEAD4 palmitoylation by 25.2%.

Q2: How can I confirm that this compound is engaging with TEAD proteins in my cells?

Target engagement can be confirmed using several methods:

  • Cellular Thermal Shift Assay (CETSA): This technique assesses the thermal stabilization of a target protein upon ligand binding. Treatment of cells with this compound should lead to an increase in the thermal stability of TEAD proteins, which can be detected by Western blotting or mass spectrometry.

  • Activity-Based Protein Profiling (ABPP): This method uses chemical probes to label active enzymes. A probe analogous to this compound can be used to visualize covalent modification of TEAD proteins in cell lysates.

  • Mass Spectrometry: Direct detection of the covalent adduct of this compound with TEAD proteins can be achieved by mass spectrometry analysis of cell lysates treated with the inhibitor.

Q3: What are the expected downstream effects of TEAD inhibition by this compound?

Inhibition of TEAD autopalmitoylation is expected to lead to a decrease in the transcription of TEAD target genes, such as those involved in cell proliferation and survival. This can be measured by quantitative PCR (qPCR) or reporter assays. A structurally related vinylsulfonamide, DC-TEADin02, has been shown to inhibit TEAD transcriptional activity, leading to the downregulation of YAP-related downstream gene expression.

Q4: How specific is this compound for TEAD proteins?

While this compound is designed to target TEADs, it is crucial to experimentally validate its specificity. A related compound, DC-TEADin02, has been shown to be selective over a panel of kinases, lipid-binding proteins, and epigenetic targets. However, the complete off-target profile of this compound is not extensively documented in publicly available literature. It is recommended to perform unbiased proteomic approaches to identify potential off-target proteins.

Q5: What are appropriate positive and negative controls for my experiments?

  • Positive Controls: A well-characterized, potent, and selective TEAD inhibitor (if available) can be used as a positive control.

  • Negative Controls: An inactive structural analog of this compound that cannot form a covalent bond would be an ideal negative control. If such a compound is not available, using a vehicle control (e.g., DMSO) is essential.

Troubleshooting Guides

Problem 1: No observable inhibition of TEAD target gene expression after this compound treatment.
Possible Cause Troubleshooting Step
Insufficient Compound Concentration or Treatment Time Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line.
Low TEAD Activity in the Cell Line Confirm the expression and activity of TEAD proteins in your cell line using Western blot and a TEAD-responsive reporter assay.
Compound Instability or Degradation Ensure proper storage and handling of the this compound stock solution. Prepare fresh dilutions for each experiment.
Cellular Efflux of the Compound Use efflux pump inhibitors to see if the activity of this compound is restored.
Problem 2: Observing off-target effects not related to the Hippo pathway.
Possible Cause Troubleshooting Step
Non-specific Binding of this compound Perform a proteome-wide off-target analysis using techniques like chemical proteomics with a clickable or biotinylated analog of this compound followed by mass spectrometry.
High Compound Concentration Use the lowest effective concentration of this compound that shows on-target activity to minimize off-target effects.
Cellular Toxicity Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed effects are not due to general cytotoxicity.
Problem 3: Difficulty in detecting the covalent adduct of this compound with TEAD by mass spectrometry.
Possible Cause Troubleshooting Step
Low Abundance of TEAD Proteins Enrich for TEAD proteins from cell lysates using immunoprecipitation before mass spectrometry analysis.
Inefficient Ionization of the Modified Peptide Optimize mass spectrometry parameters for the detection of the specific TEAD peptide containing the covalent modification.
Instability of the Covalent Adduct Ensure that the sample preparation workflow for mass spectrometry does not lead to the loss of the covalent modification.

Quantitative Data Summary

The following table summarizes key quantitative data for a structurally related and more potent vinylsulfonamide-based TEAD inhibitor, DC-TEADin02 , which can serve as a reference for validating this compound.

Parameter Value Assay Reference
IC50 for TEAD Autopalmitoylation Inhibition 197 ± 19 nMIn vitro biochemical assayLu et al., 2019[1]
Effect on TEAD-YAP Interaction MinimalCo-immunoprecipitationLu et al., 2019[1]
Selectivity Selective over a panel of kinases, lipid-binding proteins, and epigenetic targetsBiochemical counter-screensLu et al., 2019[1]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
  • Cell Treatment: Culture cells to 80-90% confluency. Treat cells with this compound at various concentrations or a vehicle control (DMSO) for the desired time.

  • Heating: After treatment, wash the cells with PBS and resuspend them in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Analysis: Analyze the soluble fractions by Western blotting using an antibody specific for a TEAD isoform. An increase in the amount of soluble TEAD protein at higher temperatures in the this compound-treated samples compared to the control indicates target engagement.

Protocol 2: In-cell TEAD Palmitoylation Assay
  • Cell Treatment: Treat cells with this compound or a vehicle control.

  • Metabolic Labeling: Add a palmitic acid analog with a clickable alkyne group (e.g., 17-octadecynoic acid) to the culture medium and incubate for 4-6 hours.

  • Cell Lysis and Immunoprecipitation: Lyse the cells and perform immunoprecipitation to enrich for a specific TEAD isoform.

  • Click Chemistry: Perform a click reaction on the immunoprecipitated proteins with an azide-containing reporter tag (e.g., biotin-azide or a fluorescent azide).

  • Detection: Analyze the samples by Western blotting using streptavidin-HRP (for biotin tag) or by fluorescence scanning (for fluorescent tag). A decrease in the signal in the this compound-treated sample indicates inhibition of TEAD palmitoylation.

Visualizations

Hippo_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_core_kinases Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 activates Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 Soluble Factors Soluble Factors Soluble Factors->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates SAV1 SAV1 SAV1->MST1_2 scaffolds MOB1 MOB1 MOB1->LATS1_2 activates YAP_TAZ_P p-YAP/TAZ YAP_TAZ->YAP_TAZ_P TEADs_Palmitoylated Palmitoylated TEADs YAP_TAZ->TEADs_Palmitoylated co-activates Degradation Proteasomal Degradation YAP_TAZ_P->Degradation leads to TEADs TEADs (1-4) TEADs->TEADs_Palmitoylated Autopalmitoylation Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEADs_Palmitoylated->Target_Genes activates DC_TEADin04 This compound DC_TEADin04->TEADs inhibits autopalmitoylation Experimental_Workflow cluster_treatment Cell Treatment cluster_validation Specificity Validation Assays cluster_analysis Data Analysis Start Culture Cells Treat Treat with this compound or Vehicle Control Start->Treat CETSA Cellular Thermal Shift Assay (CETSA) Treat->CETSA ABPP Activity-Based Protein Profiling (ABPP) Treat->ABPP MassSpec Mass Spectrometry Treat->MassSpec Reporter TEAD Reporter Assay Treat->Reporter Target_Engagement Target Engagement (TEAD Stabilization) CETSA->Target_Engagement Covalent_Modification Covalent Modification of TEAD ABPP->Covalent_Modification Adduct_Detection Direct Adduct Detection MassSpec->Adduct_Detection Transcriptional_Inhibition Inhibition of TEAD Transcriptional Activity Reporter->Transcriptional_Inhibition

References

Validation & Comparative

Targeting the Hippo Pathway: A Comparative Guide to DC-TEADin04 and Verteporfin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two compounds, DC-TEADin04 and verteporfin, which both target the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis. While both molecules aim to inhibit the oncogenic activity of the YAP/TAZ-TEAD transcriptional complex, they employ distinct mechanisms of action.

Verteporfin, a clinically approved photosensitizer, has been repurposed as an inhibitor of the YAP-TEAD protein-protein interaction. In contrast, this compound represents a more recent approach, targeting the palmitoylation of TEAD transcription factors, a post-translational modification essential for their activity. This guide synthesizes the available experimental data to objectively compare their performance, mechanisms, and provide detailed experimental methodologies.

Mechanisms of Action: A Tale of Two Strategies

The Hippo pathway's canonical signaling cascade culminates in the phosphorylation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). When the pathway is active, phosphorylated YAP/TAZ are sequestered in the cytoplasm and targeted for degradation. However, in many cancers, the Hippo pathway is inactivated, leading to the dephosphorylation and nuclear translocation of YAP/TAZ. In the nucleus, YAP/TAZ bind to the TEAD family of transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis.

Verteporfin disrupts this process by directly interfering with the formation of the YAP-TEAD complex.[1][2] It is believed to bind to YAP, inducing a conformational change that prevents its interaction with TEAD.[3][4] Furthermore, some studies suggest that verteporfin can promote the sequestration of YAP in the cytoplasm by increasing the levels of 14-3-3σ, a protein that binds to phosphorylated YAP.[3]

This compound , on the other hand, functions as a TEAD palmitoylation inhibitor. Palmitoylation, the covalent attachment of palmitic acid to cysteine residues, is a crucial post-translational modification for the stability and function of TEAD proteins. By inhibiting this process, this compound is expected to destabilize TEAD proteins and/or allosterically prevent their interaction with YAP/TAZ, thereby inhibiting downstream gene transcription. It is important to note that this compound has been described as a weak inhibitor of TEAD4 palmitoylation.

Hippo Pathway Inhibition Mechanisms of Hippo Pathway Inhibition cluster_0 Hippo Pathway Cascade cluster_1 Nuclear Events cluster_2 Inhibitor Actions Upstream Signals Upstream Signals MST1/2 MST1/2 Upstream Signals->MST1/2 LATS1/2 LATS1/2 MST1/2->LATS1/2 YAP/TAZ (p) YAP/TAZ (p) LATS1/2->YAP/TAZ (p) YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ Inhibition of dephosphorylation Cytoplasmic Sequestration Cytoplasmic Sequestration YAP/TAZ (p)->Cytoplasmic Sequestration 14-3-3 binding Degradation Degradation Cytoplasmic Sequestration->Degradation TEAD TEAD YAP/TAZ->TEAD Interaction Gene Transcription Gene Transcription TEAD->Gene Transcription Oncogenic Verteporfin Verteporfin Verteporfin->Cytoplasmic Sequestration Promotes Verteporfin->YAP/TAZ Binds to YAP, disrupts interaction DC_TEADin04 DC_TEADin04 DC_TEADin04->TEAD Inhibits palmitoylation

Figure 1. Mechanisms of Action of Verteporfin and this compound.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and verteporfin. It is important to note the limited availability of public data for this compound, which restricts a direct and comprehensive comparison.

Table 1: Inhibitory Activity

CompoundTargetAssay TypeIC50 / EC50Cell Line / SystemReference
This compound TEAD4 PalmitoylationIn vitro assay> 800 nM (25.2% inhibition at 800 nM)Not specified
Verteporfin YAP-TEAD InteractionLuciferase Reporter Assay~1.68 µMCancer cell lines
Cell ViabilityMTT Assay10.55 µM (OVCAR3), 17.92 µM (OVCAR8) at 72hOvarian cancer cells
Trypsin Cleavage of YAPIn vitro assay100 nMPurified protein

Table 2: Binding Affinity

CompoundBinding PartnerMethodBinding Affinity (Kd)Reference
This compound TEAD4Not AvailableNot Available
Verteporfin YAPDocking analysis suggests interaction with WW domainNot Quantified

Table 3: In Vivo Efficacy

CompoundAnimal ModelDoseRouteOutcomeReference
This compound Not AvailableNot AvailableNot AvailableNot Available
Verteporfin Colon cancer xenograft (AOM/DSS)100 mg/kgIntraperitonealReduced tumor multiplicity and size
Melanoma xenograft4 and 6 mg/kgIntraperitonealNo significant inhibition of tumor initiation or progression
Ovarian cancer xenograft8 mg/kg (in NLCs)IntravenousSignificantly inhibited tumor growth (with PDT)
Synovial sarcoma xenograftNot specifiedIntraperitonealSignificant reduction in tumor volume

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the study of this compound and verteporfin.

TEAD Palmitoylation Assay

This assay is used to determine the extent of TEAD palmitoylation and the inhibitory effect of compounds like this compound.

TEAD Palmitoylation Assay Workflow for TEAD Palmitoylation Assay A Cells expressing Myc-TEAD B Incubate with alkyne-palmitate and inhibitor (e.g., this compound) A->B C Immunoprecipitate Myc-TEAD B->C D Click chemistry with biotin-azide C->D E SDS-PAGE and Western Blot D->E F Detect with Streptavidin (palmitoylation) and anti-Myc (total TEAD) E->F

Figure 2. TEAD Palmitoylation Assay Workflow.

Protocol Summary:

  • Cell Culture and Treatment: Cells expressing epitope-tagged TEAD (e.g., Myc-TEAD) are incubated with an alkyne-modified palmitate analog and the test inhibitor.

  • Immunoprecipitation: The tagged TEAD protein is isolated from cell lysates using specific antibodies.

  • Click Chemistry: The alkyne group on the incorporated palmitate is conjugated to a reporter molecule, such as biotin-azide, via a click reaction.

  • Detection: The level of palmitoylation is quantified by detecting the biotin signal (e.g., using streptavidin-conjugated fluorophores or enzymes) and normalized to the total amount of immunoprecipitated TEAD protein.

YAP-TEAD Interaction Assays

These assays are essential for evaluating the ability of compounds like verteporfin to disrupt the interaction between YAP and TEAD.

1. Luciferase Reporter Assay:

Luciferase Reporter Assay Luciferase Reporter Assay for YAP-TEAD Activity A Transfect cells with TEAD-responsive luciferase reporter and YAP/TAZ expression vectors B Treat cells with inhibitor (e.g., Verteporfin) A->B C Lyse cells and measure luciferase activity B->C D Normalize to control (e.g., Renilla luciferase) C->D E Decreased luciferase activity indicates inhibition of YAP-TEAD interaction D->E

Figure 3. Luciferase Reporter Assay Workflow.

Protocol Summary:

  • Cell Transfection: Cells are co-transfected with a reporter plasmid containing a luciferase gene under the control of a TEAD-responsive promoter, and optionally with plasmids expressing YAP or TAZ. A control plasmid expressing a different luciferase (e.g., Renilla) is often included for normalization.

  • Compound Treatment: The transfected cells are treated with various concentrations of the test compound.

  • Lysis and Measurement: Cells are lysed, and the activity of both luciferases is measured using a luminometer.

  • Data Analysis: The activity of the TEAD-responsive luciferase is normalized to the control luciferase activity to account for differences in transfection efficiency and cell number. A decrease in the normalized luciferase activity indicates inhibition of the YAP-TEAD interaction.

2. Co-Immunoprecipitation (Co-IP):

This technique is used to verify the physical interaction between YAP and TEAD in a cellular context and to assess the disruptive effect of an inhibitor.

Protocol Summary:

  • Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.

  • Immunoprecipitation: An antibody targeting either YAP or TEAD is used to pull down the protein of interest and its binding partners from the cell lysate.

  • Western Blotting: The immunoprecipitated complex is then analyzed by Western blotting using an antibody against the other protein in the complex (e.g., immunoprecipitate with anti-YAP and blot with anti-TEAD).

  • Analysis: A reduction in the amount of the co-immunoprecipitated protein in the presence of the inhibitor indicates disruption of the YAP-TEAD interaction.

In Vivo Xenograft Studies

These studies are crucial for evaluating the anti-tumor efficacy of the compounds in a living organism.

Protocol Summary:

  • Tumor Implantation: Human cancer cells are subcutaneously or orthotopically injected into immunocompromised mice.

  • Compound Administration: Once tumors reach a certain size, the mice are treated with the compound (e.g., via intraperitoneal or intravenous injection) or a vehicle control according to a predetermined dosing schedule.

  • Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blotting) to assess the compound's effect on the target pathway.

Conclusion

This compound and verteporfin represent two distinct and promising strategies for targeting the Hippo pathway in cancer. Verteporfin, with its established role in disrupting the YAP-TEAD interaction, has been more extensively studied, and a significant amount of in vitro and in vivo data is available. Its dual mechanism of also promoting YAP's cytoplasmic sequestration adds to its potential efficacy.

This compound, by targeting TEAD palmitoylation, offers a novel approach. However, the currently available data suggests it is a weak inhibitor, and a more thorough characterization of its potency, selectivity, and in vivo efficacy is required for a comprehensive comparison with verteporfin. Further research into more potent and specific TEAD palmitoylation inhibitors is warranted to fully explore the therapeutic potential of this mechanism.

For researchers in drug development, the choice between these two strategies will depend on the specific cancer type, the underlying mechanism of Hippo pathway dysregulation, and the development of more potent and selective compounds, particularly for the TEAD palmitoylation inhibitor class. This guide provides a foundational understanding of the current landscape, highlighting the need for further research to fully elucidate the comparative efficacy of these two approaches.

References

Validating the Covalent Binding of DC-TEADin04 to TEAD: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The transcriptional coactivators YAP and TAZ, key effectors of the Hippo pathway, drive cell proliferation and organ growth through their interaction with the TEA domain (TEAD) family of transcription factors. Dysregulation of the Hippo pathway is a common feature in various cancers, making the YAP/TAZ-TEAD interface a compelling target for therapeutic intervention. Covalent inhibitors targeting a conserved cysteine residue in the palmitate-binding pocket of TEAD proteins have emerged as a promising strategy to modulate TEAD activity. This guide provides a comparative analysis of DC-TEADin04, a vinylsulfonamide-based covalent TEAD inhibitor, and other notable covalent TEAD inhibitors, with a focus on the experimental validation of their covalent binding mechanism.

Comparative Analysis of Covalent TEAD Inhibitors

This compound has been reported to exhibit weak inhibitory activity against TEAD4 autopalmitoylation, a crucial post-translational modification for TEAD function.[1] At a concentration of 800 nM, this compound inhibits TEAD4 palmitoylation by 25.2%.[1] This suggests a covalent engagement with the TEAD protein, likely through a Michael addition reaction between the vinylsulfonamide warhead and the nucleophilic cysteine residue in the palmitate-binding pocket.

To provide a broader context for the performance of this compound, this guide compares it with other well-characterized covalent TEAD inhibitors: DC-TEADin02, MYF-03-69, TED-347, and K-975.

InhibitorTarget(s)IC50 / EC50 / KiCellular ActivityReference
This compound TEAD4 (palmitoylation)25.2% inhibition at 800 nMNot reported[1]
DC-TEADin02 Pan-TEAD (palmitoylation)IC50: 197 ± 19 nMDownregulates YAP-related gene expression[2]
MYF-03-69 Pan-TEADIC50s: 385 nM (TEAD1), 143 nM (TEAD2), 558 nM (TEAD3), 173 nM (TEAD4)Suppresses TEAD transcriptional activity (IC50 = 56 nM), induces G1 cell cycle arrest[3]
TED-347 TEAD4 (YAP1 interaction)EC50: 5.9 µM; Ki: 10.3 µMInhibits GBM43 cancer cell viability, reduces CTGF transcript levels
K-975 YAP1/TAZ-TEAD interactionGI50: ~20 nM (NCI-H226 cells)Inhibits proliferation of NF2-non-expressing MPM cell lines

Experimental Protocols for Validating Covalent Binding

The validation of a covalent inhibitor's mechanism of action is a critical step in its development. The following are key experimental protocols used to confirm the covalent binding of inhibitors to TEAD proteins.

Mass Spectrometry for Adduct Formation

Objective: To directly detect the formation of a covalent adduct between the inhibitor and the TEAD protein.

Methodology:

  • Incubation: Recombinant TEAD protein is incubated with the covalent inhibitor at a specific concentration and for a defined period.

  • Sample Preparation: The protein-inhibitor mixture is desalted and prepared for mass spectrometry analysis.

  • Mass Spectrometry Analysis: The mass of the intact protein is determined using techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS). The formation of a covalent adduct is confirmed by observing a mass shift corresponding to the molecular weight of the inhibitor.

  • Peptide Mapping (Optional): To identify the specific amino acid residue modified by the inhibitor, the protein-adduct complex can be digested with a protease (e.g., trypsin). The resulting peptides are then analyzed by tandem mass spectrometry (MS/MS) to pinpoint the site of covalent modification.

X-ray Crystallography

Objective: To visualize the covalent bond between the inhibitor and the TEAD protein at an atomic level.

Methodology:

  • Co-crystallization: The TEAD protein is crystallized in the presence of the covalent inhibitor.

  • X-ray Diffraction: The resulting crystals are exposed to X-rays, and the diffraction pattern is collected.

  • Structure Determination: The diffraction data is used to solve the three-dimensional structure of the protein-inhibitor complex. The electron density map should clearly show the covalent linkage between the inhibitor and the target cysteine residue.

Cellular Thermal Shift Assay (CETSA)

Objective: To demonstrate target engagement in a cellular context. Covalent binding of a ligand is expected to increase the thermal stability of the target protein.

Methodology:

  • Cell Treatment: Intact cells are treated with the covalent inhibitor or a vehicle control.

  • Heating: The cell lysates are heated to a range of temperatures.

  • Protein Analysis: The soluble fraction of the target protein (TEAD) at each temperature is analyzed by Western blotting or other quantitative methods.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Activity-Based Protein Profiling (ABPP)

Objective: To assess the inhibitor's ability to compete with a reactive probe for binding to the target cysteine.

Methodology:

  • Probe Labeling: A fluorescently or biotin-tagged probe with a reactive group that targets cysteines is used.

  • Competitive Inhibition: Cell lysates or recombinant protein are pre-incubated with the covalent inhibitor before adding the probe.

  • Analysis: The extent of probe labeling is measured (e.g., by fluorescence gel scanning or streptavidin blotting). A decrease in probe labeling in the presence of the inhibitor indicates that it is binding to the same cysteine residue.

Visualizing the Validation Workflow and Signaling Pathway

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

experimental_workflow cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation mass_spec Mass Spectrometry (Adduct Detection) xray X-ray Crystallography (Structural Confirmation) abpp Activity-Based Protein Profiling (Target Engagement) cetsa Cellular Thermal Shift Assay (Target Engagement) reporter Reporter Gene Assay (Functional Readout) co_ip Co-Immunoprecipitation (PPI Disruption) inhibitor Covalent Inhibitor (e.g., this compound) inhibitor->mass_spec Covalent Adduct inhibitor->xray Binding Mode inhibitor->abpp Competitive Binding inhibitor->cetsa Thermal Stabilization inhibitor->reporter Transcriptional Inhibition inhibitor->co_ip Disruption of YAP/TAZ-TEAD

Caption: Experimental workflow for validating covalent TEAD inhibitors.

hippo_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hippo_Kinase_Cascade Hippo Kinase Cascade (MST1/2, LATS1/2) YAP_TAZ YAP/TAZ Hippo_Kinase_Cascade->YAP_TAZ Phosphorylates YAP_TAZ_p Phosphorylated YAP/TAZ Cytoplasmic_Sequestration 14-3-3 Sequestration & Degradation YAP_TAZ_p->Cytoplasmic_Sequestration Leads to YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Nuclear Translocation TEAD TEAD YAP_TAZ_n->TEAD Binds to Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression Promotes DC_TEADin04 This compound DC_TEADin04->TEAD Covalently Binds & Inhibits Palmitoylation

Caption: Simplified Hippo signaling pathway and the site of action for this compound.

Conclusion

The validation of covalent binding is a multifaceted process that requires a combination of biochemical and cellular assays. While this compound has been identified as a covalent inhibitor of TEAD autopalmitoylation, the publicly available data on its potency and cellular effects are limited compared to other compounds such as DC-TEADin02, MYF-03-69, TED-347, and K-975. The experimental protocols and validation workflows outlined in this guide provide a framework for the rigorous characterization of covalent TEAD inhibitors. Further studies are necessary to fully elucidate the therapeutic potential of this compound and to draw more definitive comparisons with other inhibitors in this class.

References

Navigating TEAD Inhibition: A Comparative Analysis of DC-TEADin04 (VT104)

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the Hippo signaling pathway and its downstream effectors, the TEA domain (TEAD) transcription factors, have emerged as critical targets. The small molecule inhibitor DC-TEADin04, also known as VT104, has been identified as a potent pan-TEAD inhibitor. This guide provides a comparative analysis of the cross-reactivity and selectivity profile of this compound (VT104) against other TEAD inhibitors, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of this compound.

Selectivity Profile of TEAD Inhibitors

This compound (VT104) functions as a pan-TEAD inhibitor by blocking the auto-palmitoylation of all four TEAD isoforms (TEAD1-4)[1][2]. This is in contrast to other inhibitors like VT103, which demonstrates selectivity for TEAD1[1]. The table below summarizes the selectivity of this compound (VT104) in comparison to other known TEAD inhibitors.

CompoundTarget(s)Mechanism of ActionReported IC50 (YAP Reporter Assay)Reference
This compound (VT104) TEAD1, TEAD2, TEAD3, TEAD4Pan-TEAD auto-palmitoylation inhibitor10.4 nM[3]
VT103 TEAD1TEAD1-selective auto-palmitoylation inhibitorNot explicitly stated[1]
K-975 TEAD1, TEAD2, TEAD3, TEAD4Covalent pan-TEAD inhibitorPotent inhibition reported
DC-TEAD3in03 TEAD3TEAD3-selective covalent inhibitor1.15 µM (GAL4-TEAD3 reporter assay)

Experimental Methodologies

The selectivity of this compound (VT104) and other TEAD inhibitors is primarily determined through biochemical and cell-based assays that assess TEAD palmitoylation and downstream transcriptional activity.

TEAD Palmitoylation Assay

This assay is crucial for determining the inhibitory effect of compounds on the auto-palmitoylation of TEAD proteins, a critical step for their interaction with the co-activator YAP.

Protocol:

  • Cell Culture and Transfection: HEK293T cells are cultured and transfected with expression plasmids for Myc-tagged TEAD isoforms (TEAD1, TEAD2, TEAD3, or TEAD4).

  • Metabolic Labeling: The transfected cells are incubated with an alkyne-palmitate analogue overnight in the presence of the test compound (e.g., this compound) or DMSO as a control.

  • Cell Lysis and Immunoprecipitation: Cells are lysed, and the Myc-tagged TEAD proteins are immunoprecipitated using an anti-Myc antibody.

  • Click Chemistry: The alkyne-labeled palmitate on the TEAD proteins is conjugated to a reporter molecule (e.g., biotin-azide or a fluorescent azide) via a copper-catalyzed azide-alkyne cycloaddition (Click) reaction.

  • Detection: Palmitoylated TEAD is detected by streptavidin-HRP or fluorescence imaging, while the total amount of immunoprecipitated TEAD protein is determined by Western blotting with an anti-Myc antibody to ensure equal loading.

YAP/TAZ-TEAD Reporter Assay

This cell-based assay measures the transcriptional activity of the YAP/TAZ-TEAD complex, providing a functional readout of TEAD inhibition.

Protocol:

  • Cell Line: A reporter cell line is used, typically containing a luciferase gene under the control of a TEAD-responsive promoter (e.g., a promoter with multiple GTIIC TEAD binding sites).

  • Compound Treatment: The reporter cells are treated with various concentrations of the test inhibitor.

  • Luciferase Measurement: After a defined incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in luciferase activity, is calculated from the dose-response curve.

Visualizing the Mechanism and Workflow

To further elucidate the context of this compound's action, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.

Hippo_Signaling_Pathway cluster_upstream Upstream Signals cluster_core_kinases Hippo Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 GPCR Signaling GPCR Signaling LATS1_2 LATS1/2 GPCR Signaling->LATS1_2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 activates YAP_TAZ_p p-YAP/TAZ (Inactive) YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Nuclear Translocation Degradation Ubiquitination & Degradation YAP_TAZ_p->Degradation TEADs TEAD1-4 YAP_TAZ_n->TEADs co-activates Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) YAP_TAZ_n->Gene_Expression binds to TEADs->Gene_Expression Palmitoylation Auto-palmitoylation TEADs->Palmitoylation DC_TEADin04 This compound (VT104) DC_TEADin04->Palmitoylation inhibits

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_palmitoylation TEAD Palmitoylation Assay cluster_reporter YAP/TAZ-TEAD Reporter Assay P1 Transfect HEK293T cells with Myc-TEAD constructs P2 Treat with this compound and alkyne-palmitate P1->P2 P3 Immunoprecipitate Myc-TEAD P2->P3 P4 Click Chemistry Reaction P3->P4 P5 Detect palmitoylation (Streptavidin-HRP) P4->P5 R1 Culture TEAD-responsive luciferase reporter cells R2 Treat with varying concentrations of this compound R1->R2 R3 Measure Luciferase Activity R2->R3 R4 Calculate IC50 Value R3->R4

Caption: Workflow for assessing TEAD inhibitor activity.

References

Unlocking New Synergies in Cancer Therapy: A Comparative Guide to TEAD Inhibitor Combinations

Author: BenchChem Technical Support Team. Date: November 2025

The inhibition of TEAD (Transcriptional Enhanced Associate Domain) transcription factors, key downstream effectors of the Hippo signaling pathway, is emerging as a promising strategy in oncology. Researchers are now exploring the synergistic effects of TEAD inhibitors in combination with other anticancer drugs to enhance therapeutic efficacy and overcome resistance. This guide provides a comparative overview of preclinical data on various TEAD inhibitor combination therapies, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental designs.

The Hippo signaling pathway is a critical regulator of cell proliferation and apoptosis. Its dysregulation, often leading to the activation of the transcriptional coactivator YAP and its interaction with TEAD, is implicated in the development and progression of various cancers. Small molecule inhibitors targeting the YAP-TEAD interaction are in development, and their combination with existing cancer therapies holds the potential for significant clinical impact. This guide focuses on the preclinical evidence for the synergistic anti-tumor activity of several TEAD inhibitors, including DC-TEADin04 and its analogs, when combined with targeted therapies and chemotherapy.

Quantitative Analysis of Synergistic Effects

The following tables summarize the in vivo efficacy of different TEAD inhibitor combination therapies in preclinical cancer models. These data highlight the enhanced tumor growth inhibition achieved by the combination treatments compared to monotherapies.

Table 1: In Vivo Efficacy of VT104 in Combination with Osimertinib in EGFR-Mutant NSCLC Xenograft Models [1][2][3][4][5]

Treatment GroupDosing and AdministrationTumor Volume (mm³) at Day 14 (Mean ± SEM)Percent Body Weight Change
VehicleOrally, daily~2000No significant change
VT104 monotherapy10 mg/kg, orally, daily~1800No significant change
Osimertinib monotherapy5 mg/kg, orally, daily~1000No significant change
VT104 + Osimertinib10 mg/kg + 5 mg/kg, orally, daily~500 No significant change

Data derived from studies on PC-9 and HCC827 xenograft models.

Table 2: In Vivo Efficacy of IAG933 in Combination with JDQ443 (KRAS G12C Inhibitor) in NSCLC Xenograft and PDX Models

Treatment GroupDosing and AdministrationTumor Volume Change (Mean ± SEM)Tolerability
Vehicle-Continued tumor growthWell-tolerated
JDQ443 monotherapy-Modest tumor growth inhibitionWell-tolerated
IAG933 monotherapy-Minimal effect on tumor growthWell-tolerated
IAG933 + JDQ443-Significant tumor regression Well-tolerated

Data from NCI-H2122 CDX and 2094-HX PDX NSCLC models. Specific dosing and tumor volume measurements were not fully detailed in the provided search results.

Table 3: In Vivo Efficacy of GNE-7883 in Combination with Sotorasib (KRAS G12C Inhibator) in Sotorasib-Resistant NSCLC Models

Treatment GroupDosing and AdministrationTumor Growth Outcome
GNE-7883 monotherapy-No effect on tumor growth
Sotorasib monotherapy-Tumor resistance and continued growth
GNE-7883 + Sotorasib-Re-sensitization to sotorasib and tumor growth inhibition

Qualitative description of in vivo outcomes. Specific quantitative data was not available in the search results.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental setups, the following diagrams are provided.

Hippo_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_hippo_core Hippo Core Kinase Cassette cluster_yap_tead YAP/TAZ-TEAD Complex cluster_cellular_outcomes Cellular Outcomes Cell-Cell Contact Cell-Cell Contact SAV1 SAV1 Cell-Cell Contact->SAV1 Mechanical Cues Mechanical Cues LATS1_2 LATS1/2 Mechanical Cues->LATS1_2 Soluble Factors Soluble Factors MST1_2 MST1/2 Soluble Factors->MST1_2 MST1_2->LATS1_2 phosphorylates SAV1->MST1_2 activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates (cytoplasmic retention/degradation) MOB1 MOB1 MOB1->LATS1_2 activates TEAD TEAD YAP_TAZ->TEAD binds Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes promotes transcription Proliferation Cell Proliferation Target_Genes->Proliferation Apoptosis Apoptosis Inhibition Target_Genes->Apoptosis DC_TEADin04 This compound (TEAD Inhibitor) DC_TEADin04->TEAD inhibits

Figure 1: Simplified Hippo Signaling Pathway and the Mechanism of TEAD Inhibition.

in_vivo_workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_monitoring Monitoring and Analysis Cell_Implantation Cancer cell line implantation into immunocompromised mice Tumor_Growth Allow tumors to reach a specified volume Cell_Implantation->Tumor_Growth Vehicle Vehicle Control Tumor_Growth->Vehicle TEADi TEAD Inhibitor (e.g., this compound) Tumor_Growth->TEADi DrugX Anticancer Drug X Tumor_Growth->DrugX Combination TEAD Inhibitor + Anticancer Drug X Tumor_Growth->Combination Tumor_Measurement Measure tumor volume periodically Vehicle->Tumor_Measurement Body_Weight Monitor body weight for toxicity Vehicle->Body_Weight TEADi->Tumor_Measurement TEADi->Body_Weight DrugX->Tumor_Measurement DrugX->Body_Weight Combination->Tumor_Measurement Combination->Body_Weight Endpoint Endpoint: Tumor collection for further analysis Tumor_Measurement->Endpoint Body_Weight->Endpoint

Figure 2: General Experimental Workflow for In Vivo Combination Studies.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide, based on the methodologies described in the referenced studies.

In Vivo Xenograft Study Protocol

Objective: To evaluate the synergistic anti-tumor effect of a TEAD inhibitor in combination with another anticancer drug in a mouse xenograft model.

1. Cell Culture and Animal Model:

  • Human cancer cell lines (e.g., PC-9, HCC827 for NSCLC) are cultured under standard conditions.
  • Female athymic nude mice (4-6 weeks old) are used. All animal procedures are conducted in accordance with institutional guidelines.

2. Tumor Implantation:

  • A suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) is subcutaneously injected into the flank of each mouse.
  • Tumor growth is monitored, and tumors are allowed to reach a mean volume of approximately 150-200 mm³.

3. Treatment Administration:

  • Mice are randomized into four treatment groups:
  • Vehicle control (administered orally, daily)
  • TEAD inhibitor (e.g., VT104 at 10 mg/kg, orally, daily)
  • Anticancer drug (e.g., Osimertinib at 5 mg/kg, orally, daily)
  • Combination of TEAD inhibitor and anticancer drug (at the same doses)
  • Treatment is administered for a specified period (e.g., 14 days).

4. Data Collection and Analysis:

  • Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (Length x Width²) / 2.
  • Body weight is monitored as an indicator of toxicity.
  • At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).
  • Statistical analysis (e.g., t-test or ANOVA) is performed to compare tumor growth between the different treatment groups.

In Vitro Cell Viability Assay Protocol

Objective: To assess the synergistic effect of a TEAD inhibitor and another anticancer drug on the viability of cancer cells.

1. Cell Seeding:

  • Cancer cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to attach overnight.

2. Drug Treatment:

  • Cells are treated with a range of concentrations of the TEAD inhibitor alone, the other anticancer drug alone, or the combination of both. A vehicle-treated group serves as a control.

3. Incubation:

  • The plates are incubated for 72 hours under standard cell culture conditions.

4. Viability Assessment:

  • Cell viability is determined using a standard method such as the MTT or CellTiter-Glo assay.
  • The absorbance or luminescence is measured using a plate reader.

5. Data Analysis:

  • The half-maximal inhibitory concentration (IC50) for each drug and the combination is calculated.
  • The synergistic effect is quantified using methods such as the combination index (CI) from the Chou-Talalay method, where CI < 1 indicates synergy.

Conclusion

The preclinical data presented in this guide strongly suggest that combining TEAD inhibitors with other targeted therapies can lead to enhanced anti-tumor efficacy. The synergistic effects observed in various cancer models, particularly in overcoming resistance to established treatments, highlight the therapeutic potential of this combination strategy. Further research, including clinical trials, is warranted to translate these promising preclinical findings into effective cancer treatments for patients. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers in the field of oncology and drug development.

References

Unraveling the Downstream Consequences of Hippo Pathway Inhibition: A Comparative Analysis of DC-TEADin04 and Alternative TEAD Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of Hippo signaling, this guide offers a comparative analysis of DC-TEADin04 and other prominent TEAD inhibitors. We delve into the downstream effects on critical Hippo target genes, presenting available experimental data to inform strategic research and development decisions.

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is a hallmark of various cancers, making it a prime target for therapeutic intervention. The TEAD family of transcription factors are the ultimate effectors of the Hippo pathway, partnering with the coactivators YAP and TAZ to drive the expression of pro-proliferative and anti-apoptotic genes. Consequently, inhibiting the TEAD-YAP/TAZ interaction has emerged as a promising anti-cancer strategy.

This guide focuses on this compound, a covalent inhibitor of TEAD4 palmitoylation, and compares its performance with other well-characterized TEAD inhibitors: VT104, K-975, and Verteporfin. We will examine their mechanisms of action and, where data is available, their quantitative effects on the expression of key Hippo target genes, namely Connective Tissue Growth Factor (CTGF) and Cysteine-Rich Angiogenic Inducer 61 (CYR61).

Mechanism of Action: A Diverse Approach to TEAD Inhibition

The inhibitors discussed employ distinct strategies to disrupt TEAD function. Understanding these mechanisms is key to interpreting their downstream effects and potential therapeutic applications.

  • This compound: This compound acts as a covalent inhibitor that targets the palmitoylation of TEAD4. Palmitoylation is a critical post-translational modification that influences TEAD's interaction with YAP/TAZ. By preventing this modification, this compound aims to disrupt the formation of the oncogenic TEAD-YAP/TAZ complex. However, publicly available data on its potency is limited, with one source describing it as having weak inhibitory activity against TEAD4 palmitoylation, showing a 25.2% inhibition at a concentration of 800nM[1].

  • VT104: As a pan-TEAD inhibitor, VT104 also prevents the auto-palmitoylation of TEAD proteins. This disruption of a key enzymatic process for TEAD activation effectively blocks its transcriptional activity.

  • K-975: This potent and selective TEAD inhibitor covalently binds to a cysteine residue within the palmitate-binding pocket of TEAD proteins. This direct binding physically obstructs the interaction with YAP and TAZ, thereby silencing the expression of downstream target genes[2].

  • Verteporfin: Initially developed as a photosensitizer for photodynamic therapy, Verteporfin has been identified as an inhibitor of the YAP-TEAD interaction. Its mechanism is thought to involve the disruption of the protein-protein interface, preventing the formation of the active transcriptional complex[3].

cluster_Hippo_Pathway Hippo Signaling Pathway cluster_Inhibitors TEAD Inhibitors YAP/TAZ YAP/TAZ TEAD TEAD YAP/TAZ->TEAD Co-activation Hippo Target Genes (CTGF, CYR61) Hippo Target Genes (CTGF, CYR61) TEAD->Hippo Target Genes (CTGF, CYR61) Transcription DC_TEADin04 This compound DC_TEADin04->TEAD Inhibits Palmitoylation VT104 VT104 VT104->TEAD Inhibits Palmitoylation K_975 K-975 K_975->TEAD Covalent Binding Verteporfin Verteporfin Verteporfin->YAP/TAZ Disrupts Interaction Verteporfin->TEAD

Figure 1: Mechanisms of Action of TEAD Inhibitors.

Comparative Analysis of Downstream Effects on Hippo Target Genes

The efficacy of a TEAD inhibitor is ultimately determined by its ability to suppress the transcription of downstream target genes that drive oncogenesis. Here, we compile available quantitative data on the effects of this compound and its alternatives on CTGF and CYR61 expression.

InhibitorTarget GeneCell LineAssayConcentrationResultCitation
This compound TEAD4-Palmitoylation Assay800 nM25.2% inhibition of palmitoylation[1]
CTGFData not available
CYR61Data not available
VT103 (related to VT104) CTGFNCI-H226qPCRDose-dependentSignificant downregulation[4]
CYR61NCI-H226qPCRDose-dependentSignificant downregulation
K-975 CTGFNCI-H226qPCR-Downregulation of mRNA expression
CYR61----
Verteporfin CTGF293TqPCR2 µg/mlDownregulation of mRNA expression
10 µg/mlFurther downregulation
CYR61293TqPCR2 µg/mlDownregulation of mRNA expression
10 µg/mlFurther downregulation

Note: The table highlights the current lack of publicly available quantitative data on the downstream effects of this compound on Hippo target gene expression. While some information exists for alternative inhibitors, direct comparative studies are scarce.

Experimental Protocols

To facilitate the independent verification and expansion of these findings, we provide an overview of the key experimental methodologies.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To quantify the mRNA levels of Hippo target genes (e.g., CTGF, CYR61) following treatment with TEAD inhibitors.

Protocol Outline:

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with varying concentrations of the TEAD inhibitor or vehicle control for a specified duration.

  • RNA Extraction: Isolate total RNA from the cells using a commercially available RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and gene-specific primers for the target genes (CTGF, CYR61) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression between treated and control samples.

cluster_workflow qPCR Experimental Workflow A Cell Treatment with TEAD Inhibitor B RNA Extraction A->B C cDNA Synthesis B->C D qPCR Amplification C->D E Data Analysis (ΔΔCt Method) D->E

Figure 2: qPCR Workflow for Gene Expression Analysis.
Western Blotting for Protein Expression Analysis

Objective: To assess the protein levels of key components of the Hippo pathway (YAP, TAZ, TEAD) and downstream targets (CTGF, CYR61) after inhibitor treatment.

Protocol Outline:

  • Cell Lysis: Lyse the treated cells in a suitable buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies specific to the target proteins (e.g., anti-YAP, anti-TEAD, anti-CTGF, anti-CYR61).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).

Luciferase Reporter Assay for TEAD Transcriptional Activity

Objective: To measure the transcriptional activity of TEAD in response to inhibitor treatment.

Protocol Outline:

  • Cell Transfection: Co-transfect cells with a TEAD-responsive luciferase reporter plasmid (containing TEAD binding sites upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Inhibitor Treatment: Treat the transfected cells with the TEAD inhibitor or vehicle control.

  • Cell Lysis: Lyse the cells to release the luciferase enzymes.

  • Luciferase Assay: Measure the luminescence produced by the firefly and Renilla luciferases using a luminometer and appropriate substrates.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative TEAD transcriptional activity.

Conclusion and Future Directions

The development of TEAD inhibitors represents a significant advancement in targeting the Hippo pathway in cancer. While compounds like VT104, K-975, and Verteporfin have demonstrated clear downstream effects on Hippo target genes, a comprehensive, comparative dataset is still emerging.

Crucially, there is a notable lack of publicly available quantitative data detailing the downstream effects of this compound. To rigorously evaluate its potential, further studies are imperative to generate dose-response curves for its impact on CTGF and CYR61 expression at both the mRNA and protein levels. Direct, head-to-head comparisons with other TEAD inhibitors in a standardized panel of cancer cell lines will be essential to accurately position this compound within the therapeutic landscape. Such data will be invaluable for the scientific community in making informed decisions about which inhibitors to advance in preclinical and clinical development.

References

Validating TEAD Inhibitor Efficacy: A Comparative Guide Centered on Genetic Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the precise mechanism of action is a critical step in the validation of any new therapeutic compound. This guide provides a comparative overview of the validation of TEAD inhibitors, with a focus on the use of genetic knockout models to confirm on-target effects. We will discuss the known characteristics of DC-TEADin04 and place it in the context of other TEAD inhibitors that have undergone more rigorous mechanistic validation.

The Hippo signaling pathway, a crucial regulator of organ size and tissue homeostasis, has emerged as a key player in cancer development. Its downstream effectors, the transcriptional coactivators YAP and TAZ, interact with the TEAD family of transcription factors (TEAD1-4) to drive the expression of genes involved in cell proliferation and survival. Consequently, inhibiting the YAP/TAZ-TEAD interaction has become a promising therapeutic strategy. This compound has been identified as a weak inhibitor of TEAD4 palmitoylation, a post-translational modification essential for TEAD activity.[1] However, comprehensive validation of its mechanism through genetic knockout models has not been extensively reported in publicly available literature.

This guide will therefore focus on the established principles of validating TEAD inhibitors using genetic models and compare the available data for this compound with that of other more extensively characterized inhibitors.

The Role of Genetic Knockout Models in Validating TEAD Inhibitors

Genetic knockout (KO) models, created using technologies like CRISPR-Cas9, are the gold standard for validating the on-target effects of a drug. By removing the target protein (e.g., TEADs or their co-activators YAP/TAZ), researchers can determine if the effects of a compound are truly dependent on that target.

A general workflow for validating a TEAD inhibitor using genetic knockout models is as follows:

G cluster_0 Cell Line Selection cluster_1 Genetic Modification cluster_3 Compound Treatment & Analysis cluster_4 Hypothesized Outcome A Wild-Type (WT) Cells (Expressing YAP/TAZ and TEADs) B CRISPR-Cas9 Mediated Knockout A->B E Treat WT, YAP/TAZ KO, and TEAD KO cells with TEAD inhibitor (e.g., this compound) A->E C YAP/TAZ KO Cells B->C D TEAD KO Cells B->D C->E D->E F Measure Cellular Phenotypes (e.g., Cell Viability, Gene Expression) E->F G Effect of inhibitor is attenuated or abolished in KO cells compared to WT cells F->G G cluster_0 Hippo Pathway 'On' (Tumor Suppressive) cluster_1 Hippo Pathway 'Off' (Oncogenic) cluster_2 Mechanism of TEAD Inhibition MST1_2_on MST1/2 LATS1_2_on LATS1/2 MST1_2_on->LATS1_2_on Activates YAP_TAZ_on p-YAP/p-TAZ (Cytoplasmic Sequestration/ Degradation) LATS1_2_on->YAP_TAZ_on Phosphorylates TEAD_on TEAD YAP_TAZ_on->TEAD_on Cannot Bind Genes_off Target Gene Expression OFF TEAD_on->Genes_off MST1_2_off MST1/2 LATS1_2_off LATS1/2 MST1_2_off->LATS1_2_off Inactive YAP_TAZ_off YAP/TAZ (Nuclear Translocation) LATS1_2_off->YAP_TAZ_off No Phosphorylation TEAD_off TEAD YAP_TAZ_off->TEAD_off Binds Genes_on Target Gene Expression ON (Proliferation, Survival) TEAD_off->Genes_on Inhibitor TEAD Inhibitor (e.g., this compound) TEAD_inhibited TEAD Inhibitor->TEAD_inhibited Inhibits Palmitoylation/ Binding Interface Genes_inhibited Target Gene Expression OFF TEAD_inhibited->Genes_inhibited YAP_TAZ_no_bind YAP/TAZ YAP_TAZ_no_bind->TEAD_inhibited Binding Blocked

References

assessing the in vivo potency of DC-TEADin04 compared to other inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the in vivo potency of various TEA Domain (TEAD) transcription factor inhibitors. While direct in vivo comparative data for DC-TEADin04 is not publicly available, this document summarizes its known in vitro activity and contrasts it with the established in vivo efficacy of other prominent TEAD inhibitors.

Executive Summary

The Hippo signaling pathway and its downstream effectors, the transcriptional co-activators YAP and TAZ and their DNA-binding partners TEAD1-4, are critical regulators of organ size, cell proliferation, and apoptosis.[1][2] Dysregulation of this pathway is implicated in the development and progression of various cancers, making TEAD transcription factors attractive therapeutic targets.[3][4] A significant mechanism of TEAD activation involves auto-palmitoylation, a process that can be targeted by small molecule inhibitors.[5] This guide focuses on the in vivo potency of such inhibitors.

Notably, extensive searches for in vivo efficacy data for the specific compound This compound have not yielded any publicly available studies. In vitro data from a key study by Lu et al. (2019) indicates that this compound possesses weak inhibitory activity against TEAD4 palmitoylation, showing only 25.2% inhibition at a concentration of 800nM. In contrast, several other TEAD inhibitors have demonstrated significant in vivo anti-tumor activity in preclinical cancer models. This guide will focus on presenting the available in vivo data for these alternative compounds to provide a benchmark for TEAD inhibitor potency.

The Hippo-YAP/TAZ-TEAD Signaling Pathway

The Hippo pathway is a complex signaling cascade that ultimately controls the localization and activity of the transcriptional co-activators YAP and TAZ. When the pathway is "on," a kinase cascade phosphorylates YAP and TAZ, leading to their cytoplasmic retention and degradation. When the pathway is "off," unphosphorylated YAP and TAZ translocate to the nucleus, where they bind to TEAD transcription factors to drive the expression of genes involved in cell proliferation and survival.

Caption: The Hippo signaling cascade regulating YAP/TAZ activity and TEAD-mediated transcription.

Comparative In Vivo Potency of TEAD Inhibitors

While in vivo data for this compound is unavailable, several other TEAD inhibitors have been evaluated in preclinical cancer models. The following table summarizes the reported in vivo efficacy of these compounds. It is important to note that these studies were conducted under different conditions, and direct cross-study comparisons should be made with caution.

InhibitorCancer ModelDosing RegimenOutcomeReference
K-975 Malignant Pleural Mesothelioma (NCI-H226 Xenograft)30 mg/kg, twice dailyTumor growth continued, reaching >1.5-fold volume by day 14.
MYF-03-176 Malignant Pleural Mesothelioma (NCI-H226 Xenograft)30 mg/kg, twice dailySignificant tumor regression observed.
GNE-7883 Various YAP/TAZ-dependent cancer cell linesNot specifiedInhibited tumor growth in vivo.
Unnamed Merck Compound Malignant Pleural Mesothelioma (NCI-H226 Xenograft)30 and 100 mg/kg, once daily (oral)>100% tumor growth inhibition (TGI) with good tolerability.
Unnamed SPR1 Inhibitor Multiple tumor modelsNot specifiedTumor regression observed, even in large established tumors.

Experimental Protocols for In Vivo Assessment

The following provides a generalized experimental workflow for assessing the in vivo potency of TEAD inhibitors based on common practices in the field.

Animal Models
  • Xenograft Models: Human cancer cell lines with known Hippo pathway alterations (e.g., NF2-mutant mesothelioma cell lines like NCI-H226) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

  • Patient-Derived Xenograft (PDX) Models: Tumor fragments from cancer patients are implanted into immunocompromised mice to better recapitulate human tumor biology.

Dosing and Administration
  • Inhibitors are typically formulated in a vehicle solution for administration.

  • Routes of administration can include oral gavage, intraperitoneal injection, or intravenous injection.

  • Dosing schedules can vary from once daily to multiple times a day.

Efficacy Endpoints
  • Tumor Growth Inhibition (TGI): Tumor volume is measured regularly using calipers. TGI is calculated as the percentage difference in the mean tumor volume between treated and vehicle control groups.

  • Tumor Regression: A decrease in tumor size from the baseline measurement.

  • Survival Analysis: The lifespan of the treated animals is monitored and compared to the control group.

  • Body Weight: Animal body weight is monitored as an indicator of toxicity.

Pharmacodynamic (PD) and Biomarker Analysis
  • Target Engagement: Tumor and/or blood samples are collected to measure the level of the drug and its effect on the target (e.g., inhibition of TEAD palmitoylation).

  • Downstream Gene Expression: The expression of known YAP/TAZ-TEAD target genes (e.g., CTGF, CYR61) is measured in tumor tissue by methods such as quantitative PCR (qPCR) or RNA sequencing.

Experimental_Workflow In Vivo Assessment of TEAD Inhibitors cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Xenograft, PDX) Tumor_Implantation Tumor Cell/Fragment Implantation Animal_Model->Tumor_Implantation Tumor_Growth Allow Tumors to Establish Tumor_Implantation->Tumor_Growth Randomization Randomize Animals into Treatment & Control Groups Tumor_Growth->Randomization Dosing Administer TEAD Inhibitor or Vehicle Randomization->Dosing Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint Euthanize and Collect Tissues at Endpoint Monitoring->Endpoint Efficacy Calculate Tumor Growth Inhibition/Regression Endpoint->Efficacy PD_Analysis Pharmacodynamic Analysis (e.g., Target Gene Expression) Endpoint->PD_Analysis Toxicity Assess Toxicity (e.g., Histopathology) Endpoint->Toxicity

Caption: A generalized workflow for preclinical in vivo evaluation of TEAD inhibitors.

Conclusion

The development of small molecule inhibitors targeting TEAD transcription factors represents a promising therapeutic strategy for cancers with a dysregulated Hippo pathway. While this compound has been identified as a TEAD inhibitor, its weak in vitro activity and the lack of in vivo data suggest that other more potent compounds may be better candidates for further preclinical and clinical development. Inhibitors such as MYF-03-176, GNE-7883, and compounds from Merck and Sporos BioDiscovery have demonstrated significant in vivo anti-tumor efficacy in various cancer models. The experimental protocols and comparative data presented in this guide can serve as a valuable resource for researchers in the field of TEAD-targeted cancer therapy. Future studies are warranted to directly compare the in vivo potency of these leading TEAD inhibitors in standardized preclinical models to better inform clinical trial design.

References

Independent Verification of Published DC-TEADin04 Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported findings for the TEAD inhibitor DC-TEADin04 and its more potent analog, DC-TEADin02. Due to the limited availability of independent verification for this compound in peer-reviewed literature, this guide focuses on the data available from the original publication of the vinylsulfonamide series of TEAD inhibitors and compares it with other known TEAD inhibitors.

Executive Summary

This compound belongs to a class of vinylsulfonamide-based covalent inhibitors of TEAD autopalmitoyylation. The primary research publication on this chemical series focuses on a more potent analog, DC-TEADin02 , which demonstrates an IC50 of 197 ± 19 nM in a biochemical TEAD autopalmitoylation assay.[1] While this compound is commercially available, published, peer-reviewed data on its specific activity is scarce. A supplier, MedChemExpress, indicates that this compound has weak inhibitory activity against TEAD4 palmitoylation, with a reported inhibition of 25.2% at a concentration of 800nM. To date, no independent studies have been found to verify the findings for either this compound or DC-TEADin02. This guide, therefore, presents the data from the original publication for DC-TEADin02 as a reference for the vinylsulfonamide class and compares it to other TEAD inhibitors described in the literature.

Data Presentation: Comparison of TEAD Inhibitors

The following table summarizes the available quantitative data for DC-TEADin02 and other TEAD inhibitors from different chemical classes. It is important to note that the experimental conditions for these assays may vary between studies, making direct comparisons challenging.

CompoundChemical ClassTargetAssay TypeReported Activity (IC50/Kd)Reference
DC-TEADin02 VinylsulfonamideTEAD AutopalmitoylationBiochemical Assay197 ± 19 nMLu W, et al. 2019[1]
K-975 Not Specified (Covalent)TEAD PalmitoylationNot SpecifiedPotent in vitro and in vivoKaneda et al. 2020
TED-347 ChloromethylketoneTEAD PalmitoylationBiochemical AssayKi = 10.4 μMBum-Erdene et al. 2019
VT-103 Not Specified (Reversible)TEAD PalmitoylationProliferation AssayPotentTang et al. 2021
VT-107 Not Specified (Reversible)TEAD PalmitoylationProliferation AssayPotentTang et al. 2021
MGH-CP1 Not Specified (Reversible)TEAD PalmitoylationProliferation AssayLimited effect at 10 μMLi et al. 2020
MYF-01-37 Not Specified (Covalent)TEAD PalmitoylationProliferation AssayIntermediate PotencyKurppa et al. 2020
MSC-4106 Not Specified (Reversible)TEAD PalmitoylationProliferation AssayIntermediate PotencyNot Specified

Experimental Protocols

Detailed experimental protocols are crucial for the independent verification and replication of scientific findings. Below are the methodologies for key experiments as described in the available literature.

TEAD Autopalmitoylation Assay (as inferred from Lu W, et al., 2019)

This biochemical assay is designed to measure the ability of a compound to inhibit the autopalmitoylation of TEAD proteins.

  • Principle: The assay likely monitors the transfer of a palmitoyl group from palmitoyl-CoA to a cysteine residue on the TEAD protein. The inhibition of this process by a test compound is quantified.

  • Reagents:

    • Recombinant TEAD protein (e.g., TEAD4)

    • Palmitoyl-CoA

    • Test compound (e.g., DC-TEADin02)

    • Detection reagent (e.g., a fluorescent probe that reacts with the free thiol on unpalmitoylated TEAD or a method to detect the consumption of palmitoyl-CoA)

  • Procedure (Hypothesized):

    • Recombinant TEAD protein is incubated with the test compound at various concentrations.

    • Palmitoyl-CoA is added to initiate the autopalmitoylation reaction.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The extent of palmitoylation is measured using a suitable detection method.

    • The IC50 value, the concentration of the inhibitor required to reduce the enzymatic activity by 50%, is calculated from the dose-response curve.

Cell-Based TEAD Reporter Assay

This assay measures the transcriptional activity of TEAD in a cellular context.

  • Principle: Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a TEAD-responsive promoter. Inhibition of the Hippo pathway, leading to YAP/TAZ activation of TEAD, results in an increase in reporter gene expression. A TEAD inhibitor will suppress this signal.

  • Cell Line: A suitable cell line, such as HEK293T or a cancer cell line with a dysregulated Hippo pathway (e.g., NF2-deficient mesothelioma cells), is used.

  • Procedure:

    • Cells are co-transfected with a TEAD-responsive reporter plasmid and a constitutively active YAP or TAZ expression plasmid (or the assay is performed in a cell line with endogenous high YAP/TAZ activity).

    • Transfected cells are treated with the test compound at various concentrations.

    • After an incubation period (e.g., 24-48 hours), cells are lysed, and the reporter gene activity (e.g., luminescence for luciferase) is measured.

    • The IC50 value is determined by plotting the reporter activity against the compound concentration.

Cell Proliferation Assay

This assay assesses the effect of a TEAD inhibitor on the growth of cancer cells that are dependent on TEAD activity.

  • Principle: The proliferation of certain cancer cells, particularly those with mutations in the Hippo pathway (e.g., NF2-mutant mesothelioma), is dependent on TEAD-mediated transcription. Inhibiting TEAD is expected to reduce cell proliferation.

  • Cell Lines: Cancer cell lines with known Hippo pathway mutations (e.g., NCI-H226, NCI-H2052) and wild-type control cell lines.

  • Procedure:

    • Cells are seeded in multi-well plates.

    • After allowing the cells to attach, they are treated with the test compound at various concentrations.

    • Cell proliferation is measured at different time points (e.g., 24, 48, 72 hours) using methods such as MTT assay, resazurin reduction, or direct cell counting.

    • The effect of the compound on cell growth is quantified and compared to untreated controls.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to TEAD inhibition and experimental procedures.

Hippo_Signaling_Pathway cluster_upstream Upstream Signals cluster_core_kinases Hippo Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ Degradation Proteasomal Degradation YAP_TAZ_p->Degradation YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocation TEAD TEAD YAP_TAZ_n->TEAD binds Target_Genes Target Gene Expression TEAD->Target_Genes activates DC_TEADin02 DC-TEADin02 DC_TEADin02->TEAD inhibits autopalmitoylation

Caption: The Hippo Signaling Pathway and the point of intervention for DC-TEADin02.

TEAD_Autopalmitoylation_Assay cluster_reagents Reagents cluster_reaction Reaction cluster_detection Detection TEAD_protein Recombinant TEAD Protein Incubation Incubation TEAD_protein->Incubation Palmitoyl_CoA Palmitoyl-CoA Palmitoylation Autopalmitoylation Palmitoyl_CoA->Palmitoylation Inhibitor DC-TEADin02 Inhibitor->Incubation Incubation->Palmitoylation Measurement Measure Signal (e.g., Fluorescence) Palmitoylation->Measurement IC50 Calculate IC50 Measurement->IC50 Logical_Relationship Hippo_Dysregulation Hippo Pathway Dysregulation (e.g., NF2 mutation) YAP_TAZ_Activation Increased Nuclear YAP/TAZ Hippo_Dysregulation->YAP_TAZ_Activation TEAD_Dependence Cancer Cell Proliferation (TEAD-dependent) YAP_TAZ_Activation->TEAD_Dependence Proliferation_Inhibition Inhibition of Cancer Cell Proliferation TEAD_Dependence->Proliferation_Inhibition leads to TEAD_Inhibitor TEAD Inhibitor (e.g., DC-TEADin02) TEAD_Inhibitor->TEAD_Dependence targets

References

Safety Operating Guide

Essential Safety and Disposal Procedures for DC-TEADin04

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the proper handling and disposal of DC-TEADin04, a small molecule inhibitor of the TEAD family of transcription factors. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and compliance with standard chemical waste management protocols. Given the limited specific data on this compound, a precautionary approach should be adopted, treating it as a potentially hazardous chemical.

Summary of Chemical Properties

While a comprehensive Safety Data Sheet (SDS) with quantitative data for this compound is not fully available, the following information has been compiled from existing documentation.

PropertyData
Physical State Solid.
Chemical Stability Stable under recommended storage conditions.
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.
Hazardous Decomposition Under fire conditions, may decompose and emit toxic fumes.
Acute Toxicity Data not available; handle with caution.
Ecotoxicity Data not available; prevent release into the environment.
Experimental Workflow and Waste Generation

The use of this compound in a laboratory setting typically involves the following stages, each generating specific waste streams that must be managed appropriately.

cluster_0 Preparation cluster_1 Experimental Use cluster_2 Waste Generation A Weighing Solid this compound B Dissolving in Solvent (e.g., DMSO) A->B F Solid Waste (Contaminated PPE, vials) A->F C Preparation of Stock & Working Solutions B->C B->F D Cell Culture Treatment C->D E In Vitro/In Vivo Assays C->E G Liquid Waste (Unused solutions, media) C->G C->G Unused solutions D->G D->G Contaminated media E->F E->G H Sharps Waste (Needles, contaminated glass) E->H

Caption: Experimental workflow for this compound from preparation to waste generation.

Step-by-Step Disposal Procedures

The proper disposal of this compound and associated materials is critical for laboratory safety and environmental protection. All waste generated from the use of this compound should be treated as hazardous chemical waste.

1. Personal Protective Equipment (PPE): Before handling this compound or its waste, ensure appropriate PPE is worn, including but not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A properly fitted lab coat

2. Waste Segregation: Proper segregation of waste at the point of generation is essential.[1][2] Use separate, clearly labeled containers for each waste stream.

  • Solid Waste:

    • Description: Includes contaminated gloves, pipette tips, empty vials, and other disposable labware that has come into contact with this compound.

    • Container: A designated, leak-proof hazardous waste container with a secure lid.[1]

    • Procedure:

      • Collect all solid materials contaminated with this compound.

      • Place them in the designated solid hazardous waste container.

      • Ensure the container is kept closed when not in use.

  • Liquid Waste:

    • Description: Includes unused stock solutions, working solutions, and contaminated media or buffers.

    • Container: A sealable, chemical-resistant container (e.g., a high-density polyethylene bottle) designated for liquid hazardous waste.[3]

    • Procedure:

      • Collect all liquid waste containing this compound.

      • Do not mix with incompatible waste streams.

      • Keep the container securely capped and stored in secondary containment to prevent spills.

  • Sharps Waste:

    • Description: Includes needles, syringes, and contaminated glass Pasteur pipettes used in the handling of this compound.

    • Container: A puncture-resistant sharps container labeled as "Hazardous Waste" and "Sharps."[2]

    • Procedure:

      • Immediately place any contaminated sharps into the designated sharps container.

      • Do not overfill the container.

3. Labeling and Storage: All hazardous waste containers must be clearly labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The solvent(s) present in the waste

  • The approximate concentration of this compound

  • The date the waste was first added to the container (accumulation start date)

Store waste containers in a designated, secure area away from general laboratory traffic and in secondary containment.

4. Disposal Request and Pickup: Follow your institution's specific procedures for chemical waste disposal. This typically involves submitting a request to your Environmental Health and Safety (EHS) department for waste pickup. Do not dispose of any this compound waste down the drain or in the regular trash.

5. Decontamination of "Empty" Containers: A container that held this compound is not considered empty until it has been properly decontaminated.

  • The first rinse of an "empty" container must be collected and disposed of as hazardous liquid waste.

  • After the initial rinse is collected as hazardous waste, the container can be washed according to standard laboratory procedures.

  • Deface or remove the original label before recycling or discarding the container as non-hazardous waste.

Disposal Decision Pathway

The following diagram outlines the decision-making process for the proper disposal of materials related to this compound.

Start Waste Generated from this compound Use WasteType Identify Waste Type Start->WasteType Solid Solid Waste (PPE, vials, tips) WasteType->Solid Solid Liquid Liquid Waste (solutions, media) WasteType->Liquid Liquid Sharps Sharps Waste (needles, glass) WasteType->Sharps Sharps SolidContainer Collect in Labeled Solid Hazardous Waste Container Solid->SolidContainer LiquidContainer Collect in Labeled Liquid Hazardous Waste Container Liquid->LiquidContainer SharpsContainer Collect in Labeled Sharps Hazardous Waste Container Sharps->SharpsContainer Store Store Securely in Secondary Containment SolidContainer->Store LiquidContainer->Store SharpsContainer->Store EHS Arrange for Pickup by EHS Department Store->EHS

Caption: Decision pathway for the proper segregation and disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific EHS guidelines for chemical waste management.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.